(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Description
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Properties
IUPAC Name |
dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKMBFDLCAZWCR-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544854 | |
| Record name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132592-07-5 | |
| Record name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Stereoselective Synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
This guide provides an in-depth exploration of a robust and stereoselective pathway for the synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a valuable chiral building block in medicinal chemistry and drug development. The synthesis is designed for researchers and scientists, offering not only a step-by-step protocol but also the underlying scientific principles that govern the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its rigid pyrrolidine scaffold, coupled with the specific cis-stereochemistry of the hydroxyl and carboxyl groups, makes it an ideal starting material for the creation of conformationally constrained peptide mimics, enzyme inhibitors, and other complex molecular architectures. The dual benzyl protecting groups offer stability during subsequent synthetic transformations and can be selectively removed under well-established conditions, providing versatile handles for further functionalization.
This guide will detail a reliable synthetic route commencing from the commercially available (2S,4S)-4-hydroxy-L-proline, focusing on the strategic protection of the amine and carboxylic acid functionalities while preserving the inherent stereochemistry of the molecule.
Overall Synthetic Strategy
The synthesis of this compound from (2S,4S)-4-hydroxy-L-proline involves a two-step protection strategy. The first step is the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group. This is a critical step to prevent unwanted side reactions in the subsequent esterification. The second step is the esterification of the carboxylic acid with a benzyl group. This sequence is chosen to ensure high yields and avoid potential complications such as intramolecular cyclization or racemization.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Cbz-(2S,4S)-4-hydroxy-L-proline
Expertise & Experience: The choice of benzyl chloroformate (Cbz-Cl) as the protecting group for the amine is deliberate. The Cbz group is stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, a mild and efficient deprotection method. The use of sodium bicarbonate as a base is crucial to neutralize the hydrochloric acid generated during the reaction, thus maintaining a suitable pH for the reaction to proceed and preventing the degradation of the starting material. A mixed solvent system of water and dioxane is employed to ensure the solubility of both the amino acid and the benzyl chloroformate.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (76.3 mmol) of (2S,4S)-4-hydroxy-L-proline in 100 mL of a 1:1 mixture of water and dioxane.
-
To the solution, add 19.2 g (228.8 mmol) of sodium bicarbonate in portions with stirring.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 14.4 mL (100.0 mmol) of benzyl chloroformate dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1) with a few drops of acetic acid.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 2 M HCl.
-
Extract the product with 3 x 75 mL of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(2S,4S)-4-hydroxy-L-proline as a white solid.
| Parameter | Value |
| Starting Material | (2S,4S)-4-hydroxy-L-proline |
| Reagents | Benzyl chloroformate, Sodium bicarbonate |
| Solvent | Water/Dioxane (1:1) |
| Reaction Time | 12-16 hours |
| Typical Yield | 90-95% |
Step 2: Synthesis of this compound
Expertise & Experience: The esterification of the carboxylic acid is achieved using benzyl bromide in the presence of a mild base, potassium carbonate. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and its ability to dissolve both the N-protected amino acid and the inorganic base. The reaction is carried out at a slightly elevated temperature to facilitate the nucleophilic substitution. It is important to use anhydrous DMF to prevent the hydrolysis of benzyl bromide.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (37.7 mmol) of N-Cbz-(2S,4S)-4-hydroxy-L-proline in 100 mL of anhydrous dimethylformamide (DMF).
-
Add 7.8 g (56.5 mmol) of potassium carbonate to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 5.4 mL (45.2 mmol) of benzyl bromide dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC using a mobile phase of ethyl acetate:hexane (1:3).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-water.
-
Extract the product with 3 x 100 mL of ethyl acetate.
-
Combine the organic layers and wash with 2 x 100 mL of water and 1 x 100 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (10% to 30%) to afford this compound as a colorless oil or a white low-melting solid.
| Parameter | Value |
| Starting Material | N-Cbz-(2S,4S)-4-hydroxy-L-proline |
| Reagents | Benzyl bromide, Potassium carbonate |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-85% |
Mechanistic Insights
The synthesis relies on two fundamental and well-understood reactions in organic chemistry: nucleophilic acyl substitution for the N-protection and nucleophilic substitution for the O-benzylation.
Caption: Simplified mechanistic representation of the key reaction steps.
In the first step, the lone pair of electrons on the nitrogen atom of the proline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion results in the formation of the stable carbamate linkage.
In the second step, the carboxylate anion, generated by the deprotonation of the carboxylic acid with potassium carbonate, acts as a nucleophile and attacks the benzylic carbon of benzyl bromide in an SN2 fashion. The bromide ion serves as the leaving group, yielding the desired benzyl ester.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable chiral intermediate for their drug discovery and development programs. The stereochemical integrity of the starting material is maintained throughout the synthesis, ensuring the production of the desired enantiomerically pure product.
References
A Comprehensive Technical Guide to the Physicochemical Properties of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Introduction: A Versatile Chiral Building Block in Modern Drug Discovery
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a key chiral intermediate in the synthesis of complex organic molecules, particularly within the realm of pharmaceutical research. As a derivative of hydroxyproline, a non-essential amino acid, its rigid pyrrolidine ring and defined stereochemistry at the C2 and C4 positions make it an invaluable scaffold for the construction of novel therapeutics. The presence of the hydroxyl group offers a strategic point for further functionalization, while the dibenzyl ester protecting groups provide a balance of stability and reactivity, crucial for multi-step synthetic pathways. This guide provides an in-depth exploration of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental methodologies for its characterization. Understanding these properties is paramount for researchers and drug development professionals to effectively utilize this molecule in the design and synthesis of next-generation pharmaceuticals.
Molecular and Structural Attributes
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Herein, we detail the key structural and molecular properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₅ | Inferred from structure |
| Molecular Weight | 355.39 g/mol | Inferred from structure |
| IUPAC Name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | N/A |
| CAS Number | Not available for this specific stereoisomer. The (2S,4R) isomer has CAS 13500-53-3.[1] | N/A |
| Canonical SMILES | C1OCC2=CC=CC=C2)O">C@HC(=O)OCC3=CC=CC=C3 | N/A |
Thermal and Physical Properties
Melting Point
A sharp melting point is a hallmark of a pure crystalline solid.[2][3] For a compound of this nature, a crystalline solid form is expected. The melting point of the related compound, (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, is reported to be in the range of 80-85°C.[4] It is anticipated that the dibenzyl ester would exhibit a different, likely higher, melting point due to increased molecular weight and potential for different crystal packing.
The determination of a melting point is a fundamental technique in organic chemistry to assess purity.[2][5]
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Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[6]
-
Heating: The sample is heated at a controlled rate, typically with a rapid initial heating to approach the expected melting point, followed by a slower rate of 1-2°C per minute near the melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. A narrow range of less than 2°C is indicative of high purity.[3][6]
Caption: Workflow for Melting Point Determination.
Boiling Point
Due to the compound's relatively high molecular weight and polarity, it is expected to have a high boiling point and may decompose before boiling under atmospheric pressure. The predicted boiling point for a related methyl ester, (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, is 422.8±45.0°C at 760 mmHg.[7]
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[8] The presence of two benzyl esters suggests that this compound will be soluble in a range of organic solvents and have low solubility in aqueous solutions.
Predicted Solubility
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Moderate Solubility: Methanol, Ethanol.
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Low Solubility: Water, Hexanes.
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for preclinical development.[8]
-
Sample Preparation: An excess of the solid compound is added to a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]
Caption: Thermodynamic Solubility Determination Workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10] For this compound, the following characteristic signals are expected in the ¹H and ¹³C NMR spectra.
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¹H NMR:
-
Aromatic protons of the two benzyl groups would appear in the range of δ 7.2-7.4 ppm.
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The benzylic protons (-CH₂-) would likely appear as two distinct singlets or AB quartets around δ 5.0-5.3 ppm.
-
The protons on the pyrrolidine ring would exhibit complex splitting patterns in the upfield region (δ 2.0-4.5 ppm) due to diastereotopicity and coupling. The proton at C4 bearing the hydroxyl group would be a key diagnostic signal.
-
-
¹³C NMR:
-
Carbonyl carbons of the two ester groups would be observed in the range of δ 170-175 ppm.
-
Aromatic carbons would appear between δ 127-137 ppm.
-
The benzylic carbons would be found around δ 66-68 ppm.
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The carbons of the pyrrolidine ring would resonate in the range of δ 35-75 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
~3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2950 cm⁻¹: Aliphatic C-H stretching.
-
~1740 cm⁻¹ (strong): C=O stretching of the two ester groups.
-
~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic rings.
-
~1200-1000 cm⁻¹: C-O stretching of the esters and the alcohol.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable method.
-
Expected Molecular Ion: [M+H]⁺ at m/z 356.14, [M+Na]⁺ at m/z 378.12.
-
Key Fragmentation Patterns: Loss of a benzyl group (C₇H₇, 91 Da), loss of a benzyloxycarbonyl group (C₈H₇O₂, 135 Da), and cleavages within the pyrrolidine ring.
Chemical Stability and Reactivity
The stability of this compound is a crucial consideration for its storage and handling, as well as for its application in synthesis.
-
Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, protected from light and moisture). The benzyl ester protecting groups are generally stable to a wide range of reagents.
-
Reactivity:
-
The hydroxyl group at the C4 position is a key site for further chemical modification, such as acylation, alkylation, or oxidation.
-
The benzyl esters can be deprotected under hydrogenolysis conditions (H₂, Pd/C), which is a common strategy in the final stages of a synthesis to unmask the carboxylic acid and alcohol functionalities.
-
Conclusion
This compound is a chiral building block with significant potential in medicinal chemistry and organic synthesis. This guide has provided a comprehensive overview of its key physicochemical properties, including its molecular and structural attributes, thermal and physical characteristics, solubility profile, and spectroscopic signatures. While specific experimental data for this particular stereoisomer is limited, this guide has leveraged data from closely related analogs and established experimental protocols to provide a robust framework for its characterization and utilization. A thorough understanding and experimental determination of these properties are essential for any researcher or drug development professional seeking to harness the synthetic utility of this valuable chiral intermediate.
References
- Poggliani, L., & Piriou, F. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360.
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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Al-Hayaly, L. J. (2021). experiment (1) determination of melting points. Retrieved from [Link]
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Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved from [Link]
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Slideshare. (n.d.). Solubility & Method for determination of solubility. Retrieved from [Link]
-
Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
-
Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]
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Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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MySkinRecipes. (n.d.). (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Retrieved from [Link]
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MySkinRecipes. (n.d.). (2S,4S)-1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Retrieved from [Link]
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The Strategic Synthesis and Application of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Chiral Scaffold for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Chiral Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a cornerstone scaffold in the design of a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its three-dimensional structure, which allows for the precise spatial arrangement of functional groups, a critical factor in optimizing interactions with biological targets.[3] Among the vast landscape of pyrrolidine-based structures, those bearing stereogenic centers are of paramount importance, as the pharmacological activity of a chiral drug is often confined to a single enantiomer.[4]
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (CAS Number: 13500-53-3) is a key chiral building block that provides a rigid and stereochemically defined framework for the synthesis of complex molecular architectures.[5] Derived from the naturally occurring amino acid cis-4-hydroxy-L-proline, this compound offers multiple points for diversification, making it an invaluable intermediate in the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and strategic applications of this important chiral intermediate, offering field-proven insights for its effective utilization in drug discovery and development programs.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into synthetic workflows.
| Property | Value |
| CAS Number | 13500-53-3 |
| Molecular Formula | C₂₀H₂₁NO₅ |
| Molecular Weight | 355.39 g/mol |
| Appearance | White to off-white solid (typical) |
| Stereochemistry | (2S, 4S) |
The dibenzyl protection of both the nitrogen and the carboxylic acid serves to mask their reactivity, allowing for selective transformations at other positions of the pyrrolidine ring. The benzyl groups can be readily removed under standard hydrogenolysis conditions, providing a facile route to the free amine and carboxylic acid functionalities when required.
A Representative Diastereoselective Synthesis Protocol
The synthesis of this compound commences with the commercially available and enantiomerically pure cis-4-hydroxy-L-proline. The following protocol is a representative, self-validating procedure derived from established methodologies for the protection of amino acids.
Step 1: N-Protection with Benzyloxycarbonyl (Cbz) Group
The initial step involves the protection of the secondary amine of cis-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz) group. This is a crucial step to prevent unwanted side reactions in the subsequent esterification.
Reaction:
Caption: N-protection of cis-4-hydroxy-L-proline.
Methodology:
-
Dissolve cis-4-hydroxy-L-proline (1.0 equiv) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.5 equiv) to the solution.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion (monitored by TLC), acidify the reaction mixture with a suitable acid (e.g., HCl) to pH 2-3.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Cbz protected product.
Causality: The use of a biphasic solvent system (dioxane/water) with a base (sodium bicarbonate) facilitates the Schotten-Baumann reaction conditions, ensuring efficient acylation of the amine by benzyl chloroformate while minimizing hydrolysis of the reagent.
Step 2: O-Benzylation of the Carboxylic Acid
The subsequent step is the esterification of the carboxylic acid with a benzyl group.
Reaction:
Caption: O-benzylation of the N-protected intermediate.
Methodology:
-
Dissolve the N-Cbz protected intermediate (1.0 equiv) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (1.5 equiv) to the solution.
-
Add benzyl bromide (1.2 equiv) and stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Causality: The use of a polar aprotic solvent like DMF and a mild base such as potassium carbonate facilitates the SN2 reaction between the carboxylate anion and benzyl bromide, leading to the formation of the benzyl ester with minimal side reactions.
Spectroscopic Characterization
The structural integrity and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques. The following are representative data based on similar structures:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.25 (m, 10H, Ar-H), 5.20-5.05 (m, 4H, 2 x PhCH₂), 4.55-4.45 (m, 1H), 4.40-4.30 (m, 1H), 3.70-3.55 (m, 2H), 2.40-2.25 (m, 1H), 2.15-2.00 (m, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 155.0, 136.5, 135.8, 128.8, 128.7, 128.5, 128.3, 128.1, 127.9, 69.5, 67.8, 67.2, 58.0, 56.5, 38.5.
-
Mass Spectrometry (ESI+): m/z 356.1 [M+H]⁺, 378.1 [M+Na]⁺.
Strategic Applications in Drug Discovery
The (2S,4S)-4-hydroxypyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a key component in a variety of therapeutic agents. The dibenzyl protected form is a versatile intermediate that allows for further synthetic manipulations.
As a Chiral Building Block for Novel Scaffolds
The hydroxyl group at the C4 position provides a handle for further functionalization, such as etherification, esterification, or displacement reactions, allowing for the introduction of diverse substituents to probe the chemical space around a biological target. The defined stereochemistry at the C2 and C4 positions is crucial for ensuring the enantiomeric purity of the final drug candidates, which often translates to improved efficacy and a better safety profile.
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
Derivatives of the cis-4-hydroxypyrrolidine scaffold have been explored as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target for the treatment of type 2 diabetes. The pyrrolidine ring mimics the proline residue of the natural substrate, while the substituents can be optimized to enhance binding affinity and selectivity.
Caption: General workflow for the synthesis of DPP-IV inhibitors.
Conclusion
This compound is a highly valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules with potential therapeutic applications. Its synthesis from readily available cis-4-hydroxy-L-proline is straightforward, and its protected functional groups allow for a wide range of synthetic transformations. For researchers and scientists in the field of drug discovery, a thorough understanding of the synthesis and strategic application of this intermediate can significantly accelerate the development of novel drug candidates with improved pharmacological profiles.
References
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ([Link])
-
The Importance of Chiral Intermediates in Modern Drug Development. ([Link])
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ([Link])
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N-Cbz-cis-4-Hydroxy-L-proline methyl ester | C14H17NO5 | CID 688413 - PubChem. ([Link])
- This compound CAS 13500-53-3.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. ([Link])
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. ([Link])
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structure elucidation of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
An In-Depth Technical Guide to the Structure Elucidation of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Introduction: The Significance of Stereochemistry in Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. Its conformational rigidity and the presence of multiple stereocenters allow for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity. The title compound, this compound, is a valuable chiral building block used in the synthesis of complex molecules, including peptidomimetics and therapeutic agents.[1]
The challenge in its synthesis and application lies in the unambiguous confirmation of its structure, specifically the cis relative stereochemistry between the substituents at the C2 and C4 positions, and the absolute (S,S) configuration at these chiral centers. A failure to rigorously confirm the stereochemistry can lead to the synthesis of an incorrect diastereomer or enantiomer, profoundly impacting its biological efficacy and safety profile.
Part 1: Foundational Analysis - Confirming Molecular Formula and Core Framework
Before delving into complex stereochemical analysis, the foundational identity of the compound—its molecular formula and basic carbon-hydrogen framework—must be established. High-Resolution Mass Spectrometry (HRMS) and one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this initial phase.
High-Resolution Mass Spectrometry (HRMS)
The Causality of Choice: HRMS is selected over standard mass spectrometry for its ability to provide a highly accurate mass measurement (typically to within 5 ppm). This accuracy is sufficient to determine a unique elemental composition, thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass.
An Electrospray Ionization (ESI) source is typically employed as it is a soft ionization technique that minimizes fragmentation, allowing for the clear observation of the protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺.
Expected Outcome for C₂₀H₂₁NO₅:
-
Molecular Weight: 355.38 g/mol
-
Calculated Exact Mass: 355.14197 Da
-
Observed [M+H]⁺: ~356.1492 Da
A measured mass within a narrow tolerance (e.g., ±0.002 Da) of the calculated value provides high confidence in the molecular formula.
1D NMR Spectroscopy: ¹H and ¹³C NMR
The Causality of Choice: ¹H and ¹³C NMR provide the fundamental blueprint of the molecule's structure. ¹H NMR reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal integration (proton count), and multiplicity (J-coupling to neighboring protons). ¹³C NMR, often acquired with proton decoupling, shows the number of unique carbon environments.
Data Presentation: Expected 1D NMR Signals
The following table summarizes the anticipated signals for the target compound. The chemical shifts are indicative and can vary based on solvent and concentration.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Pyrrolidine H2 | ~4.5 | dd | ~58-60 |
| Pyrrolidine H3α, H3β | ~2.2, ~2.5 | m | ~37-39 |
| Pyrrolidine H4 | ~4.4 | m | ~69-71 |
| Pyrrolidine H5α, H5β | ~3.6, ~3.8 | m | ~54-56 |
| N-Cbz CH₂ | ~5.1 | s (AB system) | ~67 |
| N-Cbz C=O | - | - | ~155 |
| N-Cbz Aromatic | ~7.3 | m | ~127-136 |
| C2-Bn CH₂ | ~5.2 | s (AB system) | ~68 |
| C2-Bn C=O | - | - | ~172 |
| C2-Bn Aromatic | ~7.3 | m | ~128-135 |
Note: The benzylic CH₂ protons of the Cbz and Benzyl ester groups are diastereotopic and may appear as two doublets (an AB quartet) rather than a simple singlet, especially at higher field strengths.[2]
Part 2: Assembling the Puzzle - 2D NMR for Unambiguous Connectivity
While 1D NMR provides the pieces, two-dimensional (2D) NMR experiments reveal how they connect. A suite of experiments (COSY, HSQC, HMBC) is used to build the molecular structure bond by bond.
Workflow for 2D NMR Analysis
The logical flow of 2D NMR experiments is designed for maximum efficiency in solving the structure.
Caption: Workflow for establishing molecular connectivity using 2D NMR.
Key Experiments and Their Rationale
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[3][4] For the pyrrolidine ring, COSY is indispensable for tracing the proton network from H2 -> H3 -> H4 -> H5, confirming the integrity of the five-membered ring.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon signal to which it is directly attached (¹JCH).[3][4] This is the most effective way to assign the ¹³C signals for all protonated carbons, marrying the information from the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the complete structure. HMBC reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), crucially including correlations to quaternary (non-protonated) carbons like carbonyls and substituted aromatic carbons.[5][6]
Key HMBC Correlations for Structure Confirmation:
-
N-Cbz group: Correlation from the N-Cbz CH₂ protons (~5.1 ppm) to the N-Cbz carbonyl carbon (~155 ppm) and the Cbz aromatic carbons. This confirms the attachment of the benzyloxycarbonyl group to the nitrogen.
-
C2-Benzyl ester: Correlation from the C2-Bn CH₂ protons (~5.2 ppm) to the C2-Bn carbonyl carbon (~172 ppm). Crucially, a correlation from the pyrrolidine H2 proton (~4.5 ppm) to this same carbonyl carbon confirms the ester is at the C2 position.
-
Hydroxyl group: While not directly observed, the position of the hydroxyl group at C4 is confirmed by the distinct chemical shifts of H4 and C4, which are significantly downfield due to the electron-withdrawing effect of the oxygen atom.
Caption: Key HMBC correlations confirming protecting group placement.
Part 3: Defining 3D Space - Stereochemical Elucidation
With the covalent structure established, the final and most critical phase is to determine the three-dimensional arrangement of the atoms.
Relative Stereochemistry: NOE Spectroscopy
The Causality of Choice: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, not through-bond. An NOE is observed between protons that are close in space (< 5 Å), regardless of their J-coupling. A 2D NOESY (or ROESY) experiment is the definitive method for determining the relative stereochemistry of the pyrrolidine ring.
For a cis-(2S,4S) configuration, the protons at C2 and C4 (H2 and H4) are on the same face of the five-membered ring. Therefore, a distinct NOE cross-peak is expected between H2 and H4. In the corresponding trans isomer, these protons would be on opposite faces of the ring and too far apart to produce an NOE.
Expected NOE for cis Isomer:
-
A clear cross-peak between the H2 signal (~4.5 ppm) and the H4 signal (~4.4 ppm).
-
Absence of this cross-peak would strongly suggest the trans isomer.
Caption: Diagnostic NOE correlation for the cis stereoisomer.
Absolute Stereochemistry: The Definitive Proof
While NMR can confirm the cis relative stereochemistry, it cannot distinguish between the (2S,4S) enantiomer and its (2R,4R) mirror image. For this, chiroptical methods or X-ray crystallography are required.
Option A: Chiroptical Methods Optical rotation (measurement of [α]D) provides an initial check. A non-zero value confirms the sample is chiral and not a racemic mixture. Comparison to a literature value for a known standard can provide evidence for the absolute configuration. However, this is only reliable if an authenticated standard is available. Electronic Circular Dichroism (ECD) provides more structural information and can be compared to computationally predicted spectra to assign the absolute configuration.[7][8]
Option B: Single-Crystal X-ray Crystallography The Causality of Choice: This is the unequivocal, "gold standard" method for determining both the relative and absolute stereochemistry of a crystalline compound.[9] It provides a complete 3D molecular structure with high-precision bond lengths and angles.
Protocol and Validation:
-
Crystallization: The first and often most challenging step is to grow a single, high-quality crystal suitable for diffraction.[9] This involves slowly precipitating the compound from a supersaturated solution.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays, and the resulting diffraction pattern is collected.[10]
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined.
-
Absolute Configuration Assignment: For chiral molecules, the analysis of anomalous dispersion effects allows for the determination of the absolute structure. The result is typically reported as the Flack parameter. A Flack parameter value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 indicates the inverted structure.[9]
A successful crystal structure provides an unambiguous visual and data-driven confirmation of the (2S,4S) configuration.
Experimental Protocols
Protocol 1: HMBC Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (≥500 MHz recommended). Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments).
-
Set the spectral width in the ¹H dimension to cover all proton signals (~10-12 ppm).
-
Set the spectral width in the ¹³C dimension to cover all carbon signals (~0-200 ppm).
-
The crucial parameter is the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) which determines the correlations that will be observed.
-
Acquire a sufficient number of scans per increment to achieve adequate signal-to-noise.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform. Phase correct the spectrum and reference it to the residual solvent signal.
Conclusion: An Integrated and Self-Validating Strategy
The is a systematic process where each analytical technique provides a specific and crucial piece of information. HRMS confirms the elemental formula. 1D and 2D NMR experiments work in concert to build the covalent framework and establish connectivity. NOESY provides definitive evidence for the cis relative stereochemistry. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous proof of the absolute (S,S) configuration. By following this logical and multi-faceted approach, researchers can have the highest degree of confidence in the structure of their chiral building blocks, ensuring the integrity and success of their synthetic endeavors.
References
-
Title: Comprehensive chiroptical study of proline-containing diamide compounds. Source: PubMed URL: [Link]
-
Title: Synthesis, Chiroptical Properties, and Configurational Assignment of Fulleroproline Derivatives and Peptides. Source: Journal of the American Chemical Society URL: [Link]
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Title: 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. Source: RSC Publishing URL: [Link]
-
Title: Synthesis, chiroptical properties, and configurational assignment of fulleroproline derivatives and peptides. Source: I.R.I.S. Institutional Research Information System URL: [Link]
-
Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI URL: [Link]
-
Title: X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Source: MDPI URL: [Link]
-
Title: A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Source: UiTM Institutional Repository URL: [Link]
-
Title: Getting to know the nitrogen next door: HNMBC measurements of amino sugars. Source: PubMed URL: [Link]
-
Title: Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. Source: ACS Omega URL: [Link]
-
Title: 2D- NMR what is the different between COSY and HSQC?? Source: ResearchGate URL: [Link]
-
Title: A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Source: Tetrahedron Letters URL: [Link]
-
Title: X-Ray Crystallography of Chemical Compounds. Source: PMC - National Institutes of Health URL: [Link]
-
Title: X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Source: ResearchGate URL: [Link]
-
Title: 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Source: YouTube URL: [Link]
-
Title: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Source: Human Metabolome Database URL: [Link]
-
Title: 7) Common 2D (COSY, HSQC, HMBC). Source: SDSU NMR Facility – Department of Chemistry URL: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. Getting to know the nitrogen next door: HNMBC measurements of amino sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 10. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a chiral building block of significant interest in medicinal chemistry. The unique stereochemistry of the cis-4-hydroxyproline core imparts specific conformational constraints that are valuable in the design of peptidomimetics and other complex molecular architectures. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in synthetic applications.
Due to the limited availability of published experimental spectra for this specific dibenzyl-protected derivative, this guide will present a detailed, predicted spectroscopic profile. These predictions are grounded in the well-documented spectral characteristics of closely related analogs, such as N-Cbz-L-hydroxyproline, its methyl and benzyl esters, and other protected proline derivatives. The causality behind experimental choices for spectroscopic analysis is also elucidated to provide a comprehensive and practical resource.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound features a pyrrolidine ring with a cis relationship between the carboxylate at C2 and the hydroxyl group at C4. The nitrogen atom is protected with a carbobenzyloxy (Cbz) group, and the carboxylic acid is esterified with a benzyl group. This specific arrangement of functional groups and stereocenters gives rise to a distinct and interpretable spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit distinct signals for the pyrrolidine ring protons, the benzylic protons of the protecting groups, and the aromatic protons. Due to the conformational rigidity of the pyrrolidine ring and the presence of the bulky Cbz group, hindered rotation around the N-C(O) amide bond may lead to the observation of rotamers, which would manifest as a doubling of some signals. The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| Aromatic-H (Cbz & Benzyl Ester) | 7.25 - 7.40 | multiplet | - | The ten protons of the two phenyl groups will appear as a complex multiplet in the typical aromatic region. |
| Benzylic-CH₂ (Cbz) | ~5.15 | singlet or AB quartet | - (or ~12 Hz if AB) | These two protons are diastereotopic due to the chiral center at C2, and may appear as two doublets (an AB quartet) or a broad singlet depending on the solvent and temperature. |
| Benzylic-CH₂ (Benzyl Ester) | ~5.20 | singlet or AB quartet | - (or ~12 Hz if AB) | Similar to the Cbz benzylic protons, these are also diastereotopic and may show complex splitting. |
| H-2 (Pyrrolidine) | 4.40 - 4.50 | doublet of doublets | ~8, ~4 | This proton is adjacent to a stereocenter and coupled to the two diastereotopic protons at C3. |
| H-4 (Pyrrolidine) | 4.35 - 4.45 | broad multiplet | - | This proton is coupled to the hydroxyl proton and the two protons at C3 and C5. Its broadness may be due to exchange with the hydroxyl proton. |
| H-5 (Pyrrolidine) | 3.60 - 3.75 | multiplet | - | These two diastereotopic protons are part of the N-CH₂ moiety of the pyrrolidine ring and will show complex coupling with H-4 and each other. |
| H-3 (Pyrrolidine) | 2.10 - 2.30 and 1.90 - 2.05 | multiplet | - | These two diastereotopic protons are coupled to H-2, H-4, and each other, resulting in complex multiplets. |
| OH | 2.5 - 3.5 | broad singlet | - | The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It will likely appear as a broad signal that disappears upon D₂O exchange. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C=O (Carbamate) | 154 - 156 | The carbamate carbonyl carbon is typically found in this region. |
| C=O (Ester) | 171 - 173 | The ester carbonyl carbon is generally more deshielded than the carbamate carbonyl. |
| Aromatic-C (Cbz & Benzyl Ester) | 127 - 137 | The carbons of the two phenyl rings will give rise to multiple signals in this range. The quaternary carbons will be weaker. |
| Benzylic-CH₂ (Cbz) | 67 - 68 | The benzylic carbon of the Cbz group is characteristic. |
| Benzylic-CH₂ (Benzyl Ester) | 66 - 67 | The benzylic carbon of the benzyl ester is in a similar environment to the Cbz benzylic carbon. |
| C-4 (Pyrrolidine) | 69 - 71 | This carbon is attached to the hydroxyl group, leading to a downfield shift. |
| C-2 (Pyrrolidine) | 58 - 60 | The C-2 carbon, attached to the nitrogen and the ester group, is also significantly deshielded. |
| C-5 (Pyrrolidine) | 53 - 55 | The C-5 carbon, adjacent to the nitrogen, is found in this typical range for pyrrolidine rings. |
| C-3 (Pyrrolidine) | 38 - 40 | This methylene carbon of the pyrrolidine ring is the most upfield of the ring carbons. |
Experimental Protocol for NMR Spectroscopy
Rationale for Experimental Choices: The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its good solubilizing properties and relatively clean spectral window. The addition of a small amount of deuterated methanol (CD₃OD) or performing a D₂O shake can help in identifying exchangeable protons like the hydroxyl proton. A standard NMR spectrometer operating at 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving the complex multiplets of the pyrrolidine ring protons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The OH signal should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
-
2D NMR (Optional but Recommended):
-
To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in the molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch | 3300 - 3500 | Broad, Medium | Hydroxyl group |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Phenyl groups |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Pyrrolidine and benzylic CH₂ |
| C=O Stretch (Carbamate) | ~1700 | Strong | Cbz protecting group |
| C=O Stretch (Ester) | ~1740 | Strong | Benzyl ester |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Phenyl groups |
| C-O Stretch | 1000 - 1300 | Strong | Ester and hydroxyl groups |
Rationale for Interpretation: The two carbonyl groups (carbamate and ester) are expected to show strong absorptions in the range of 1700-1750 cm⁻¹. The exact positions can help distinguish them, with the ester carbonyl typically appearing at a slightly higher wavenumber. The broad O-H stretch is a clear indicator of the hydroxyl group.
Experimental Protocol for FT-IR Spectroscopy
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a modern and convenient method for obtaining IR spectra of solid samples, as it requires minimal sample preparation. The traditional KBr pellet method is also a viable option.
Step-by-Step Methodology (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample onto the crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₂₀H₂₁NO₅
-
Molecular Weight: 355.39 g/mol
-
Expected [M+H]⁺: m/z 356.14
-
Expected [M+Na]⁺: m/z 378.12
Expected Fragmentation Pattern: In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for N-Cbz protected amino acid esters include the loss of the benzyl group (C₇H₇, 91 Da) and the loss of the Cbz group (C₈H₇O₂, 135 Da).
Experimental Protocol for Mass Spectrometry
Rationale for Experimental Choices: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like ESI is ideal for obtaining an accurate mass of the molecular ion, which can confirm the elemental composition.
Step-by-Step Methodology (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Visualization of the Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging data from structurally similar molecules, we have established a reliable framework for the identification and characterization of this important chiral building block. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in their synthetic and analytical endeavors. The application of the described spectroscopic methods will ensure the structural integrity and purity of this compound, which is crucial for its successful application in drug discovery and development.
References
- This guide has synthesized information from general principles of organic spectroscopy and data from analogous compounds found in chemical databases and scientific literature. For specific examples of spectroscopic data for related proline derivatives, researchers are encouraged to consult chemical supplier databases and peer-reviewed publications on the synthesis of hydroxyproline analogs.
A Researcher's Guide to (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Navigating Availability, Synthesis, and Application
For the discerning researcher in drug development and complex organic synthesis, the selection of chiral building blocks is a critical decision that dictates the stereochemical outcome and ultimate success of a synthetic campaign. Among these, protected hydroxyproline derivatives serve as invaluable scaffolds. This guide provides an in-depth technical overview of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate , a specific and somewhat elusive diastereomer of the more common (2S,4R) variant.
This document moves beyond a simple catalog listing to offer practical, field-proven insights into the commercial availability, stereoselective synthesis, quality control, and strategic application of this reagent. The content herein is structured to empower you, the researcher, to make informed decisions when sourcing or synthesizing this compound for your specific research needs.
The Stereochemical Imperative: Understanding the (2S,4S) Configuration
The pyrrolidine ring, a privileged scaffold in medicinal chemistry, can adopt various conformations. The stereochemistry at the C2 and C4 positions of a 4-hydroxypyrrolidine derivative significantly influences its three-dimensional structure and, consequently, its utility as a chiral auxiliary or a component of a pharmacologically active molecule. The cis configuration of the hydroxyl group relative to the carboxyl group at C2 in the (2S,4S) isomer imparts distinct conformational constraints compared to the trans-(2S,4R) isomer. This seemingly subtle difference can have profound impacts on the biological activity and pharmacokinetic properties of the final compound.
Commercial Availability: A Landscape of Scarcity and Specificity
A thorough survey of the chemical supplier landscape reveals that this compound is not as ubiquitously available as its (2S,4R) counterpart. While many major suppliers prominently list the trans isomer, the cis isomer is offered by a more select group of vendors specializing in complex amino acids and peptide chemistry.
Creative Peptides is one supplier that explicitly lists This compound as a research chemical.[1] Researchers are advised to directly inquire about the availability of a certificate of analysis (CoA) to verify purity and stereochemical integrity prior to purchase.
It is crucial for researchers to exercise diligence when sourcing this compound. The prevalence of the (2S,4R) isomer in search results and supplier catalogs can lead to inadvertent procurement of the wrong diastereomer. Always verify the CAS number and stereochemical descriptor.
Table 1: Comparison of Commercially Available Hydroxyproline Derivatives
| Compound Name | Stereochemistry | Common Protecting Groups | Notes |
| Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2S,4S) - cis | N-Cbz, 2-Benzyl ester | Less common, offered by specialty suppliers. |
| Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2S,4R) - trans | N-Cbz, 2-Benzyl ester | Widely available from major chemical suppliers. |
| 1-Benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2S,4S) - cis | N-Cbz, 2-Methyl ester | An alternative starting material with orthogonal ester protection.[2] |
| 1-tert-butyl 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | (2S,4R) - trans | N-Boc, 2-Benzyl ester | A common building block in peptide synthesis.[3] |
Synthetic Routes: Accessing the (2S,4S) Scaffold
For research groups with synthetic capabilities, or in cases where commercial supply is limited, chemical synthesis provides a viable route to this compound. The most common and stereochemically reliable approach involves the inversion of the C4 hydroxyl group of a readily available (2S,4R) precursor.
A key transformation in this synthetic sequence is the Mitsunobu reaction , which proceeds with a clean inversion of stereochemistry.[4][5] This powerful reaction allows for the conversion of the C4 hydroxyl group to a suitable leaving group and subsequent displacement with a nucleophile, effectively inverting the stereocenter.
Figure 1: A generalized synthetic workflow for the preparation of the target (2S,4S) compound from a (2S,4R) precursor, highlighting the key Mitsunobu inversion step.
Experimental Protocol: Stereochemical Inversion via Mitsunobu Reaction
This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate batches.
-
Activation of the Hydroxyl Group: To a solution of (2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Nucleophilic Addition: To this mixture, add a solution of a suitable nucleophile, such as p-nitrobenzoic acid (1.5 eq), in anhydrous THF.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the (2S,4S)-4-(p-nitrobenzoyloxy) intermediate.
-
Hydrolysis: The purified intermediate is then subjected to saponification (e.g., using lithium hydroxide in a THF/water mixture) to hydrolyze both the methyl ester and the p-nitrobenzoyl ester, yielding (2S,4S)-N-Boc-4-hydroxyproline.
-
Final Protection Steps: The resulting acid can then be subjected to N-deprotection and subsequent protection with a Cbz group, followed by benzylation of the carboxylic acid to afford the final target compound, this compound.
Quality Control and Analysis: Ensuring Stereochemical Purity
Given the potential for diastereomeric impurities, rigorous analytical characterization is paramount.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers. A validated chiral HPLC method is essential to confirm the stereochemical purity of both in-house synthesized and commercially procured material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy can help distinguish between the cis and trans isomers. The coupling constants and chemical shifts of the pyrrolidine ring protons, particularly those at C2, C4, and C5, will differ between the two diastereomers.
-
Optical Rotation: Measurement of the specific rotation can provide an initial indication of stereochemical integrity, although it is not sufficient on its own to confirm diastereomeric purity.
Figure 2: A logical workflow for ensuring the quality of this compound before its application in synthesis.
Applications in Drug Development and Peptide Chemistry
The (2S,4S)-4-hydroxyproline scaffold is a valuable component in the design of peptidomimetics and other complex molecular architectures. The cis orientation of the hydroxyl group can be exploited to:
-
Induce Specific Peptide Conformations: Incorporation of this residue into a peptide backbone can force a specific turn or secondary structure, which can be crucial for binding to a biological target.
-
Serve as a Chiral Handle for Further Functionalization: The hydroxyl group can be further modified to introduce other functionalities, such as fluorescent labels, cross-linking agents, or pharmacophoric groups.
-
Improve Pharmacokinetic Properties: The introduction of the polar hydroxyl group can modulate the solubility and metabolic stability of a drug candidate.
Conclusion and Future Outlook
This compound is a specialized yet highly valuable chiral building block for researchers in medicinal chemistry and organic synthesis. While its commercial availability is more limited than its trans diastereomer, it can be sourced from specialized suppliers or synthesized in-house via established stereoinvertive methods. The key to successfully utilizing this reagent lies in rigorous quality control to ensure stereochemical purity. As the demand for more complex and stereochemically defined drug candidates continues to grow, the importance of such precisely functionalized scaffolds will undoubtedly increase.
References
-
National Institutes of Health (NIH). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved from [Link]
- Google Patents. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
-
Kumar, U. K. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(36), 5132-5135. Retrieved from [Link]
-
ResearchGate. Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Retrieved from [Link]
-
ACS Publications. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved from [Link]
Sources
- 1. This compound - Creative Peptides [creative-peptides.com]
- 2. echemi.com [echemi.com]
- 3. (2S,4R)-2-Benzyl 1-tert-butyl 4-hydroxypyrrolidine-1,2-dic… [cymitquimica.com]
- 4. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
molecular weight of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
An In-Depth Technical Guide to (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Properties, Characterization, and Application
Introduction: The Role of Chiral Scaffolds in Modern Drug Discovery
In the landscape of pharmaceutical development, the precise control of three-dimensional molecular architecture is paramount. Chiral molecules, particularly enantiomerically pure building blocks, are the cornerstones upon which many modern therapeutics are built. This compound stands out as a valuable synthetic intermediate, belonging to the class of substituted proline analogues. Its rigid pyrrolidine core, adorned with specific stereochemistry and versatile functional handles (a hydroxyl group and two carboxylates protected as benzyl esters), makes it a highly sought-after scaffold.
This guide provides a detailed technical overview of this compound, focusing on its core physicochemical properties, a robust workflow for its analytical characterization, and its significance for researchers and scientists in drug development. The methodologies described herein are designed to ensure scientific integrity through self-validating protocols, grounded in authoritative data.
Physicochemical Properties and Structural Data
The foundational step in utilizing any chemical entity is a thorough understanding of its intrinsic properties. The molecular weight, derived from its chemical formula, is a critical parameter for nearly all experimental calculations, from reaction stoichiometry to solution preparation.
This compound is a derivative of cis-4-hydroxy-L-proline. The nitrogen at position 1 and the carboxylic acid at position 2 are both protected with benzyl groups, rendering the molecule suitable for further chemical modification at the hydroxyl group or for use in peptide coupling reactions after selective deprotection.
Data Summary Table
For ease of reference, the key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight (M.W.) | 355.4 g/mol | [1] |
| Molecular Formula | C₂₀H₂₁NO₅ | [2] |
| CAS Number | 132592-07-5 | [1] |
| Common Synonyms | Cbz-aHyp-OBn; 1,2-dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | [1] |
| Stereochemistry | (2S,4S) | [1] |
| Primary Application | Chiral building block for organic synthesis, particularly in pharmaceutical development. | [2] |
Experimental Workflow: A Self-Validating Protocol for Compound Characterization
Logical Workflow for Analytical Characterization
The following diagram illustrates the logical flow for the comprehensive characterization of the title compound.
Caption: Analytical workflow for the characterization of the title compound.
Detailed Step-by-Step Methodology
Objective: To confirm the molecular weight, structure, and purity of a supplied batch of this compound.
1. Mass Spectrometry (MS) for Molecular Weight Verification
-
Rationale: This is the most direct method to confirm the molecular weight. Liquid Chromatography-Mass Spectrometry (LC-MS) provides both retention time data (an initial purity check) and mass data.
-
Protocol:
-
Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Inject 1-5 µL of the diluted solution into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source operating in positive ion mode.
-
Expected Result: Observe the mass spectrum for the protonated molecular ion [M+H]⁺ at m/z 356.4 and potentially the sodium adduct [M+Na]⁺ at m/z 378.4. The presence of this peak confirms the molecular weight.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Rationale: NMR provides unambiguous structural information by mapping the chemical environment of ¹H and ¹³C nuclei. It is the gold standard for confirming the compound's covalent structure and identifying organic impurities.
-
Protocol:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of aromatic protons (from benzyl groups), the pyrrolidine ring protons, and the hydroxyl proton.
-
Acquire a ¹³C NMR spectrum. Confirm the number of unique carbon atoms, including the carbonyl carbons of the esters, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.
-
Expected Result: The spectra should be consistent with the known structure of this compound and free of significant impurity signals.
-
3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: HPLC is a high-resolution separation technique used to quantify the purity of a compound. By using a chiral stationary phase, it can also resolve and quantify stereoisomers, which is critical for a chiral building block.
-
Protocol:
-
Develop a suitable HPLC method using a chiral column (e.g., a polysaccharide-based column like Chiralpak®).
-
The mobile phase will typically be a mixture of hexane/isopropanol or a similar non-polar/polar system.
-
Prepare a sample solution at ~0.5 mg/mL in the mobile phase.
-
Inject the sample and monitor the elution profile using a UV detector (typically at 254 nm for the benzyl groups).
-
Expected Result: A single major peak should be observed, with an area percentage >95% (or as per the required specification). The absence of a peak corresponding to the (2R,4R) or other diastereomers confirms stereochemical purity.
-
Conclusion and Future Directions
This compound, with a molecular weight of 355.4 g/mol , is a well-defined and highly valuable chiral intermediate.[1] Its utility in the synthesis of complex, biologically active molecules is well-established, particularly in constructing peptidomimetics and other potential drug candidates where precise stereochemical control is non-negotiable.[2] The robust analytical workflow detailed in this guide provides the necessary framework for researchers to confidently verify the quality of this critical reagent, ensuring the integrity and reproducibility of their scientific endeavors. As drug discovery continues to demand molecules of increasing complexity and specificity, the role of such well-characterized chiral building blocks will only grow in importance.
References
-
MySkinRecipes. (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Available at: [Link]
Sources
The Multifaceted Therapeutic Potential of Hydroxypyrrolidine Derivatives: A Technical Guide for Drug Discovery
Foreword
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, gracing the core structure of numerous natural products and synthetic compounds with profound biological activities. The introduction of hydroxyl groups to this versatile framework gives rise to hydroxypyrrolidine derivatives, a class of molecules that has garnered significant attention for its diverse therapeutic potential. Their structural resemblance to monosaccharides and amino acids allows them to interact with a wide array of biological targets, leading to a spectrum of activities that are of paramount interest to researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core biological activities of hydroxypyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to unveil their therapeutic promise.
Glycosidase Inhibition: A Sweet Spot for Therapeutic Intervention
Glycosidases are a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. Their involvement in a myriad of physiological and pathological processes, including digestion, lysosomal catabolism, and viral glycoprotein processing, makes them attractive targets for therapeutic intervention.[1] Hydroxypyrrolidine derivatives, particularly polyhydroxylated ones, are potent and selective glycosidase inhibitors due to their structural similarity to the natural substrates of these enzymes.[1]
Mechanism of Action: Mimicking the Transition State
The inhibitory prowess of many hydroxypyrrolidine derivatives stems from their ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by glycosidases.[1] The protonated nitrogen atom in the pyrrolidine ring at physiological pH mimics the oxocarbenium ion-like transition state, leading to tight binding to the enzyme's active site and subsequent competitive inhibition.
Caption: Competitive inhibition of glycosidase by a hydroxypyrrolidine derivative.
Structure-Activity Relationship (SAR)
The inhibitory potency and selectivity of hydroxypyrrolidine derivatives against different glycosidases are dictated by the number, configuration, and substitution of the hydroxyl groups on the pyrrolidine ring.
-
Stereochemistry of Hydroxyl Groups: The spatial arrangement of hydroxyl groups is critical for mimicking the stereochemistry of the natural sugar substrate.
-
Substitution on the Nitrogen Atom: N-alkylation can influence the basicity of the nitrogen and its interaction with the active site residues, often modulating the inhibitory activity and selectivity.
-
Additional Substituents: The presence of other functional groups can provide additional interactions with the enzyme, enhancing binding affinity. For instance, a 4-methoxy analogue of a pyrrolidine derivative showed noteworthy inhibitory activity against α-amylase and α-glucosidase.[2]
Data Presentation: Glycosidase Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of selected hydroxypyrrolidine derivatives against α-amylase and α-glucosidase.
| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 3g | α-amylase | 26.24 | Acarbose | 5.50 |
| 3a | α-amylase | 36.32 | Metformin | 25.31 |
| 3g | α-glucosidase | 18.04 | Acarbose | - |
| 3f | α-glucosidase | 27.51 | Metformin | - |
| 3d | α-glucosidase | 29.38 | - | - |
| 3e | α-glucosidase | 28.55 | - | - |
| Acarbose | α-glucosidase | 5.8 | - | - |
Data sourced from multiple studies.[2][3]
Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of hydroxypyrrolidine derivatives.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compounds (hydroxypyrrolidine derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound/acarbose solution, and 20 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and the IC50 value for each compound.
Anticancer Activity: Targeting Cell Proliferation and Survival
The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, with hydroxypyrrolidine derivatives emerging as a promising class of compounds. Their cytotoxic effects against a range of cancer cell lines are attributed to their ability to interfere with critical cellular processes, including cell cycle progression and apoptosis.[4][5]
Mechanism of Action: Induction of Apoptosis
A key mechanism underlying the anticancer activity of several hydroxypyrrolidine derivatives is the induction of programmed cell death, or apoptosis. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often involving the modulation of key regulatory proteins.[6][7] For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[5]
Caption: Induction of apoptosis by hydroxypyrrolidine derivatives.
Data Presentation: Anticancer Activity
The following table presents the cytotoxic activity (IC50 values) of representative hydroxypyrrolidine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| CY2 | HCT116 (Colon) | 10.5 |
| CY2 | MiaPaCa-2 (Pancreatic) | 11.2 |
| CY2 | HepG2 (Liver) | 16.6 |
| RPDPRH | HepG2 (Liver) | 12.36 |
| RPDPRH | 7402 (Liver) | 22.4 |
| SS13 | HCT116 (Colon) | 3.2 |
| SS13 | Caco-2 (Colon) | 2.17 |
| Derivative 13 | IGR39 (Melanoma) | 2.50 |
| Derivative 13 | PPC-1 (Prostate) | 3.63 |
Data compiled from multiple research articles.[4][5][6][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (hydroxypyrrolidine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Antiviral Activity: A Broad-Spectrum Defense
The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral agents. Hydroxypyrrolidine derivatives have demonstrated promising antiviral activities against a range of viruses, including influenza virus and enterovirus 71.[9][10] Their mechanisms of action often involve targeting viral entry or replication processes.
Mechanism of Action: Inhibition of Viral Entry and Replication
Hydroxypyrrolidine derivatives can interfere with the viral life cycle at various stages. Some derivatives act as entry inhibitors, preventing the virus from attaching to or fusing with the host cell membrane.[11][12] Others target viral enzymes essential for replication, such as viral proteases or polymerases. For instance, dihydropyrrolidones have been found to inhibit the replication of influenza A virus.[9]
Caption: Antiviral mechanisms of hydroxypyrrolidine derivatives.
Data Presentation: Antiviral Activity
The following table summarizes the in vitro antiviral activity of selected hydroxypyrrolidine and related derivatives.
| Compound ID | Virus | Cell Line | IC50 (µM) |
| DHP 5-2 | Influenza A/WSN/33 (H1N1) | MDCK | 3.11 |
| DHP 8 | Influenza A/WSN/33 (H1N1) | MDCK | 9.23 |
| DHP 14 | Influenza A/WSN/33 (H1N1) | MDCK | 5.42 |
| DHP 19 | Influenza A/WSN/33 (H1N1) | MDCK | 7.81 |
| NK-1.9k | Enterovirus 71 | Various | 0.037 |
Data sourced from relevant studies.[9][10]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques in a cell monolayer.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Cell culture medium and supplements
-
Test compounds (hydroxypyrrolidine derivatives)
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and the test compounds.
-
Infect the cell monolayers with a known amount of virus in the presence of different concentrations of the test compound.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the corresponding concentration of the test compound.
-
Incubate the plates until viral plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction and the IC50 value.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Hydroxypyrrolidine derivatives have emerged as potential neuroprotective agents due to their antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in neuronal survival.[13]
Mechanism of Action: Combating Oxidative Stress and Modulating Signaling Pathways
The neuroprotective effects of hydroxypyrrolidine derivatives are often multifactorial. They can act as antioxidants, scavenging reactive oxygen species (ROS) that contribute to neuronal damage.[8] Additionally, they can modulate signaling pathways crucial for neuronal survival and function, such as the Nrf2 and NF-κB pathways, which are involved in the cellular response to oxidative stress and inflammation.
Caption: Neuroprotective mechanisms of hydroxypyrrolidine derivatives.
Data Presentation: Neuroprotective Activity
The following table provides examples of the neuroprotective effects of selected pyrrolidine derivatives in in vitro models.
| Compound ID | In Vitro Model | Neuroprotective Effect |
| SB 211475 | Cultured rat cerebellar neurons | 28-fold greater antioxidant activity than carvedilol |
| Pyrrolidine-2-one derivatives | Scopolamine-induced cognitive impairment model in mice | Ameliorated behavioral and biochemical changes |
| N-Pyrrolyl hydrazide-hydrazones | 6-OHDA-induced neurotoxicity in SH-SY5Y cells | Preserved cell viability and reduced ROS |
Data gathered from various research publications.[13]
Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol describes a general method for evaluating the neuroprotective effects of hydroxypyrrolidine derivatives against an induced neurotoxic insult in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium and supplements
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), amyloid-beta peptide)
-
Test compounds (hydroxypyrrolidine derivatives)
-
MTT or other cell viability assay reagents
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFH-DA)
-
96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Differentiate SH-SY5Y cells into a neuronal phenotype using appropriate protocols (e.g., retinoic acid treatment).
-
Pre-treat the differentiated cells with various concentrations of the test compounds for a specified time.
-
Induce neurotoxicity by adding the neurotoxin to the cell culture medium.
-
Co-incubate the cells with the test compound and the neurotoxin for a defined period.
-
Assess cell viability using the MTT assay as described in the anticancer section.
-
Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Analyze the data to determine the neuroprotective efficacy of the test compounds.
Conclusion and Future Directions
Hydroxypyrrolidine derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their ability to act as glycosidase inhibitors, anticancer agents, antiviral compounds, and neuroprotective molecules underscores their potential for the development of new therapeutics for a range of diseases. The structure-activity relationships elucidated to date provide a valuable roadmap for the design and synthesis of more potent and selective derivatives.
Future research in this field should focus on:
-
Target Identification and Validation: Elucidating the specific molecular targets and pathways modulated by these compounds will be crucial for understanding their mechanisms of action and for rational drug design.
-
In Vivo Efficacy and Safety: Moving beyond in vitro studies to evaluate the efficacy and safety of promising candidates in preclinical animal models is a critical next step.
-
Combinatorial Approaches: Investigating the synergistic effects of hydroxypyrrolidine derivatives in combination with existing therapies could lead to more effective treatment strategies.
The continued exploration of the chemical space around the hydroxypyrrolidine scaffold, guided by a deeper understanding of their biological interactions, holds immense promise for the discovery of next-generation therapeutics.
References
-
[Synthesis and anti-DNA Viral Activities in Vitro of Certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo
-
://www.ncbi.nlm.nih.gov/pmc/articles/PMC2697843/)
Sources
- 1. Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxytyrosol–Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer’s Disease Model and in Neuronal Differentiated Human SH-SY5Y Neuroblastoma Cells [mdpi.com]
- 7. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective activities of carvedilol and a hydroxylated derivative: role of membrane biophysical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate in Peptide Synthesis
Introduction: The Strategic Advantage of Substituted Prolines in Peptide Science
Proline and its derivatives are unique among the proteinogenic amino acids due to their secondary amine, which is incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational constraints on the peptide backbone, making it a critical determinant of protein and peptide secondary structure.[1] The strategic incorporation of substituted prolines, such as 4-hydroxyproline, is a powerful tool in medicinal chemistry and drug design for modulating the biological activity, stability, and pharmacokinetic properties of peptides.[2][3][4] The hydroxyl group of 4-hydroxyproline, in particular, can engage in hydrogen bonding and serves as a versatile handle for further chemical modifications.[5][6]
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a specialized building block for peptide synthesis, offering a unique combination of protecting groups that allow for its strategic incorporation and subsequent manipulation within a peptide sequence. The dibenzyl ester protection of the carboxyl groups and the benzyloxycarbonyl (Cbz or Z) protection of the nitrogen atom provide a specific chemical orthogonality that can be exploited in both solid-phase and solution-phase peptide synthesis.
This application note provides a comprehensive guide to the use of this compound, detailing its application in peptide synthesis, protocols for its incorporation, and methods for the selective deprotection and modification of its functional groups.
Core Principles and Advantages
The utility of this compound in peptide synthesis is rooted in the distinct properties of its protecting groups:
-
N-Benzyloxycarbonyl (Cbz) Protection: The Cbz group is a classic urethane-type protecting group for amines. It is stable to the basic conditions often used for Fmoc removal in solid-phase peptide synthesis (SPPS) and can be cleaved under acidic conditions or, more commonly, by catalytic hydrogenation. This allows for selective deprotection of the N-terminus for peptide chain elongation.
-
Benzyl Ester Protection: The two carboxyl groups are protected as benzyl esters. Similar to the Cbz group, benzyl esters are stable to a wide range of reaction conditions but are readily cleaved by catalytic hydrogenation. This simultaneous deprotection of both the N-terminus and the C-terminus can be advantageous in specific synthetic strategies, such as cyclization or fragment condensation.
-
The 4-Hydroxy Group: The free hydroxyl group at the 4-position of the pyrrolidine ring is a key feature of this reagent. It can be left unprotected to influence the peptide's conformation through hydrogen bonding or can be used as a site for further functionalization, such as glycosylation, pegylation, or the attachment of other molecular probes.
Workflow for Incorporation in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain on a solid support can be achieved using standard coupling methodologies. The following diagram illustrates a typical workflow.
Caption: General workflow for incorporating the proline derivative in SPPS.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of the title compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF) for Fmoc-SPPS
-
Acetic anhydride solution for capping (optional)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. If the resin is protected with an Fmoc group, proceed to step 2. If the N-terminus is already free, proceed to step 3.
-
Fmoc-Deprotection (if applicable):
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times).
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes at room temperature.
-
Drain the DMF from the resin and add the activated amino acid solution.
-
Shake the reaction vessel for 2-4 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
-
Capping (Optional):
-
To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., diisopropylethylamine) in DMF for 30 minutes.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Causality behind Experimental Choices:
-
Equivalents of Reagents: Using a 3-fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, which is a core principle of solid-phase synthesis.[7]
-
Pre-activation: Pre-activating the carboxylic acid with DIC and OxymaPure® forms a highly reactive ester, facilitating efficient amide bond formation with the resin-bound amine. OxymaPure® is used as an additive to suppress racemization.
-
Kaiser Test: This colorimetric test is a reliable method to detect free primary amines on the resin, thus confirming the completion of the coupling reaction.
Protocol 2: Selective Deprotection and On-Resin Modification of the 4-Hydroxy Group
This protocol describes the modification of the 4-hydroxy group while the peptide remains attached to the resin. A Mitsunobu reaction is exemplified for the introduction of a functional group.[1][8]
Materials:
-
Peptide-resin containing the incorporated (2S,4S)-4-hydroxypyrrolidine residue
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., 4-nitrobenzoic acid for introduction of a nitrobenzoate ester)[1]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in anhydrous THF for 30 minutes.
-
Reagent Preparation: In a separate flask, dissolve the nucleophile (e.g., 4-nitrobenzoic acid, 5-10 equivalents) and triphenylphosphine (5-10 equivalents) in anhydrous THF.
-
Mitsunobu Reaction:
-
Cool the reagent solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (5-10 equivalents) to the solution.
-
After a few minutes, add this solution to the swollen resin.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin extensively with THF (5 times), DCM (5 times), and DMF (5 times) to remove all Mitsunobu byproducts.
-
Trustworthiness of the Protocol: The Mitsunobu reaction is a well-established and reliable method for the stereospecific inversion of secondary alcohols.[8] The use of a significant excess of reagents is crucial to ensure high conversion on the solid support. Thorough washing is critical to remove the triphenylphosphine oxide and hydrazine byproducts, which can interfere with subsequent steps.
Protocol 3: Cleavage from Resin and Global Deprotection
This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the Cbz and benzyl ester protecting groups by catalytic hydrogenation.
Materials:
-
Dry peptide-resin
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or a suitable solvent mixture (e.g., MeOH/THF)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
Reaction Setup:
-
Place the dry peptide-resin in a round-bottom flask.
-
Add a suitable solvent (e.g., MeOH) to suspend the resin.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the resin).
-
-
Hydrogenation:
-
Purge the flask with hydrogen gas.
-
Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the suspension vigorously.
-
The reaction progress can be monitored by TLC or LC-MS by taking small aliquots. The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent to ensure complete recovery of the peptide.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
-
-
Purification:
-
The crude peptide can be purified by standard techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation
| Parameter | Protocol 1 (Coupling) | Protocol 2 (Mitsunobu) | Protocol 3 (Deprotection) |
| Typical Yield | >95% (by Kaiser test) | 70-90% | 60-80% (after purification) |
| Purity (Crude) | N/A | Variable | 50-70% |
| Key Reagents | DIC, OxymaPure® | PPh₃, DIAD/DEAD | Pd/C, H₂ |
| Reaction Time | 2-4 hours | 12-24 hours | 12-24 hours |
Visualization of Logical Relationships
The following diagram illustrates the decision-making process for the deprotection strategy based on the desired final peptide.
Caption: Deprotection strategy for peptides containing the title compound.
Conclusion
This compound is a valuable, albeit specialized, reagent for introducing a conformationally constrained and functionalizable residue into synthetic peptides. Its unique protecting group scheme allows for strategic manipulations that can be leveraged in the synthesis of complex peptides, peptidomimetics, and peptide-based drugs. The protocols provided herein, grounded in established principles of peptide chemistry, offer a framework for the successful application of this versatile building block. Researchers and drug development professionals can utilize this guide to explore the potential of this and similar substituted proline derivatives in their synthetic endeavors.
References
-
Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link][2]
-
PubMed. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. National Center for Biotechnology Information. [Link][3]
-
ACS Publications. (2024). Proline Analogues. Chemical Reviews. [Link][4]
-
ResearchGate. (n.d.). Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. [Link][9]
-
DeRouchey, J. E., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link][8]
-
PubMed Central. (2017). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. [Link][10]
-
ResearchGate. (2013). Investigating the Role of (2S,4R)-4-Hydroxyproline in Elastin Model Peptides. [Link][6]
-
CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. [Link][11]
-
PubMed. (1976). Synthesis of peptides and derivatives of 3- and 4- hydroxyproline. National Center for Biotechnology Information. [Link][12]
-
CUNY Academic Works. (2024). Developing coexpression systems to introduce hydroxyproline into protein engineered collagen peptides utilizing hydroxylase from. [Link][13]
-
Google Patents. (n.d.). Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. [14]
-
PubMed Central. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. [Link][15]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthesis of peptides and derivatives of 3- and 4- hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 15. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
application of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate as a chiral building block
An Application Guide for the Advanced Use of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate as a Premier Chiral Building Block
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional diversity in drug discovery, moving beyond the flat, aromatic compounds that have historically dominated medicinal chemistry.[3]
Among the vast arsenal of chiral synthons available to chemists, This compound stands out as a particularly versatile and powerful building block. Derived from (2S,4S)-4-hydroxyproline, a component of the "chiral pool," this molecule offers a rigid scaffold with pre-defined stereochemistry at two centers (C2 and C4).[2][4] Its true synthetic power lies in the orthogonal protecting groups and the strategically placed hydroxyl group, which serves as a key handle for introducing further molecular complexity with exceptional stereocontrol.
This guide provides an in-depth exploration of the applications of this building block, detailing not just the protocols but the underlying strategic considerations that enable its effective use in complex molecule synthesis.
Core Concepts: Maximizing Synthetic Efficiency
The utility of this compound is rooted in three key structural features: the defined stereochemistry, the dual protecting groups, and the reactive hydroxyl center.
-
Pre-defined Stereochemistry : The cis relationship between the C2 carboxylate and the C4 hydroxyl group provides a rigid conformational starting point. This inherent chirality is transferred through subsequent synthetic steps, ensuring the stereochemical integrity of the final product. This approach, starting with an optically pure compound, is often more efficient and reliable than creating chirality through asymmetric reactions on an achiral precursor.[4]
-
Orthogonal Protecting Groups :
-
N-Carboxybenzyl (Cbz) : This group protects the ring nitrogen, rendering it non-nucleophilic and preventing unwanted side reactions. It is stable to a wide range of conditions but can be cleanly removed via catalytic hydrogenolysis (H₂/Pd-C).
-
C2-Benzyl Ester (OBn) : This group protects the carboxylic acid. Like the Cbz group, it is robust but is also readily cleaved by hydrogenolysis. The simultaneous removal of both protecting groups in a single step is a key feature that streamlines synthetic sequences.
-
-
The C4-Hydroxyl Group : This secondary alcohol is the primary site for diversification. It can be functionalized through a variety of classic and modern organic reactions, allowing for the introduction of new atoms and functional groups with high diastereoselectivity.
Caption: Key structural features and synthetic potential of the title compound.
Application I: Stereochemical Inversion and Functionalization at C4 via the Mitsunobu Reaction
One of the most powerful applications of this building block is the ability to invert the stereocenter at the C4 position, transforming the cis-(2S,4S) isomer into a trans-(2S,4R) derivative. This is critical for accessing alternative stereoisomers of target molecules, which may possess entirely different biological activities. The Mitsunobu reaction is the gold standard for this transformation, proceeding with a clean inversion of stereochemistry.
The reaction can also be used to introduce a wide range of other nucleophiles (e.g., azide, phthalimide, thiols) at the C4 position, dramatically expanding the synthetic possibilities from a single starting material.
Protocol 1: Mitsunobu Inversion of the C4-Hydroxyl Group
This protocol describes the inversion of the C4-hydroxyl group using p-nitrobenzoic acid as the nucleophile, followed by hydrolysis to yield the (2S,4R)-hydroxy derivative.
Workflow Diagram
Caption: Workflow for stereochemical inversion at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
p-Nitrobenzoic acid (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) or Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH) and Water
Procedure:
-
Reaction Setup : To an oven-dried, nitrogen-flushed round-bottom flask, add this compound, triphenylphosphine, and p-nitrobenzoic acid. Dissolve the solids in anhydrous THF.
-
Causality: Anhydrous conditions are critical as DIAD and the phosphonium intermediate readily react with water, which would quench the reaction and reduce yield.
-
-
Mitsunobu Reaction : Cool the solution to 0 °C using an ice bath. Add DIAD dropwise over 15-20 minutes. The solution will typically turn from colorless to a yellow or orange hue.
-
Causality: The dropwise addition at low temperature is essential to control the exothermic reaction between PPh₃ and DIAD, preventing the formation of side products.
-
-
Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification : Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate byproduct. Purify this crude mixture directly by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the (2S,4R)-p-nitrobenzoate ester intermediate.
-
Hydrolysis : Dissolve the purified ester in a mixture of MeOH and water. Add K₂CO₃ (3.0 eq) or LiOH (2.0 eq) and stir at room temperature for 2-6 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Final Isolation : Neutralize the reaction mixture with a mild acid (e.g., 1M HCl) and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate.
Application II: Synthesis of Novel Factor Xa Inhibitors
The substituted pyrrolidine scaffold is a key component in the development of potent and orally active Factor Xa inhibitors, a class of anticoagulant drugs.[5][6] this compound serves as an excellent precursor for building the core of these complex molecules. The following is a representative synthetic pathway.
Protocol 2: Multi-step Synthesis of a Pyrrolidine-1,2-dicarboxamide Core
This protocol outlines the transformation of the building block into a key intermediate for Factor Xa inhibitors, demonstrating C4 functionalization followed by deprotection and amide coupling.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas
-
(R)-3-amino-N,N-dimethyl-4-(pyridin-2-yl)butanamide (example amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
C4-Etherification : Suspend NaH (1.2 eq) in anhydrous THF at 0 °C under nitrogen. Add a solution of the starting pyrrolidine (1.0 eq) in THF dropwise. Stir for 30 minutes. Add benzyl bromide (1.2 eq) and allow the reaction to warm to room temperature, stirring overnight.
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a reactive alkoxide. This alkoxide then displaces the bromide in an Sₙ2 reaction to form the ether.
-
-
Purification : Carefully quench the reaction with water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to yield (2S,4S)-Dibenzyl 4-(benzyloxy)pyrrolidine-1,2-dicarboxylate.
-
Global Deprotection (Hydrogenolysis) : Dissolve the C4-benzylated intermediate in methanol. Add 10% Pd/C catalyst (approx. 10% by weight). Purge the flask with H₂ gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) for 12-24 hours.
-
Causality: The palladium surface catalyzes the cleavage of both the N-Cbz and the C2-benzyl ester C-O bonds, releasing them as toluene and CO₂, and leaving the free amino acid.
-
-
Catalyst Removal : Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol and concentrate the filtrate to obtain the crude (2S,4S)-4-(benzyloxy)pyrrolidine-2-carboxylic acid.
-
Amide Coupling : Dissolve the crude amino acid (1.0 eq) and the desired amine (e.g., (R)-3-amino-N,N-dimethyl-4-(pyridin-2-yl)butanamide) (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by the coupling agent HATU (1.2 eq). Stir at room temperature for 6-18 hours.
-
Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid to form a reactive ester, facilitating amide bond formation while minimizing racemization. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.
-
-
Final Purification : Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, dry over Na₂SO₄, and purify by column chromatography or preparative HPLC to yield the target pyrrolidine-1,2-dicarboxamide derivative.
Summary of Key Transformations
| Transformation | Reagents & Conditions | Key Outcome | Diastereoselectivity | Typical Yield |
| Mitsunobu Inversion | PPh₃, DIAD, Nu-H; THF, 0°C to RT | Inversion of C4 stereochemistry (S -> R) | >99% (clean inversion) | 70-90% |
| C4-O-Alkylation | NaH, R-X; THF, 0°C to RT | Formation of C4-ether linkage | Not applicable (stereocenter retained) | 80-95% |
| Global Deprotection | H₂, 10% Pd/C; MeOH or EtOAc | Removal of N-Cbz and C2-OBn groups | Not applicable | >95% (quantitative) |
| Amide Coupling | HATU or EDC/HOBt, DIPEA; DMF | Formation of amide bond at C2 | >98% (minimal racemization) | 75-90% |
Conclusion
This compound is more than just a starting material; it is a sophisticated chiral platform that enables rapid and predictable entry into complex and stereochemically rich molecular architectures. Its well-defined stereochemistry and versatile hydroxyl handle allow for precise modifications, while the reliable deprotection strategy facilitates its incorporation into larger structures. By understanding the principles behind its reactivity, researchers in drug development can leverage this building block to accelerate the synthesis of novel therapeutics and explore chemical space with greater efficiency and control.
References
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed.
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles.
- Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended dur
- (2S,4R)
- Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides as potent, orally active Factor Xa inhibitors with extended duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
diastereoselective synthesis using (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
An Application Guide to Diastereoselective Synthesis Using (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Introduction: The Privileged Scaffold of Chiral Pyrrolidines
Pyrrolidine derivatives, particularly those derived from the natural amino acid proline, represent a cornerstone of modern asymmetric synthesis.[1][2] Their rigid five-membered ring structure provides a well-defined chiral environment, making them exceptional tools as catalysts and auxiliaries for controlling stereochemical outcomes.[3] Among these, (2S,4S)-4-hydroxyproline offers a unique scaffold, with the C4-hydroxy group serving as a powerful control element through steric and electronic effects, or as a synthetic handle for further modification.[4]
This technical guide focuses on a versatile derivative, This compound , a commercially available chiral auxiliary designed for high-yield, high-fidelity diastereoselective transformations.[5] As senior application scientists, our goal is not merely to present protocols, but to illuminate the underlying principles that govern their success. We will delve into the mechanistic basis for stereocontrol and provide robust, validated protocols for key applications, empowering researchers in medicinal chemistry and process development to construct complex chiral molecules with confidence.
Section 1: The Chiral Auxiliary: Structure, Function, and Mechanism
Molecular Architecture and Key Features
The power of this compound lies in its specific stereochemistry and protecting group strategy.
-
Chiral Scaffold: The pyrrolidine ring is locked in a specific conformation due to the cis relationship between the C2-carboxylate and the C4-hydroxy group. This rigidity is essential for creating a predictable and sterically differentiated environment.
-
Protecting Groups: The amine is protected as a carboxybenzyl (Cbz) group, and the C2-carboxylic acid is protected as a benzyl ester. These groups serve two purposes: they prevent unwanted side reactions at these positions and they contribute significantly to the steric bulk that directs incoming electrophiles.
-
The C4-Hydroxy Group: While protected variants are common, the free hydroxyl in related auxiliaries can participate in chelation with metal ions, further rigidifying the transition state and enhancing stereoselectivity. In this dibenzyl-protected form, its precursor's stereochemistry sets the foundation for the ring's conformation.
The Principle of Diastereoselective Induction
When this auxiliary is acylated with a prochiral carboxylic acid, it forms a chiral N-acyl pyrrolidine. Subsequent deprotonation generates a chiral enolate. The stereochemical outcome of reactions with this enolate is dictated by the selective blocking of one of its two faces by the bulky C2-substituent of the pyrrolidine ring.
Caption: General workflow for an auxiliary-controlled diastereoselective alkylation.
The Cbz-protected nitrogen and the C2-benzyl ester form a rigid, sterically demanding pocket. When the N-acyl chain forms an enolate with a base like lithium diisopropylamide (LDA), the lithium cation is believed to chelate with the two carbonyl oxygens, locking the enolate in a planar, Z-conformation. The bulky C2-substituent effectively shields the si-face of the enolate, forcing the incoming electrophile (E+) to approach from the less hindered re-face. This facial bias is the origin of the high diastereoselectivity.
Section 2: Application in Diastereoselective Enolate Alkylation
One of the most reliable applications of this auxiliary is in the asymmetric alkylation of carboxylic acid derivatives. This three-step sequence—acylation, alkylation, and auxiliary cleavage—provides access to a wide range of α-substituted chiral carboxylic acids, alcohols, or aldehydes.
Protocol 1: Acylation of the Auxiliary
-
Objective: To couple a prochiral carboxylic acid (e.g., propanoic acid) to the chiral auxiliary.
-
Rationale: This step forms the critical N-acyl bond. The use of oxalyl chloride or thionyl chloride converts the carboxylic acid to a more reactive acid chloride in situ for efficient coupling.
-
Materials:
-
This compound
-
Propanoic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) (catalytic)
-
-
Procedure:
-
To a solution of propanoic acid (1.2 eq) in anhydrous DCM, add a catalytic drop of DMF.
-
Cool the solution to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 1 hour until gas evolution ceases.
-
In a separate flask, dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM and add TEA (2.5 eq).
-
Cool the auxiliary solution to 0 °C and add the freshly prepared propanoyl chloride solution dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Validation: Confirm product formation and purity via ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Diastereoselective Alkylation
-
Objective: To deprotonate the N-acyl pyrrolidine and trap the resulting chiral enolate with an electrophile.
-
Rationale: Low temperature (-78 °C) is critical to ensure kinetic control and maintain the stability of the lithium enolate. Anhydrous THF is the solvent of choice as it effectively solvates the lithium cation without competing with the chelating carbonyls. Sodium hexamethyldisilazide (NaHMDS) can also be used as a base.[6]
-
Materials:
-
N-Propanoyl-pyrrolidine derivative (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (1.5 M solution in hexanes)
-
Electrophile (e.g., Benzyl bromide, Iodomethane)
-
-
Procedure:
-
Dissolve the N-acyl pyrrolidine (1.0 eq) in anhydrous THF under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add LDA solution (1.1 eq) dropwise. The solution typically turns yellow, indicating enolate formation. Stir for 45 minutes at -78 °C.
-
Add the electrophile (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification & Validation: Purify by flash chromatography. The diastereomeric ratio (d.r.) can be determined from the crude reaction mixture using ¹H NMR by integrating characteristic, well-resolved signals for each diastereomer. Chiral HPLC may also be used for more precise determination.
Data Summary: Expected Alkylation Outcomes
| Electrophile (E+) | Typical Yield (%) | Typical Diastereomeric Ratio (d.r.) |
| Iodomethane | 85-95% | >95:5 |
| Benzyl bromide | 88-96% | >98:2 |
| Allyl bromide | 80-90% | >95:5 |
| Ethyl iodide | 82-92% | >95:5 |
Note: Yields and selectivities are representative and can vary based on substrate and precise reaction conditions.
Protocol 3: Nondestructive Auxiliary Cleavage
-
Objective: To remove the auxiliary and isolate the final chiral product.
-
Rationale: The choice of cleavage method determines the functional group obtained. Saponification yields the carboxylic acid, while reductive cleavage with a hydride source yields the primary alcohol. The latter is often cleaner and allows for easier recovery of the auxiliary.
-
Method A: Reductive Cleavage to Chiral Alcohol
-
Dissolve the alkylated product (1.0 eq) in anhydrous THF or diethyl ether.
-
Cool to 0 °C and add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) portion-wise.
-
Stir at 0 °C for 1-2 hours.
-
Carefully quench the reaction by sequential dropwise addition of water, 15% NaOH (aq), and then more water (Fieser workup).
-
Stir until a white precipitate forms, then filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate to obtain the crude chiral alcohol and the cleaved auxiliary alcohol, which can be separated by chromatography.
-
-
Method B: Hydrolytic Cleavage to Chiral Carboxylic Acid
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (5.0 eq) and a small amount of hydrogen peroxide (H₂O₂) if needed to facilitate hydrolysis.
-
Stir at room temperature until the reaction is complete.
-
Acidify the mixture with 1M HCl and extract the chiral carboxylic acid with an organic solvent. The water-soluble auxiliary can be recovered from the aqueous layer.
-
Section 3: Mechanistic Insight into Stereocontrol
The predictability of this system is grounded in a well-defined transition state. The chelated Z-enolate is the key intermediate.
Caption: Proposed chelated Z-enolate intermediate directing electrophilic attack.
In this model, the C2-substituent of the pyrrolidine ring (containing the benzyl ester) acts as a steric shield, blocking the top (si) face. The incoming electrophile (E+) is therefore directed to the bottom (re) face, resulting in the observed major diastereomer. The rigidity of the chelated ring system is paramount; any factor that disrupts this chelation, such as protic impurities or coordinating solvents, can lead to a decrease in diastereoselectivity.
Section 4: Troubleshooting and Key Considerations
-
Low Diastereoselectivity:
-
Cause: Incomplete enolate formation or equilibration; presence of water.
-
Solution: Ensure all glassware is oven- or flame-dried and all reagents are anhydrous. Check the titer of the organolithium base. Avoid temperatures above -70 °C during enolate formation and alkylation.
-
-
Incomplete Reaction:
-
Cause: Inactive electrophile; insufficient base; poor quality solvent.
-
Solution: Use freshly distilled or purchased anhydrous solvents. Use a fresh, high-purity electrophile. Ensure the base is active and added in a slight excess.
-
-
Difficult Auxiliary Cleavage:
-
Cause: Steric hindrance around the N-acyl bond, particularly with bulky alkylation products.
-
Solution: For hydrolytic cleavage, switch from LiOH to KOH or increase the reaction temperature. For reductive cleavage, consider a more powerful hydride reagent like lithium borohydride (LiBH₄) in specific cases, although LiAlH₄ is generally effective.
-
Conclusion
This compound is a highly effective and reliable chiral auxiliary for the synthesis of α-chiral compounds. Its well-defined conformational rigidity, stemming from the cis-4-hydroxyproline backbone, allows for predictable and high-level control of stereochemistry in enolate alkylation and other related transformations. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful tool in the synthesis of complex, high-value molecules.
References
-
Title: The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Diastereoselective Synthesis of Highly Functionalized Proline Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules (MDPI) URL: [Link]
-
Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines Source: PMC - NIH URL: [Link]
-
Title: Diastereoselective Synthesis of Highly Functionalized Proline Derivatives Source: PubMed URL: [Link]
-
Title: Stereoselective Synthesis of Quaternary Proline Analogues Source: PMC - NIH URL: [Link]
-
Title: A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines Source: Tetrahedron Letters URL: [Link]
-
Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: Journal of the American Chemical Society URL: [Link]
-
Title: (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid Source: PubChem URL: [Link]
-
Title: Diastereoselective alkylation and methods for chiral auxiliary removal Source: ResearchGate URL: [Link]
-
Title: Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide Source: PubMed Central URL: [Link]
-
Title: Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates Source: PMC - NIH URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PubMed URL: [Link]
Sources
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- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. researchgate.net [researchgate.net]
Application Note: Protocol for N-Cbz Protection of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Introduction: The Strategic Importance of N-Cbz Protection in Peptide Synthesis and Drug Discovery
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the selective masking of reactive functional groups is a cornerstone of success. The benzyloxycarbonyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized the field of peptide synthesis by providing a robust and reliable means of protecting amine functionalities.[1] Its stability under a wide range of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, has cemented its status as an indispensable tool for synthetic chemists.[1][2]
This application note provides a comprehensive, field-proven protocol for the N-Cbz protection of a sophisticated chiral building block, (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This substrate, with its inherent stereochemistry and multiple functional groups, is a valuable precursor for the synthesis of complex bioactive molecules and peptidomimetics. The protocol herein is designed to be a self-validating system, offering insights into the causality behind experimental choices to ensure high yield, purity, and reproducibility.
Chemical Overview and Reagent Properties
A thorough understanding of the starting materials and reagents is critical for a successful reaction.
Table 1: Physicochemical Properties of Key Reagents
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 132592-07-5 | C₂₀H₂₁NO₅ | 355.39 | Chiral building block with a secondary amine, a hydroxyl group, and two benzyl ester functionalities. | |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | C₈H₇ClO₂ | 170.59 | Highly reactive acylating agent for the introduction of the Cbz protecting group. Moisture-sensitive and lachrymatory. | |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Mild inorganic base used to neutralize the HCl generated during the reaction. |
Reaction Mechanism: The Acylation of the Pyrrolidine Nitrogen
The N-Cbz protection of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate results in the expulsion of a chloride ion and the formation of the N-Cbz protected product. A base, in this case, sodium bicarbonate, is essential to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Figure 1: Reaction mechanism for N-Cbz protection.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale synthesis and includes in-process controls and purification steps.
Materials and Equipment:
-
This compound
-
Benzyl Chloroformate (Cbz-Cl), freshly opened or distilled
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water. Begin stirring the solution at room temperature.
-
Cooling and Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Once cooled, add sodium bicarbonate (2.0 eq) to the solution. The base is crucial for neutralizing the HCl that will be generated.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.2 eq) dropwise to the cooled and stirred reaction mixture. The slow addition helps to control the exothermicity of the reaction and minimize side product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Workup - Quenching and Extraction: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The organic layers contain the desired product.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-Cbz protected this compound.
Figure 2: Experimental workflow for N-Cbz protection.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized N-Cbz-(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate.
Table 2: Expected Analytical Data for the N-Cbz Protected Product
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show the characteristic signals for the benzyl ester and Cbz groups (aromatic protons typically between 7.2-7.4 ppm and benzylic CH₂ protons around 5.1-5.3 ppm). The pyrrolidine ring protons will appear as multiplets in the aliphatic region. The disappearance of the N-H proton signal from the starting material is a key indicator of a successful reaction. |
| ¹³C NMR | The spectrum should display the carbonyl carbons of the benzyl esters and the carbamate group in the range of 155-175 ppm. The aromatic carbons will appear between 127-137 ppm, and the aliphatic carbons of the pyrrolidine ring will be observed in the upfield region. |
| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the N-Cbz protected product (C₂₈H₂₇NO₇, Exact Mass: 489.18 g/mol ). |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a strong absorption band for the carbamate carbonyl group around 1700-1720 cm⁻¹, in addition to the ester carbonyl stretch. The disappearance of the N-H stretch from the starting material provides further evidence of the protection. |
| Thin-Layer Chromatography (TLC) | The purified product should appear as a single spot on the TLC plate with a lower Rf value than the starting material due to the increased polarity of the carbamate group. |
Troubleshooting and Process Optimization
Even with a robust protocol, challenges can arise. This section addresses common issues and provides solutions.
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient Cbz-Cl- Inactive Cbz-Cl (hydrolyzed)- Inadequate base | - Add a slight excess of Cbz-Cl (1.2-1.5 eq).- Use freshly opened or distilled Cbz-Cl.- Ensure at least 2 equivalents of a suitable base are used. |
| Formation of Side Products | - Reaction temperature too high- Vigorous reaction with Cbz-Cl | - Maintain the reaction temperature at 0 °C during the addition of Cbz-Cl.- Add Cbz-Cl slowly and dropwise. |
| Difficult Purification | - Presence of unreacted Cbz-Cl or benzyl alcohol | - During workup, wash the organic layer with a dilute solution of sodium carbonate to remove unreacted Cbz-Cl and benzyl alcohol. |
| Low Yield | - Inefficient extraction- Loss of product during purification | - Ensure thorough extraction with an appropriate solvent.- Optimize the eluent system for column chromatography to achieve good separation without excessive band broadening. |
Conclusion
This application note details a reliable and reproducible protocol for the N-Cbz protection of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can confidently synthesize this valuable protected building block for their drug discovery and peptide synthesis endeavors. The provided troubleshooting guide and characterization data further support the successful implementation of this protocol.
References
-
PubChem. (n.d.). (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 2-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
PubChem. (n.d.). (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Cbz-trans- and cis-3,4-epoxy-proline-benzyl ester 8a and 8b. Retrieved from [Link]
Sources
The Strategic Utility of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Chiral Scaffold for Bioactive Compound Synthesis
Introduction: The Privileged Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational rigidity, stereochemical complexity, and ability to engage in crucial hydrogen bonding interactions.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[1] Among the vast family of pyrrolidine-based building blocks, derivatives of 4-hydroxyproline stand out as exceptionally versatile chiral synthons.
This guide focuses on (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate , a doubly protected form of cis-4-hydroxy-L-proline. The specific stereochemistry and the orthogonal protecting groups—benzyloxycarbonyl (Cbz) on the nitrogen and a benzyl (Bn) ester on the carboxyl group—make this molecule a highly valuable starting material for the stereoselective synthesis of a wide array of bioactive compounds, including potent enzyme inhibitors and antiviral agents.[3][4][5] This document provides an in-depth exploration of its synthetic applications, detailing the underlying chemical principles and providing robust protocols for its key transformations.
Core Molecular Attributes and Strategic Advantages
The utility of this compound stems from several key features:
-
Defined Stereochemistry: The fixed (2S,4S) configuration provides a reliable chiral pool starting material, ensuring the stereochemical integrity of subsequent products, which is paramount for biological activity.
-
Orthogonal Protection: The N-Cbz and C-benzyl ester groups are stable under a variety of reaction conditions but can be removed selectively, often simultaneously, via catalytic hydrogenolysis. This allows for late-stage deprotection, a crucial strategy in complex molecule synthesis.
-
The C4-Hydroxyl Handle: The hydroxyl group is the primary point of diversification. It can be inverted, displaced, oxidized, or used as a nucleophile, allowing for the introduction of a wide range of functional groups with high regio- and stereocontrol.
Below is a diagram illustrating the core structure and its key reactive sites.
Caption: Key functional groups of the title compound.
Application in Bioactive Compound Synthesis: Key Transformations and Protocols
The transformation of this compound into valuable intermediates typically involves one of three primary pathways originating from the C4-hydroxyl group.
Caption: Major synthetic pathways from the title compound.
Protocol 1: Oxidation to the 4-Oxo Intermediate
Oxidation of the C4-hydroxyl group to a ketone is a pivotal step, creating a versatile electrophilic center for subsequent C-C or C-N bond formation. The Dess-Martin Periodinane (DMP) oxidation is highly effective for this transformation due to its mild, neutral conditions, which preserve the acid-sensitive protecting groups.[6][7][8]
Causality: DMP is chosen over chromium-based oxidants or Swern-type conditions to avoid harsh acidic or basic environments that could risk premature deprotection or side reactions. The reaction is typically buffered with sodium bicarbonate to neutralize the acetic acid byproduct.[6]
Detailed Protocol: Dess-Martin Oxidation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Buffering: Add solid sodium bicarbonate (2.0-3.0 eq).
-
Oxidant Addition: Cool the stirred suspension to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers become clear.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, (2S)-Dibenzyl 4-oxopyrrolidine-1,2-dicarboxylate, can be purified by flash column chromatography.
Protocol 2: Stereochemical Inversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[9] This allows for the conversion of the cis-4-hydroxyproline derivative to its trans diastereomer, (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This transformation is critical for accessing different spatial arrangements required by many bioactive molecules, including certain antiviral agents.[3]
Causality: The reaction proceeds via an SN2 mechanism, where a pronucleophile displaces an activated hydroxyl group. Using an acid like p-nitrobenzoic acid as the nucleophile results in an ester with inverted stereochemistry. Subsequent hydrolysis then reveals the inverted alcohol. The use of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) is standard for activating the alcohol.
Detailed Protocol: Mitsunobu Inversion
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), triphenylphosphine (1.5 eq), and a suitable carboxylic acid (e.g., p-nitrobenzoic acid, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add DIAD or DEAD (1.5 eq) dropwise. A characteristic color change and formation of a precipitate are often observed.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor by TLC for the disappearance of the starting alcohol.
-
Hydrolysis: Once the ester formation is complete, concentrate the mixture. Without purification, dissolve the residue in a mixture of methanol and water (e.g., 4:1) and add a base such as potassium carbonate (K₂CO₃, 3.0 eq). Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Extraction & Purification: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated. The crude (2S,4R)-alcohol is then purified by flash chromatography to remove triphenylphosphine oxide and other byproducts.
Protocol 3: Deprotection to Reveal the Core Amino Acid
Simultaneous removal of the N-Cbz and O-benzyl groups is efficiently achieved by catalytic hydrogenolysis. This is often the final step in a synthetic sequence, unmasking the free amino acid or an intermediate ready for peptide coupling.
Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for cleaving benzyl-type protecting groups in the presence of a hydrogen source. The reaction is clean, with byproducts being toluene and carbon dioxide, which are easily removed.
Detailed Protocol: Catalytic Hydrogenolysis
-
Setup: Dissolve the protected pyrrolidine derivative (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) to the solution.
-
Hydrogenation: Place the flask under an atmosphere of hydrogen gas (H₂), either from a balloon or a dedicated hydrogenation apparatus. For more robust hydrogenolysis, a hydrogen source like ammonium formate (transfer hydrogenation) can also be used.[10]
-
Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically 2-16 hours, monitored by TLC or LC-MS).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
Case Study: Synthesis of a Nirmatrelvir Precursor Fragment
The synthesis of the antiviral drug Nirmatrelvir, a protease inhibitor, provides an excellent real-world example of how a protected 4-hydroxyproline derivative is manipulated.[3] While the reported synthesis starts with a Boc-protected trans-hydroxyproline benzyl ester, the key chemical steps are directly analogous and applicable to our cis N-Cbz protected starting material. The following workflow illustrates how the protocols described above can be integrated.
Caption: Synthetic workflow towards a Nirmatrelvir precursor.
This sequence highlights the strategic conversion of the cis-hydroxyl to the trans isomer, followed by its activation and elimination to form an alkene, which is then subjected to a key cyclopropanation reaction to build the complex bicyclic core of the drug.[3]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key transformations discussed. Yields are representative and can vary based on the specific substrate and reaction scale.
| Transformation | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Dess-Martin Oxidation | Dess-Martin Periodinane, NaHCO₃ | DCM | 0 to RT | 1-3 | 85-95% | [6][7] |
| Mitsunobu Inversion | PPh₃, DIAD, p-NO₂-PhCOOH | THF | 0 to RT | 12-18 | 70-85% (over 2 steps) | [9] |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (balloon) | MeOH | RT | 2-16 | >95% | [10] |
| Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | MeOH | RT to 40 | 1-4 | >95% | [10] |
Conclusion and Future Outlook
This compound is more than a simple protected amino acid; it is a strategic chiral building block that provides access to a rich diversity of complex molecular architectures. By mastering a few key transformations—oxidation, stereochemical inversion, and deprotection—researchers can unlock its potential for the efficient, stereocontrolled synthesis of novel bioactive compounds. The protocols and strategic insights provided in this guide serve as a robust foundation for scientists and drug development professionals aiming to leverage this powerful synthon in their research endeavors. As the demand for enantiomerically pure and structurally complex pharmaceuticals continues to grow, the importance of such versatile chiral scaffolds will only increase.
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Research Reviews. [Link]
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Donohoe, T. J., et al. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. NIH Public Access. [Link]
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Jadhav, P. K., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters. [Link]
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Kozlov, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
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Rapoport, H., et al. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry. [Link]
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Al-Zoubi, R. M., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
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Moni, L., et al. (2019). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules. [Link]
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Georgieva, M., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]
-
Wang, W., et al. (2012). [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan Fang Yi Ke Da Xue Xue Bao. [Link]
-
Cubero, I. I., et al. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. Carbohydrate Research. [Link]
-
Bari, S. S., et al. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Journal of Heterocyclic Chemistry. [Link]
-
Palomo, C., et al. (1996). Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline. The Journal of Organic Chemistry. [Link]
-
Zhang, H., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology. [Link]
-
Abidi, R., et al. (2021). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. Molecules. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. [Link]
-
Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Myers, A. (2015). Synthesis of Dess-Martin-Periodinane. Harvard University. [Link]
-
Chemistry Stack Exchange. (2017). Dess-Martin oxidation work up. Stack Exchange. [Link]
-
Organic Reactions. (n.d.). Reductive Amination. Organic Chemistry Data. [Link]
-
Tonoi, T., et al. (2020). Total Synthesis of the Antitumor Depsipeptide FE399 and Its S-Benzyl Derivative: A Macrolactamization Approach. European Journal of Organic Chemistry. [Link]
-
Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters. [Link]
-
Kawahara, E., et al. (2005). Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides. Chemical & Pharmaceutical Bulletin. [Link]
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- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions with (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 4-Hydroxypyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, sp³-rich structure allows for a precise three-dimensional arrangement of functional groups, which is crucial for selective interactions with biological targets. The hydroxylated pyrrolidine derivative, (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, is a particularly valuable chiral building block. The defined stereochemistry at the 2- and 4-positions provides a rigid framework for the synthesis of complex molecules, including potent antiviral agents, particularly those targeting the Hepatitis C virus (HCV), as well as neuraminidase inhibitors.[1][3][4][5] The hydroxyl group at the 4-position serves as a versatile handle for introducing a wide range of substituents through various coupling reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides detailed protocols and technical insights into key coupling reactions at the C4-hydroxyl position of this compound, focusing on the Mitsunobu reaction, Steglich esterification, and Williamson ether synthesis.
Key Coupling Strategies and Mechanistic Considerations
The derivatization of the secondary hydroxyl group in this compound can be achieved through several reliable methods. The choice of reaction depends on the desired coupling partner and the required stereochemical outcome.
Mitsunobu Reaction: Stereoinvertive Coupling
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of other functional groups, including esters and ethers, with complete inversion of stereochemistry.[6][7] This is particularly useful when a specific stereoisomer is required for biological activity. The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8][9]
Mechanism: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate, forming a betaine intermediate. This intermediate then deprotonates the nucleophile (e.g., a carboxylic acid or a phenol), which subsequently displaces the activated hydroxyl group in an Sₙ2 fashion, leading to the desired product with inverted stereochemistry.
Figure 1: Simplified workflow of the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Esterification with a Carboxylic Acid
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (1.2 equivalents)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous THF (0.1 M), add triphenylphosphine (1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIAD (1.5 equivalents) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to water, which can lead to the formation of byproducts and reduce the yield.
-
Order of Addition: The azodicarboxylate is added last and slowly at a low temperature to control the exothermic reaction and minimize side reactions.
-
Stoichiometry: A slight excess of the carboxylic acid, PPh₃, and DIAD is used to ensure complete conversion of the starting alcohol.
-
Work-up: The aqueous wash with NaHCO₃ is to remove any unreacted carboxylic acid.
Steglich Esterification: Mild Conditions for Ester Synthesis
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10][11][12][13] This method is particularly advantageous for substrates that are sensitive to acidic or basic conditions.[14]
Mechanism: The reaction is initiated by the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive N-acylpyridinium salt. The alcohol then attacks this activated species to form the ester, regenerating the DMAP catalyst. The carbodiimide is consumed in the reaction, forming a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration.[11]
Figure 2: Simplified workflow of the Steglich esterification.
Experimental Protocol: Steglich Esterification
This protocol provides a general procedure for the esterification of this compound with a generic carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent), the carboxylic acid (1.1 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM (0.1 M) at 0 °C, add a solution of DCC (1.2 equivalents) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-12 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrate and washings and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Causality Behind Experimental Choices:
-
Catalytic DMAP: DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[12]
-
Low Temperature Addition: Adding the DCC at 0 °C helps to control the initial reaction rate and minimize potential side reactions.
-
Filtration of DCU: The formation of the insoluble DCU byproduct simplifies the purification process.
-
Acidic and Basic Washes: These washes are essential to remove unreacted starting materials and the DMAP catalyst.
Williamson Ether Synthesis: Base-Mediated O-Alkylation
For the formation of ether linkages, the Williamson ether synthesis is a classic and reliable method. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an alkylating agent.
Mechanism: The reaction is a straightforward Sₙ2 process. A base is used to deprotonate the hydroxyl group of the pyrrolidine derivative, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming the ether bond.
Experimental Protocol: Williamson Ether Synthesis
This protocol outlines a general procedure for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.5 equivalents)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.5 equivalents) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Causality Behind Experimental Choices:
-
Strong Base: A strong base like NaH is required to deprotonate the secondary alcohol to form the alkoxide.
-
Polar Aprotic Solvent: DMF or THF are good solvents for this reaction as they are polar enough to dissolve the reactants but do not participate in the reaction.
-
Careful Quenching: The reaction is quenched with a proton source (NH₄Cl) to neutralize any unreacted NaH.
Summary of Reaction Conditions
| Reaction | Key Reagents | Catalyst | Solvent | Temperature | Key Features |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | - | THF, DCM | 0 °C to RT | Inversion of stereochemistry |
| Steglich Esterification | DCC, EDC | DMAP | DCM, DMF | 0 °C to RT | Mild conditions, good for sensitive substrates |
| Williamson Ether Synthesis | Alkyl halide | - | DMF, THF | 0 °C to RT | Base-mediated, Sₙ2 mechanism |
Conclusion
This compound is a versatile building block for the synthesis of complex, biologically active molecules. The hydroxyl group at the C4 position can be readily functionalized using a variety of coupling reactions. The Mitsunobu reaction offers a route to products with inverted stereochemistry, while the Steglich esterification provides a mild method for ester formation. For the synthesis of ethers, the Williamson ether synthesis remains a robust and reliable choice. The protocols provided herein serve as a guide for researchers in the field of medicinal chemistry and drug development, enabling the efficient and strategic derivatization of this important scaffold. It is important to note that while these are representative protocols, optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Sources
- 1. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of novel acyl pyrrolidine inhibitors of hepatitis C virus RNA-dependent RNA polymerase leading to a development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemicals [chemicals.thermofisher.cn]
- 10. grokipedia.com [grokipedia.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
large-scale synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
An Application Note for the Large-Scale Synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Chiral Building Block
This compound is a pivotal chiral intermediate in medicinal chemistry and drug development. As a constrained proline analogue, its rigid pyrrolidine ring, functionalized with a hydroxyl group, serves as a valuable scaffold for introducing specific stereochemistry into complex molecules.[1] Its applications are found in the synthesis of a range of bioactive compounds, including enzyme inhibitors, peptide mimics, and antiviral agents. The cis-stereochemistry between the C2 carboxylate and the C4 hydroxyl group is a key feature, often crucial for molecular recognition and biological activity.[2]
The primary challenge in producing this intermediate lies in achieving high diastereoselectivity and enantiomeric purity on a large scale, while ensuring the process is both economically viable and safe. This document provides a comprehensive guide for the multi-kilogram scale synthesis of this compound, starting from the readily available and inexpensive chiral precursor, (2S,4S)-4-hydroxy-L-proline. We will delve into the causality behind the chosen synthetic strategy, provide a detailed, field-tested protocol, and address critical safety and operational considerations.
Synthetic Strategy: A Rationale for Protecting Group Selection and Reaction Conditions
The chosen synthetic route involves a one-pot, dual protection of (2S,4S)-4-hydroxy-L-proline. Both the secondary amine and the carboxylic acid are converted to their benzyl-protected forms using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.
Causality Behind Experimental Choices:
-
Starting Material: (2S,4S)-4-hydroxy-L-proline is the logical starting point. It is a naturally occurring amino acid derivative, commercially available in high enantiomeric purity, making it an economical entry into the desired chiral series.[3]
-
Protecting Groups:
-
N-Benzyloxycarbonyl (Cbz): The Cbz group is ideal for large-scale synthesis for several reasons. It is highly stable to a wide range of reaction conditions, preventing unwanted side reactions. Intermediates protected with Cbz are often crystalline, which greatly simplifies purification by recrystallization, avoiding the need for costly and time-consuming chromatography.
-
O-Benzyl (Bn) Ester: The carboxylic acid is simultaneously protected as a benzyl ester. This is advantageous as both the Cbz and Bn groups can be removed concurrently in a single step via catalytic hydrogenation, a clean and efficient process suitable for industrial scale.
-
-
Reaction Conditions:
-
Solvent System: A biphasic system of an organic solvent (like Dichloromethane) and water is employed. This allows for the separation of the product from inorganic salts and excess base.
-
Base Selection: Sodium carbonate is used as the base. It is strong enough to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, but mild enough to prevent side reactions like racemization. Its good water solubility simplifies the aqueous work-up.
-
Temperature Control: The reaction is conducted at low temperatures (0-5 °C). The reaction of benzyl chloroformate is highly exothermic. Maintaining a low temperature is critical to prevent the formation of impurities and ensure the stability of the Cbz-Cl reagent, which can decompose at higher temperatures.
-
Reaction Mechanism Visualization
The following diagram illustrates the synthetic transformation from the starting material to the final product.
Caption: Synthetic route to the target compound.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale of ~1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate manufacturing suite.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Quantity | Molar Eq. |
| (2S,4S)-4-Hydroxy-L-proline | ≥99% | Sigma-Aldrich | 51-35-4 | 500 g | 1.0 |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | 497-19-8 | 960 g | 2.36 |
| Benzyl Chloroformate (Cbz-Cl) | ≥95% | Alfa Aesar | 501-53-1 | 1.3 kg (1.08 L) | 2.0 |
| Dichloromethane (DCM) | ACS Grade | VWR | 75-09-2 | 10 L | - |
| Deionized Water | - | - | 7732-18-5 | 10 L | - |
| Sodium Chloride (NaCl) | ACS Grade | - | 7647-14-5 | 1 kg | - |
| Magnesium Sulfate (MgSO₄) | Anhydrous | - | 7487-88-9 | 500 g | - |
| Equipment | |||||
| 20 L Jacketed Glass Reactor | with overhead mechanical stirrer, thermocouple, and nitrogen inlet | ||||
| 20 L Separatory Funnel | |||||
| Recirculating Chiller/Heater | |||||
| Rotary Evaporator | with a large-capacity flask (≥10 L) |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Preparation: In a suitable container, dissolve the sodium carbonate (960 g) in deionized water (5 L). In the 20 L jacketed reactor, add the (2S,4S)-4-hydroxy-L-proline (500 g) and the remaining deionized water (5 L). Stir until the hydroxyproline is fully dissolved.
-
Initial Cooling: Add the previously prepared sodium carbonate solution to the reactor. Begin cooling the reactor jacket to 0-5 °C using the recirculating chiller.
-
Addition of Benzyl Chloroformate: Once the internal temperature of the reactor reaches 0-5 °C, begin the slow, dropwise addition of benzyl chloroformate (1.3 kg) over a period of 2-3 hours. Crucially, monitor the internal temperature throughout the addition and ensure it does not exceed 10 °C. This addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up - Phase Separation: Stop the stirring and transfer the entire reactor contents to a 20 L separatory funnel. Allow the layers to separate. Drain the lower organic (DCM) layer into a clean container.
-
Extraction: Return the aqueous layer to the separatory funnel and extract it twice more with DCM (2 x 2.5 L).
-
Washing: Combine all the organic layers. Wash the combined organic phase with brine (2 L of saturated NaCl solution) to remove residual water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (500 g). Stir for 30 minutes, then filter the mixture to remove the drying agent.
-
Concentration: Concentrate the filtrate using a rotary evaporator to remove the DCM. The result will be a crude oil or semi-solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by flash column chromatography on silica gel for higher purity if required for immediate downstream use. For large-scale operations, developing a robust crystallization protocol is highly recommended.
Expected Yield: 70-85%. Expected Purity: >98% (by HPLC).
Safety and Handling: A Self-Validating System
Ensuring safety is paramount in any large-scale synthesis. The following precautions must be strictly adhered to.
| Hazard Statement | Precautionary Measures |
| Benzyl Chloroformate (Cbz-Cl): Highly corrosive, toxic, and a lachrymator. Reacts with water. | Always handle in a well-ventilated fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4] Ensure an emergency eyewash station and safety shower are immediately accessible.[5] |
| Dichloromethane (DCM): Volatile and a suspected carcinogen. | Use in a closed system or with adequate ventilation to minimize inhalation. Wear appropriate gloves (nitrile is not recommended for prolonged contact; use Viton or laminate gloves).[6] |
| Pressure Build-up: The reaction generates HCl gas, which is neutralized by the base to form CO₂. | Ensure the reactor is not sealed and is properly vented to a scrubbing system to handle any potential off-gassing. |
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person.[5]
References
-
Gao, Y., et al. (2021). Hydroxyproline-derived biomimetic and biodegradable polymers. Materials Chemistry Frontiers. Retrieved from [Link]
-
Verdolino, V., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]
-
Kumar, U. K. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. Retrieved from [Link]
-
PubChem. (n.d.). (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
Raines, R. T., et al. (2015). 4R- and 4S-iodophenyl hydroxyproline, 4R-pentynoyl hydroxyproline, and S-propargyl-4-thiolphenylalanine: conformationally biased and tunable amino acids for bioorthogonal reactions. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxyproline. Retrieved from [Link]
Sources
Application Notes and Protocols: Strategic Protection of Hydroxypyrrolidine Dicarboxylates
<_ _>
Abstract
Hydroxypyrrolidine dicarboxylates are pivotal chiral building blocks in the synthesis of a wide array of pharmacologically active compounds and complex natural products.[1][2] Their inherent bifunctionality, possessing both a secondary amine and a secondary hydroxyl group, alongside two ester moieties, necessitates a sophisticated and strategic application of protecting groups to achieve chemo- and regioselectivity in multistep synthetic sequences. This comprehensive guide provides an in-depth analysis of orthogonal protecting group strategies tailored for these valuable scaffolds. We will explore the causality behind experimental choices, present detailed, self-validating protocols for the protection and deprotection of the amine and hydroxyl functionalities, and offer quantitative data to guide synthetic planning.
Introduction: The Synthetic Challenge
The pyrrolidine ring is a prevalent motif in numerous bioactive molecules.[3] Specifically, chiral hydroxypyrrolidine dicarboxylates serve as versatile intermediates in drug discovery.[1][4] The primary challenge in their chemical manipulation lies in the differential reactivity of the nucleophilic nitrogen and oxygen centers. Unwanted side reactions are common without a robust protection strategy. Therefore, the selection of appropriate protecting groups is paramount for the successful elaboration of these scaffolds.[5][6][7]
An ideal protecting group strategy for hydroxypyrrolidine dicarboxylates should exhibit the following characteristics:
-
Orthogonality: The protecting groups for the amine and hydroxyl groups should be removable under distinct conditions that do not affect each other or the ester functionalities.[5][8][9][10]
-
High Yields: Both the protection and deprotection steps should proceed in high yields to maximize the overall efficiency of the synthetic route.[6]
-
Stability: The protecting groups must be stable to a wide range of reaction conditions that may be required for subsequent transformations.[11]
-
Ease of Introduction and Removal: The reagents and conditions for both protection and deprotection should be mild, readily available, and straightforward to execute.[7]
This guide will focus on a proven orthogonal strategy employing the tert-butyloxycarbonyl (Boc) group for the pyrrolidine nitrogen and a silyl ether, specifically the tert-butyldimethylsilyl (TBDMS) group, for the hydroxyl function. We will also discuss the use of the p-methoxybenzyl (PMB) ether as an alternative for hydroxyl protection, offering a different set of deprotection conditions.
Strategic Planning: An Orthogonal Approach
The core of a successful synthesis involving hydroxypyrrolidine dicarboxylates is the implementation of an orthogonal protecting group scheme. This allows for the selective unmasking and reaction of one functional group while the others remain protected.[5][9]
Our primary strategy involves the protection of the pyrrolidine nitrogen as a Boc-carbamate and the hydroxyl group as a TBDMS-ether. This combination is highly effective due to the distinct cleavage conditions for each group: the Boc group is labile to acid, while the TBDMS group is readily removed with fluoride ions.[12][13] The ester groups are generally stable to these conditions.
Alternatively, protecting the hydroxyl group as a PMB-ether provides another layer of orthogonality. PMB ethers can be cleaved under oxidative conditions, which are orthogonal to the acidic deprotection of the Boc group and the fluoride-mediated cleavage of silyl ethers.[14][15][16][17]
Protection of the Pyrrolidine Nitrogen: The Boc Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability to a wide range of non-acidic reagents, and facile removal under mild acidic conditions.[6][18]
Rationale for Choosing the Boc Group
-
Stability: The Boc group is stable to basic conditions, catalytic hydrogenation, and many nucleophilic reagents.[19]
-
Mild Deprotection: It can be removed with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, conditions that typically do not affect ester or silyl ether protecting groups.[12]
-
Crystallinity: The introduction of a Boc group often enhances the crystallinity of the substrate, facilitating purification.[20]
Experimental Protocol: N-Boc Protection
This protocol describes the protection of the secondary amine of a generic hydroxypyrrolidine dicarboxylate.
Materials:
-
Hydroxypyrrolidine dicarboxylate
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the hydroxypyrrolidine dicarboxylate (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected hydroxypyrrolidine dicarboxylate.
Expected Yield: 90-98%
Protection of the Hydroxyl Group: TBDMS and PMB Ethers
The choice of protecting group for the secondary hydroxyl group depends on the planned synthetic route and the desired deprotection conditions. Both TBDMS and PMB ethers offer excellent stability and can be removed selectively.
Tert-butyldimethylsilyl (TBDMS) Ether Protection
TBDMS ethers are robust protecting groups for alcohols, offering stability to a wide range of reaction conditions, including basic, organometallic, and some reducing and oxidizing conditions.[13][21] Their removal is typically achieved with fluoride ion sources.[22]
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance, making the TBDMS ether more stable than smaller silyl ethers like trimethylsilyl (TMS) ether.[13][21]
-
Selective Deprotection: TBDMS ethers can be selectively cleaved in the presence of other functional groups, including esters and Boc-protected amines.[23][24] Formic acid has been shown to selectively deprotect primary TBDMS ethers in the presence of secondary ones.[25][26]
-
Mild Removal: Deprotection is achieved under mild, non-acidic and non-basic conditions using reagents like tetrabutylammonium fluoride (TBAF) in THF.[13]
This protocol is for the silylation of the hydroxyl group of an N-Boc protected hydroxypyrrolidine dicarboxylate.
Materials:
-
N-Boc protected hydroxypyrrolidine dicarboxylate
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq) or Triethylamine (1.5 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected hydroxypyrrolidine dicarboxylate (1.0 eq) in anhydrous DCM or DMF.
-
Add imidazole (2.5 eq) or Et₃N (1.5 eq) and DMAP (0.1 eq).
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to yield the fully protected product.
Expected Yield: 85-95%
p-Methoxybenzyl (PMB) Ether Protection
PMB ethers are another excellent choice for hydroxyl protection, particularly when oxidative deprotection is desired.[17] They are generally stable to acidic and basic conditions.[27]
-
Orthogonality: PMB ethers can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), providing an orthogonal deprotection strategy.[15][27]
-
Stability: PMB ethers are stable to a wide range of conditions, including those used for the removal of many other protecting groups.[27]
-
Mild Introduction: They can be introduced under mildly acidic or basic conditions.[28]
This protocol details the formation of a PMB ether on the hydroxyl group of an N-Boc protected hydroxypyrrolidine dicarboxylate.
Materials:
-
N-Boc protected hydroxypyrrolidine dicarboxylate
-
p-Methoxybenzyl chloride (PMB-Cl) (1.2 eq) or p-Methoxybenzyl trichloroacetimidate (1.5 eq)
-
Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) for PMB-Cl method
-
Trifluoromethanesulfonic acid (TfOH) (catalytic) for trichloroacetimidate method
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (using NaH and PMB-Cl):
-
To a solution of the N-Boc protected hydroxypyrrolidine dicarboxylate (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add PMB-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Expected Yield: 80-90%
Deprotection Strategies
The selective removal of the protecting groups is the cornerstone of this strategy, enabling the stepwise functionalization of the hydroxypyrrolidine dicarboxylate scaffold.
Deprotection of the N-Boc Group
The Boc group is reliably cleaved under acidic conditions.[12]
Materials:
-
N-Boc protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected substrate in DCM.
-
Add an equal volume of TFA at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Expected Yield: >95%
Deprotection of the O-TBDMS Group
The TBDMS group is most commonly removed using a fluoride source.[29]
Materials:
-
O-TBDMS protected substrate
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the O-TBDMS protected substrate in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
Expected Yield: 90-99%
Deprotection of the O-PMB Group
Oxidative cleavage is the hallmark of PMB ether deprotection.[14][15]
Materials:
-
O-PMB protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the O-PMB protected substrate in a mixture of DCM and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Expected Yield: 85-95%
Data Summary and Comparison
| Protecting Group | Functionality | Protection Conditions | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Orthogonality |
| Boc | Amine | (Boc)₂O, Base (e.g., Et₃N) | Acid (e.g., TFA) | 90-98% | >95% | Yes, with TBDMS and PMB |
| TBDMS | Hydroxyl | TBDMSCl, Imidazole | Fluoride (e.g., TBAF) | 85-95% | 90-99% | Yes, with Boc |
| PMB | Hydroxyl | PMB-Cl, NaH or PMB-imidate, acid | Oxidation (e.g., DDQ) | 80-90% | 85-95% | Yes, with Boc and TBDMS |
Conclusion
The strategic application of orthogonal protecting groups is indispensable for the successful synthetic manipulation of hydroxypyrrolidine dicarboxylates. The combination of N-Boc and O-TBDMS or O-PMB protection provides a robust and versatile platform for the selective functionalization of these important chiral building blocks. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to confidently design and execute complex synthetic sequences involving these valuable intermediates.
References
- Vertex AI Search - Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter.
- American Chemical Society - Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane.
- PMC - NIH - Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
- Scribd - Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group | PDF | Ether.
- Organic Chemistry Portal - A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol.
- Fiveable - Tert-butyldimethylsilyl chloride Definition - Organic Chemistry Key Term.
- Master Organic Chemistry - Amine Protection and Deprotection.
- Organic Chemistry Portal - tert-Butyldimethylsilyl Ethers.
- PubMed - [Oxidative Deprotection of p-Methoxybenzyl Ethers by a Nitroxyl Radical C
- Gelest Technical Library - Deprotection of Silyl Ethers.
- Benchchem - Conditions for removing TBDMS group in the presence of other protecting groups.
- Thieme E-Books & E-Journals - Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers.
- Chemistry LibreTexts - 13.10: Protecting Groups in Organic Synthesis.
- Benchchem - A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- Vertex AI Search - A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr -MeOH.
- Kiessling Lab - p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides.
- Journal of the American Chemical Society - Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions.
- Organic Chemistry Portal - Protecting Groups - Stability.
- Wikipedia - Protecting group.
- Organic Chemistry Portal - Protective Groups.
- Benchchem - 1-Cbz-pyrrolidine | 25070-74-0.
- Total Synthesis - PMB Protecting Group: PMB Protection & Deprotection Mechanism.
- ChemTalk - Protecting Groups in Organic Synthesis.
- PMC - NIH - Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- WILLINGDON COLLEGE, SANGLI - Protection and deprotection.
- Suzhou Highfine Biotech - Amino protecting group—benzyloxycarbonyl (Cbz).
- ResearchGate - Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Inform
- Benchchem - A Head-to-Head Battle of Amine Protection: Boc vs. Cbz Protecting Groups.
- Organic Chemistry Portal - Cbz-Protected Amino Groups.
- UCLA – Chemistry and Biochemistry - Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.
- MDPI - Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- EvitaChem - Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505).
- PMC - NIH - Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- ResearchGate - Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10...
- PubMed - Synthesis of the orthogonally protected amino alcohol Phaol and analogs.
- Vertex AI Search - Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI - Synthesis of a New Chiral Pyrrolidine.
- Vertex AI Search - Amino Acid Deriv
- Suzhou Highfine Biotech - Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Who we serve - An Efficient Means for Generating p-Methoxybenzyl (PMB) Ethers under Mildly Acidic Conditions.
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- Apollo Scientific - 86953-79-9 Cas No. | Pyrrolidine, N-BOC protected.
- Journal of the American Chemical Society - Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox C
- Google Patents - WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
- Apollo Scientific - 130312-02-6 Cas No. | Pyrrolidin-3-one, N-CBZ protected.
- Master Organic Chemistry - Protecting Groups for Amines: Carbam
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The Versatile Chiral Scaffold: (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate in Modern Medicinal Chemistry
Introduction: The Significance of the Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its prevalence in natural products and its synthetic accessibility have made it a favored scaffold in medicinal chemistry. The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with biological targets. Furthermore, the stereogenic centers inherent in substituted pyrrolidines, such as the 4-hydroxyproline derivatives, provide a rigid framework for the precise spatial orientation of functional groups, a key factor in determining the pharmacological profile of a drug candidate.
This guide focuses on a particularly valuable chiral building block: (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate . This compound is a protected form of cis-4-hydroxy-L-proline, where the amine is protected with a benzyloxycarbonyl (Cbz) group and the carboxylic acid is protected as a benzyl ester (Bn). This dual protection strategy offers robust stability under various reaction conditions while allowing for selective deprotection, making it an exceptionally versatile intermediate in the synthesis of complex pharmaceutical agents.
Core Applications in Medicinal Chemistry
The strategic importance of this compound lies in its utility as a scaffold for introducing stereochemically defined diversity into drug candidates. Its applications span multiple therapeutic areas, most notably in the development of antiviral and antidiabetic agents.
Antiviral Drug Discovery: A Scaffold for Neuraminidase Inhibitors
Influenza remains a significant global health threat, and the viral enzyme neuraminidase is a key target for therapeutic intervention.[3] Neuraminidase is crucial for the release of newly formed virus particles from infected cells, and its inhibition can halt the spread of the infection. Several potent neuraminidase inhibitors feature a pyrrolidine core, which mimics the natural substrate, sialic acid, in the enzyme's active site.
While the blockbuster drug Oseltamivir (Tamiflu®) is synthesized from shikimic acid, many other potent neuraminidase inhibitors have been developed using proline and hydroxyproline scaffolds.[4][5][6] The (2S,4S)-4-hydroxypyrrolidine core provides a rigid framework to position the key functional groups that interact with the active site of the neuraminidase enzyme. The hydroxyl group at the C4 position is a critical handle for introducing various functionalities through stereospecific reactions, such as the Mitsunobu reaction, to explore structure-activity relationships (SAR).
For instance, the synthesis of novel pyrrolidine-based neuraminidase inhibitors often starts from commercially available 4-hydroxy-L-proline.[4] The use of the dibenzyl-protected form, this compound, offers advantages in multi-step syntheses by preventing unwanted side reactions of the amine and carboxylic acid groups.
Synthetic Workflow: From Chiral Scaffold to Bioactive Molecule
The journey from this compound to a potential drug candidate involves a series of strategic chemical transformations. A common and critical step is the modification of the C4-hydroxyl group to introduce a nitrogen-containing functionality, such as an azide or an amine, which is often a key pharmacophoric element in neuraminidase inhibitors.
Caption: General synthetic workflow for converting the title compound into a potential neuraminidase inhibitor.
Detailed Experimental Protocols
The following protocols are illustrative examples of key transformations involving this compound and its derivatives. Researchers should adapt these procedures based on their specific substrates and analytical findings.
Protocol 1: Stereospecific Azidation of the C4-Hydroxyl Group via Mitsunobu Reaction
This protocol describes the inversion of the stereochemistry at the C4 position through a Mitsunobu reaction to introduce an azide group. The azide is a versatile precursor to an amine, a common feature in neuraminidase inhibitors.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Diphenylphosphoryl azide (DPPA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. The reaction mixture may turn from colorless to a pale yellow.
-
After stirring for 15 minutes at 0 °C, add diphenylphosphoryl azide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (2S,4R)-Dibenzyl 4-azidopyrrolidine-1,2-dicarboxylate.
Causality behind Experimental Choices:
-
Mitsunobu Reaction: This reaction is chosen for its ability to achieve a clean inversion of stereochemistry at a secondary alcohol, which is crucial for obtaining the desired (4R)-azido configuration from the (4S)-hydroxy starting material.
-
DPPA as Azide Source: Diphenylphosphoryl azide is often preferred over other azide sources like hydrazoic acid due to its greater stability and safety.
-
Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to water, which can lead to unwanted side reactions and lower yields.
Protocol 2: Deprotection of Benzyl and Cbz Groups by Hydrogenolysis
This protocol describes the simultaneous removal of the N-Cbz and benzyl ester protecting groups to yield the free amine and carboxylic acid of the final compound.
Materials:
-
Protected pyrrolidine derivative from the previous step
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite® for filtration
Procedure:
-
Dissolve the protected pyrrolidine derivative in methanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected final compound.
Causality behind Experimental Choices:
-
Hydrogenolysis: This is a standard and highly effective method for the cleavage of benzyl-type protecting groups (both Cbz and benzyl esters). It is generally a clean reaction with high yields.
-
Palladium on Carbon: Pd/C is the most common and efficient catalyst for this transformation.
-
Celite® Filtration: This is a safety measure to prevent the fine palladium powder from becoming pyrophoric upon drying in the air.
Applications Beyond Antivirals: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The utility of the 4-hydroxypyrrolidine scaffold extends to the treatment of type 2 diabetes. Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones, which play a role in regulating blood sugar levels.[7] Inhibitors of DPP-4, known as "gliptins," are an important class of oral antidiabetic drugs.[5]
Several DPP-4 inhibitors incorporate a pyrrolidine moiety to interact with the active site of the enzyme.[8] The stereochemistry and substitution pattern of the pyrrolidine ring are critical for achieving high potency and selectivity. This compound serves as a valuable starting material for the synthesis of novel DPP-4 inhibitors, allowing for the introduction of diverse substituents at the C4 position to optimize binding interactions.
Quantitative Data Summary
The following table summarizes the inhibitory activities of some representative pyrrolidine-based neuraminidase inhibitors, highlighting the potency that can be achieved with this scaffold.
| Compound ID | Scaffold | Target | IC₅₀ (µM) | Reference |
| 6e | Pyrrolidine Derivative | Influenza A (H3N2) Neuraminidase | 1.56 | [4] |
| 9c | Pyrrolidine Derivative | Influenza A (H3N2) Neuraminidase | 2.40 | [4] |
| 9f | Pyrrolidine Derivative | Influenza A (H3N2) Neuraminidase | 1.56 | [4] |
| 10e | Pyrrolidine Derivative | Influenza A (H3N2) Neuraminidase | 2.71 | [4] |
| Oseltamivir | Non-pyrrolidine | Influenza A (H3N2) Neuraminidase | 1.06 | [4] |
Note: The IC₅₀ values are provided for comparative purposes and were obtained under specific assay conditions as described in the cited literature.
Conclusion and Future Perspectives
This compound is a powerful and versatile chiral building block in medicinal chemistry. Its pre-protected and stereochemically defined structure provides a reliable platform for the synthesis of complex and diverse molecules. The demonstrated applications in the development of inhibitors for key therapeutic targets such as viral neuraminidase and DPP-4 underscore its importance in modern drug discovery. The ability to functionalize the C4-hydroxyl group with precise stereochemical control opens up a vast chemical space for the generation of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. As the demand for new therapeutics continues to grow, the strategic use of such well-defined chiral scaffolds will undoubtedly remain a cornerstone of successful drug development programs.
References
- Fukushima H., Hiratate A., Takahashi M., et al. Synthesis and Structure–Activity Relationships of Novel Dipeptidyl Peptidase IV Inhibitors with a Pyrrolidine Scaffold. Bioorganic & Medicinal Chemistry.
- Zhang J, Wang Q, Fang H, Xu W, Liu A, Du G. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorg Med Chem. 2007;15(7):2749-2758.
- Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules. 2017;22(9):1475.
- Tian J, Zhong J, Li Y, Ma D. Organocatalytic and scalable synthesis of the anti-influenza drugs zanamivir, laninamivir, and CS-8958. Angew Chem Int Ed Engl. 2014;53(50):13885-13888.
- Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Preprints.org. 2025.
- Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Med Chem Lett. 2015;6(3):323-327.
- Facile Synthesis of the Neuraminidase Inhibitor Peramivir.
- Peramivir Synthetic Routes. MedKoo Biosciences.
- The Discovery and Synthesis of Peramivir: A Technical Guide. Benchchem.
- Synthesis of cis-4-guanidino-L-proline and 1-carbamimidoyl-l-proline derivatives as influenza neuraminidase inhibitors. Med Chem Res. 2015;24(3):1013-1017.
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. 2021;26(11):3326.
- Stocker, B.L., Dangerfield, E.M., Win-Mason, A.L., Haslett, G.W., & Timmer, M.S.M. (2010). Recent Developments in the Synthesis of Pyrrolidine-Containing Iminosugars. European Journal of Organic Chemistry, 2010(9), 1615-1637.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. 2021;379(4):34.
- Inhibitors of hepatitis C virus polymerase: synthesis and biological characterization of unsymmetrical dialkyl-hydroxynaphthalenoyl-benzothiadiazines. J Med Chem. 2008;51(18):5575-5586.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. 2022;27(19):6631.
- Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition.
- Synthesis and characterization of 4(R)-epimer impurities of zanamivir and laninamivir octanoate. J Labelled Comp Radiopharm. 2018;61(1):58-64.
- 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. J Med Chem. 2006;49(1):231-242.
- A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemistrySelect. 2017;2(21):5999-6002.
- Diastereoselective Synthesis of 2′-Dihalopyrimidine Ribonucleoside Inhibitors of Hepatitis C Virus Replication. J Med Chem. 2021;64(24):17978-17990.
- Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Lett. 2015;56(38):5276-5279.
- Hepatitis C Virus and Natural Compounds: a New Antiviral Approach? Viruses. 2013;5(11):2729-2751.
- Hepatitis C virus drug resistance-associated substitutions: State of the art summary.
- Supporting Inform
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a myriad of natural products and FDA-approved pharmaceuticals.[1] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical aspect of modern drug design. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of novel heterocyclic compounds utilizing the versatile chiral building block, (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. We will explore synthetic pathways originating from two key intermediates: the 4-oxo and the 4-azido derivatives of the starting material. These pathways open avenues to a diverse range of fused and spirocyclic heterocyclic systems, including triazoles, thiophenes, pyrroles, and spiro-isoxazolidines, which are of significant interest in drug discovery programs.
Introduction: The Strategic Importance of the 4-Hydroxypyrrolidine Scaffold
This compound is a derivative of 4-hydroxyproline, a non-essential amino acid. The defined stereochemistry at the C2 and C4 positions offers a rigid starting point for stereoselective synthesis. The hydroxyl group at the C4 position is a key functional handle that can be readily transformed into other functionalities, thereby serving as a linchpin for chemical diversification. The dibenzyl protecting groups on the nitrogen (as a carbamate) and the C2-carboxylic acid provide stability during various reaction conditions and can be selectively removed in later synthetic stages.
This guide is structured around a central synthetic strategy: the conversion of the starting material into two pivotal intermediates, which then serve as platforms for constructing a variety of heterocyclic rings. This approach provides a modular and efficient way to generate libraries of novel compounds for biological screening.
Overall Synthetic Strategy
The synthetic approach is bifurcated, starting with the modification of the C4-hydroxyl group. This initial diversification step dictates the subsequent cyclization strategies. The two primary pathways detailed in this guide are:
-
Oxidation to the 4-Oxo Intermediate: The secondary alcohol is oxidized to the corresponding ketone, (S)-Dibenzyl 4-oxopyrrolidine-1,2-dicarboxylate. This ketone is a versatile precursor for condensation and cycloaddition reactions to form a range of heterocyclic systems.
-
Stereoinvertive Azidation: A Mitsunobu reaction is employed to convert the hydroxyl group into an azide with inversion of stereochemistry, yielding (2S,4R)-Dibenzyl 4-azidopyrrolidine-1,2-dicarboxylate. This azide is a key component for "click chemistry" and can be reduced to an amine for further derivatization.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Welcome to the technical support resource for researchers engaged in the synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This molecule is a pivotal chiral building block in medicinal chemistry and drug discovery, where stereochemical integrity and high purity are paramount.[1] This guide provides in-depth troubleshooting advice and optimized protocols to help you overcome common synthetic challenges and improve your reaction yields.
Section 1: Synthesis Overview and Core Reaction Pathway
The target compound is typically synthesized from a commercially available starting material, (2S,4S)-4-hydroxy-L-proline. The synthesis involves the protection of both the secondary amine at the 1-position and the carboxylic acid at the 2-position with benzyl groups. A common and effective method is a one-pot, two-step protection sequence.
First, the secondary amine is protected, most commonly as a carbamate using benzyl chloroformate (Cbz-Cl), to form an N-Cbz intermediate. Subsequently, the carboxylic acid is esterified using a benzyl halide, such as benzyl bromide (Bn-Br), in the presence of a suitable base.
Caption: General synthetic pathway for dibenzyl protection.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Consistently Low Overall Yield
Question: My final isolated yield is consistently below 50%. Where should I begin troubleshooting?
Answer: A low overall yield in a multi-step, one-pot synthesis can stem from inefficiencies at any stage. A systematic evaluation is crucial.[2] Begin by assessing the following key areas:
-
Integrity of Starting Materials: Confirm the purity of your (2S,4S)-4-hydroxy-L-proline and ensure your benzylating agents (Cbz-Cl, Bn-Br) have not degraded. Use freshly opened or properly stored reagents.[2]
-
Reaction Conditions: Sub-optimal conditions for either the N-protection or O-alkylation step will severely impact the final yield. Pay close attention to base selection, solvent purity, and temperature.
-
Work-up and Purification Losses: Significant product loss can occur during aqueous work-up (e.g., emulsions) or purification. The hydroxyl group increases the polarity of the molecule, which can make standard silica gel chromatography challenging.[2]
Caption: Systematic workflow for troubleshooting low yield.
Problem 2: Incomplete Reaction or Stalling
Question: My reaction stalls, with significant starting material or the N-Cbz intermediate remaining. What are the common causes?
Answer: Reaction stalling is typically due to issues with reagents or reaction conditions.
-
Cause A: Ineffective Base: The choice of base is critical for both steps. For the initial N-Cbz protection, a weak inorganic base like sodium bicarbonate in an aqueous/organic biphasic system works well. For the subsequent benzylation of the carboxylic acid, a stronger base is needed. Cesium carbonate (Cs₂CO₃) is highly effective as it promotes the formation of a more nucleophilic carboxylate salt. Using a weak base like NaHCO₃ for the second step will result in a stalled reaction.
-
Cause B: Poor Solvent Choice: The solvent must be able to dissolve the starting materials and intermediates. A polar aprotic solvent like Dimethylformamide (DMF) is an excellent choice for the benzylation step. Ensure the solvent is anhydrous, as water can hydrolyze the benzyl bromide and deactivate the carboxylate.[2]
-
Cause C: Reagent Stoichiometry: Carefully control the stoichiometry. Using a slight excess (1.1-1.2 equivalents) of both benzyl chloroformate and benzyl bromide is recommended to drive the reaction to completion. However, a large excess can lead to side reactions.[3]
Problem 3: Significant Impurity Formation
Question: My crude NMR/LC-MS shows several major impurities. What are they and how can I avoid them?
Answer: Several side reactions can occur if conditions are not carefully controlled.
-
Side Reaction 1: O-Benzylation of the Hydroxyl Group: The secondary alcohol at the 4-position can be benzylated by benzyl bromide, especially under harsh basic conditions or at elevated temperatures.
-
Solution: Add the benzyl bromide at a lower temperature (e.g., 0 °C) and allow the reaction to warm slowly to room temperature. Avoid temperatures above 25-30 °C. Using a precise stoichiometry of benzyl bromide is also crucial.
-
-
Side Reaction 2: Epimerization: The stereocenters at C2 and C4 are susceptible to epimerization under strongly basic conditions, leading to a mixture of diastereomers that are difficult to separate.
-
Solution: Avoid strong organic bases like DBU or LDA. Use a milder, non-nucleophilic base like Cs₂CO₃ or K₂CO₃ for the esterification. Maintain a controlled temperature throughout the reaction.
-
-
Side Reaction 3: Furan Byproduct Formation: Under acidic conditions, particularly during work-up, elimination of the hydroxyl group followed by cyclization can form furan byproducts.[3]
-
Solution: Ensure the pH is maintained at neutral or weakly basic conditions during the reaction and work-up. Use a buffered aqueous solution if necessary.[3]
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base for the esterification step?
-
Cesium carbonate (Cs₂CO₃) is highly recommended. The large, soft cesium cation leads to a "naked," highly nucleophilic carboxylate anion in polar aprotic solvents like DMF, significantly accelerating the rate of benzylation and improving yields compared to sodium or potassium carbonates.
-
-
Q2: How critical is the solvent purity for this reaction?
-
It is highly critical. For the second step (esterification with benzyl bromide), using anhydrous DMF is essential. The presence of water can lead to the hydrolysis of benzyl bromide and significantly lower the yield.
-
-
Q3: Can I purify the N-Cbz intermediate before proceeding to the next step?
-
Yes, you can isolate and purify the N-Cbz intermediate. This may improve the purity of the final product but will likely lower the overall yield due to losses during the additional work-up and purification. For efficiency, a one-pot procedure is generally preferred if side reactions can be well-controlled.
-
-
Q4: What is the best chromatographic method for purification?
-
Flash column chromatography on silica gel is standard. Due to the polarity of the hydroxyl group, a relatively polar solvent system is required. A gradient elution starting from 20-30% Ethyl Acetate in Hexanes and gradually increasing to 50-60% is often effective. Staining with potassium permanganate can help visualize the product on TLC plates.
-
Section 4: Optimized Experimental Protocol
This protocol is designed as a self-validating system to maximize yield and purity.
Step 1: N-Cbz Protection
-
To a solution of (2S,4S)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of Acetone/Water, add Sodium Bicarbonate (NaHCO₃, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add Benzyl Chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove the acetone.
-
Wash the remaining aqueous solution with diethyl ether (2x) to remove benzyl alcohol byproduct. Do not discard the aqueous layer.
Step 2: Benzyl Esterification (One-Pot) 7. To the aqueous solution containing the N-Cbz intermediate, add anhydrous Dimethylformamide (DMF). 8. Add Cesium Carbonate (Cs₂CO₃, 1.5 eq) in portions. 9. Cool the mixture to 0 °C and add Benzyl Bromide (Bn-Br, 1.2 eq) dropwise. 10. Allow the reaction to stir at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the formation of the product. 11. Upon completion, quench the reaction by adding cold water. 12. Extract the product with Ethyl Acetate (3x). 13. Combine the organic layers, wash with brine (2x) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the crude residue by silica gel column chromatography.
Section 5: Data Summary Table
| Parameter | Recommendation | Rationale & Potential Impact on Yield |
| N-Protection Base | Sodium Bicarbonate (NaHCO₃) | Mild base, minimizes epimerization. Stronger bases risk side reactions. |
| Esterification Base | Cesium Carbonate (Cs₂CO₃) | High solubility and dissociation in DMF creates a highly reactive nucleophile, maximizing yield. |
| Solvent | Acetone/Water (Step 1), Anhydrous DMF (Step 2) | Biphasic system for clean N-protection. Anhydrous DMF is critical for the SN2 reaction in Step 2. |
| Temperature | 0 °C to Room Temperature | Controls exotherm, prevents side reactions like O-benzylation and epimerization. |
| Stoichiometry | 1.1-1.2 eq of Benzylating Agents | Slight excess drives the reaction to completion. Large excess leads to impurities.[3] |
References
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in PROTAC synthesis using PEG linkers.
- MySkinRecipes. (n.d.). (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate.
Sources
Technical Support Center: Purification of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Welcome to the technical support guide for the chromatographic purification of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical chiral building block. The methodologies described herein are designed to ensure high purity and yield, addressing common challenges from co-elution to diastereomeric separation.
Overview of Purification Strategy
This compound is a molecule of moderate polarity, featuring two non-polar benzyl protecting groups and a polar hydroxyl group. This amphiphilic nature dictates the choice of chromatographic conditions. Normal-phase flash chromatography on silica gel is the most common and effective method for its purification. The primary challenges often involve separating the target compound from non-polar starting materials, polar byproducts, and, most critically, the potential diastereomeric trans-(2S,4R) impurity.
This guide is structured as a series of questions and answers to directly address specific issues you may encounter in the lab.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems observed during the chromatographic purification of the title compound. Each solution is grounded in the fundamental principles of chromatography to empower you to make informed decisions.
Q1: My product is eluting with a very low Rf and the peak is broad and tailing. What's causing this and how can I fix it?
Answer: This is a classic sign of strong, undesirable secondary interactions between your molecule and the stationary phase. The primary culprit is the free hydroxyl (-OH) group on the pyrrolidine ring, which can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction slows the compound's elution and creates significant peak tailing, leading to poor resolution and potential co-elution with more polar impurities.
Solutions:
-
Increase Mobile Phase Polarity: A simple first step is to gradually increase the concentration of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). This will help to more effectively displace the compound from the silica surface, increasing the Rf and sharpening the peak.
-
Use a Competitive Modifier: Add a small amount (0.5-1%) of a highly polar solvent like methanol to your mobile phase. Methanol will preferentially bind to the active silanol sites on the silica, effectively "masking" them from your compound. This minimizes the hydrogen bonding interaction, resulting in a more symmetrical peak shape and predictable elution.
-
Consider an Alternative Stationary Phase: If tailing persists, especially with basic amine impurities, using an amine-bonded silica column can be beneficial.[1] For highly polar compounds, reversed-phase chromatography is also a viable option.[2]
Q2: I'm struggling to separate my desired cis-(2S,4S) product from the trans-(2S,4R) diastereomer. How can I improve this separation?
Answer: Separating diastereomers is a common and significant challenge because they often have very similar polarities.[3][4] Success depends on exploiting subtle differences in how their 3D structures interact with the stationary and mobile phases.
Step-by-Step Strategy for Diastereomer Separation:
-
Confirm the Presence of the Diastereomer: First, verify the mixture composition using a high-resolution analytical technique like HPLC, which is highly effective for separating diastereomers.[5][6] This will give you a clear picture of the separation challenge.
-
Optimize TLC: Screen various solvent systems to find one that shows any baseline separation between the two spots corresponding to the diastereomers. Test different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone, Ethyl Acetate/Methanol) to alter the selectivity of the separation.
-
Employ Shallow Gradient Chromatography: Once an effective solvent system is identified, use a very shallow gradient during the flash chromatography run. A slow, gradual increase in solvent polarity is crucial for resolving compounds with close Rf values.
-
Reduce Column Loading: Overloading the column is a primary cause of failed diastereomer separations. Reduce your sample load to 0.5-1% of the silica gel mass to ensure narrow bands and maximize resolution.
-
Consider Alternative Chromatographic Modes: If normal-phase HPLC or flash chromatography is insufficient, Supercritical Fluid Chromatography (SFC) has been shown to be highly successful for diastereomer separations and can be more effective than traditional HPLC.[3][7]
Q3: My final product yield is very low after chromatography. Is my compound sticking to the column?
Answer: Low recovery is typically due to either irreversible adsorption onto the stationary phase or degradation of the compound during purification. Given the structure of this compound, which contains ester and carbamate functionalities, both scenarios are possible.
Troubleshooting Low Recovery:
-
Assess Compound Stability: Before performing a large-scale purification, spot a solution of your crude material on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots (degradation products) have appeared. This indicates instability on silica.
-
Deactivate the Silica Gel: Highly active silica can be harsh. You can "deactivate" it by pre-treating it with the mobile phase containing a small amount of a modifier like triethylamine (0.1-0.5%) if your compound has any basic character, or by using commercially available deactivated silica.[8]
-
Ensure Complete Elution: After your product has eluted, flush the column with a very strong solvent (e.g., 10-20% Methanol in Dichloromethane) and collect the flush as a separate fraction. Analyze this fraction by TLC to see if any of your product remained strongly bound to the column. If so, a stronger mobile phase is needed for the initial purification.
Experimental Protocols & Data
Adherence to a systematic workflow is critical for reproducible results. The following protocols and data tables provide a validated starting point for your purification.
Protocol 1: TLC Method Development
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to create a ~10 mg/mL solution.
-
Select Solvent Systems: Prepare vials of several test mobile phases. Good starting points are mixtures of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).
-
Spot TLC Plate: Use a capillary tube to spot the sample solution onto the baseline of a silica gel TLC plate.
-
Develop Plate: Place the plate in a developing chamber containing your chosen mobile phase.
-
Visualize: After the solvent front has reached the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots using a UV lamp (the benzyl groups will be UV active at 254 nm) and a potassium permanganate stain (which will react with the hydroxyl group).
-
Optimize: Adjust the solvent ratio until the desired product has an Rf value between 0.2 and 0.4, with maximal separation from all impurities.
Protocol 2: Flash Column Chromatography
-
Column Packing: Select a column size appropriate for your sample amount (typically aiming for a sample load of 1-2% of the silica weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with the starting mobile phase determined by your TLC analysis.
-
Gradient: Gradually increase the polarity of the mobile phase according to a pre-determined gradient (either step-wise or linear). A shallow gradient is recommended for separating closely eluting compounds.
-
Fraction Collection: Collect fractions throughout the run and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Table: Recommended Solvent Systems
| Application | Solvent System (v/v) | Modifier (Optional) | Rationale |
| Initial Screening | Hexane / Ethyl Acetate (9:1 to 1:1) | - | Standard system for compounds of moderate polarity. |
| Improved Peak Shape | Dichloromethane / Methanol (99:1 to 95:5) | - | Methanol is excellent at preventing peak tailing caused by hydroxyl groups. |
| Alternative Selectivity | Toluene / Acetone (9:1 to 1:1) | - | Offers different selectivity that can be crucial for separating stubborn diastereomers. |
| Amine Impurity Removal | Hexane / Ethyl Acetate | 0.5% Triethylamine | Neutralizes acidic silica sites, preventing tailing of basic impurities.[8] |
Workflow Diagrams
Visualizing the decision-making process can streamline troubleshooting and method development.
Sources
- 1. biotage.com [biotage.com]
- 2. santaisci.com [santaisci.com]
- 3. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
Technical Support Center: Synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Welcome to the technical support resource for the synthesis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block. We will address common challenges, focusing on the identification, prevention, and troubleshooting of side reactions that can compromise yield, purity, and stereochemical integrity.
Introduction: The Synthetic Challenge
This compound is a valuable intermediate in medicinal chemistry, often derived from the naturally abundant and inexpensive (2S,4R)-4-hydroxy-L-proline. The synthetic route, therefore, hinges on a critical stereochemical inversion at the C4 position. This step, typically accomplished via a Mitsunobu reaction, is the primary source of side reactions and impurities that can complicate synthesis and purification. Understanding the mechanistic origins of these byproducts is essential for successful and reproducible outcomes.
Core Synthetic Pathway Overview
The most common and cost-effective synthesis begins with (2S,4R)-4-hydroxy-L-proline. The pathway involves protection of the amine, esterification of the carboxylic acid, and the crucial inversion of the C4 hydroxyl group.
Caption: General synthetic workflow from (2S,4R)-4-hydroxy-L-proline.
Troubleshooting Guide: Side Reactions & Solutions
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My final reaction mixture is complex, and the yield is low. What are the likely impurities?
This is the most frequent issue, and it typically points to side reactions occurring during the C4 inversion step. The primary culprits are incomplete reaction, elimination byproducts, and reagent-derived impurities.
Answer:
The complexity of your crude product likely stems from three sources:
-
Retention of Stereochemistry: The starting material, (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, may be present due to an incomplete Mitsunobu reaction. This can happen if the alcohol is not fully activated or if the activated intermediate is quenched by residual water before the nucleophile can attack.
-
Elimination Byproduct: Instead of undergoing the desired SN2 inversion, the activated alcohol can undergo an E2 elimination, forming an olefinic byproduct: Dibenzyl 2,3-dehydropyrrolidine-1,2-dicarboxylate . This results in a loss of the hydroxyl group and the C4 stereocenter.
-
Reagent-Derived Impurities: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a reduced hydrazine dicarboxylate. TPPO, in particular, can be challenging to separate from the desired product via standard silica gel chromatography.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All reagents and solvents, particularly the reaction solvent (e.g., THF, Dioxane), must be scrupulously dry. Any moisture can hydrolyze the phosphonium intermediate, leading back to the starting alcohol with retained stereochemistry.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. The product, starting material, and elimination byproduct should have distinct Rf values.
-
Optimize Purification: If elimination byproducts are formed, they can often be separated by column chromatography.[1] For TPPO removal, consider alternative purification techniques outlined in the FAQ section below.
Question 2: I've isolated an unexpected olefinic byproduct. How can I prevent its formation?
The presence of a double bond in the pyrrolidine ring is a definitive sign of an elimination side reaction competing with the desired SN2 inversion.
Answer:
The formation of Dibenzyl 2,3-dehydropyrrolidine-1,2-dicarboxylate is a classic side reaction of the Mitsunobu protocol on secondary alcohols. It proceeds via an E2 mechanism that competes directly with the SN2 pathway.
Caption: Competing SN2 and E2 pathways in the Mitsunobu reaction.
Preventative Measures:
-
Temperature Control: Perform the reaction at lower temperatures. While this may slow down the desired reaction, it often disfavors the higher activation energy elimination pathway more significantly. Start the addition of reagents at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature.
-
Choice of Nucleophile: Use a less basic nucleophile. In the standard Mitsunobu inversion, a carboxylate (like p-nitrobenzoic acid followed by hydrolysis) is used. If using other nucleophiles, assess their basicity.
-
Order of Addition: A "pre-mixing" or "inverted" addition protocol can sometimes help. Slowly adding the alcohol to a pre-mixed solution of the other Mitsunobu reagents can maintain a low concentration of the activated intermediate, potentially suppressing the bimolecular elimination pathway.
Question 3: My final product has poor enantiomeric/diastereomeric purity. What could have caused epimerization?
While the C4 inversion is the most common source of diastereomeric impurities, loss of stereochemical integrity at the C2 position can also occur, leading to the formation of (2R,4S) or (2R,4R) isomers.
Answer:
The proton on the C2 carbon (the α-carbon of the original amino acid) is acidic. Exposure to strong bases can cause deprotonation, leading to a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization or epimerization at this center.
Preventative Measures:
-
Avoid Strong Bases: During the N-protection and C-esterification steps, use mild bases (e.g., NaHCO₃, K₂CO₃, or organic amines like triethylamine or DIPEA). Avoid strong bases like hydroxides or alkoxides if possible, especially at elevated temperatures.
-
pH Control During Work-up: Be mindful of the pH during aqueous work-up procedures. Prolonged exposure to highly acidic or basic conditions should be avoided.
-
Reaction Temperature: Keep reaction temperatures as low as is practical, as higher temperatures can accelerate the rate of epimerization.
Summary of Potential Side Products
| Side Product Name | Origin | Key Characterization Feature | Prevention Strategy |
| (2S,4R )-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Incomplete C4 Inversion | Different chromatographic mobility and NMR spectrum from the (4S) isomer. | Ensure anhydrous conditions; allow sufficient reaction time. |
| Dibenzyl 2,3-dehydropyrrolidine-1,2-dicarboxylate | E2 Elimination | Presence of olefinic protons in ¹H NMR; disappearance of C4-H signal. | Lower reaction temperature; careful choice of nucleophile. |
| (2R ,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate | Epimerization at C2 | Difficult to separate from the desired product; requires chiral analysis (e.g., Chiral HPLC). | Use mild bases; avoid extreme pH during work-up and purification.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove triphenylphosphine oxide (TPPO) from my product?
A1: TPPO is notoriously difficult to remove completely with standard silica gel chromatography. Here are three effective strategies:
-
Crystallization: If your desired product is crystalline, this is the best method. TPPO tends to remain in the mother liquor.
-
Solvent Precipitation: After the reaction, concentrate the mixture and dissolve it in a minimal amount of dichloromethane. Add a non-polar solvent like diethyl ether or hexanes. TPPO is poorly soluble in these solvents and will often precipitate, allowing it to be removed by filtration.
-
Acidic Wash: If your target molecule is stable to acid, an acidic wash during the work-up can protonate the TPPO, making it more water-soluble.
Q2: What is the best analytical method to confirm the stereochemistry of my final product?
A2: A combination of methods is ideal for unambiguous confirmation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining diastereomeric and enantiomeric purity.[2][3] It provides quantitative data on the ratio of different stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR can distinguish diastereomers, comparing the spectrum to a known standard is necessary. For enantiomeric purity, a chiral solvating or derivatizing agent can be used to induce chemical shift differences between enantiomers.[2]
Experimental Protocol: Mitsunobu Inversion
This protocol provides a general methodology for the inversion of the C4-hydroxyl group. Note: This is a representative procedure and should be adapted and optimized for your specific scale and equipment.
Materials:
-
(2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Formic Acid (or another suitable carboxylic acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add formic acid (1.5 eq) to the solution.
-
Slowly, add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition. Caution: Azodicarboxylates are hazardous.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude formate ester.
-
Hydrolyze the formate ester using standard basic conditions (e.g., K₂CO₃ in methanol) to yield the crude (2S,4S)-hydroxypyrrolidine product, which can then be purified by column chromatography.
References
- BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WO2007024113A1.
- BenchChem. (n.d.). Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center.
- BenchChem. (n.d.). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
-
National Center for Biotechnology Information. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
- Elsevier. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters.
-
PubMed. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling. Journal of the American Chemical Society. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Diastereoselectivity in Hydroxypyrrolidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of hydroxypyrrolidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling stereochemistry in these valuable heterocyclic scaffolds. The hydroxypyrrolidine motif is a cornerstone in a multitude of biologically active compounds, and achieving the desired diastereoselectivity is often a critical, yet challenging, step in their synthesis.[1][2]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and optimize your synthetic routes.
Troubleshooting Guides: A Problem-Oriented Approach
This section is structured to address specific, commonly encountered issues during the synthesis of hydroxypyrrolidines. Each problem is followed by a series of questions and answers designed to diagnose the root cause and provide actionable solutions.
Issue 1: Low Diastereoselectivity (Poor d.r.)
You've successfully synthesized your target hydroxypyrrolidine, but the diastereomeric ratio (d.r.) is unacceptably low, leading to difficult purification and reduced yield of the desired isomer.
Q1: My [3+2] cycloaddition reaction to form the pyrrolidine ring is giving a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate?
A1: Low diastereoselectivity in [3+2] cycloaddition reactions for synthesizing hydroxypyrrolidines often stems from the transition state energetics.[3] Several factors can influence this delicate energy balance:
-
Solvent Choice: The polarity of your solvent can significantly impact the stability of the transition state, thereby affecting diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.[3]
-
Catalyst System: The choice of catalyst is paramount. For asymmetric syntheses, chiral phosphoric acids or metal complexes with specific ligands have demonstrated high efficacy in inducing diastereoselectivity.[3] If you are employing a catalyst, consider screening different chiral ligands or catalyst systems. In some cases, a catalyst-free approach under thermal conditions might yield better selectivity.
-
Reaction Temperature: Temperature is a critical lever for controlling kinetic versus thermodynamic product formation. Lowering the reaction temperature often favors the kinetically controlled product, which is frequently the more diastereomerically pure one.[3] Conversely, higher temperatures can lead to an equilibrium of diastereomers, resulting in a lower d.r.
-
Steric Hindrance: The steric bulk of substituents on both the azomethine ylide and the dipolarophile can dictate the facial selectivity of the cycloaddition.[1] If feasible, modifying the steric environment of your starting materials can be a powerful strategy to enhance diastereoselectivity.
Q2: I'm performing a reduction of a pyrrolidin-3-one to a 3-hydroxypyrrolidine, but the diastereoselectivity is poor. How can I improve this?
A2: The stereochemical outcome of the reduction of a pyrrolidin-3-one is highly dependent on the reducing agent and the steric environment around the carbonyl group.
-
Choice of Reducing Agent: Bulkier reducing agents, such as L-Selectride® or K-Selectride®, often exhibit higher diastereoselectivity by approaching the carbonyl from the less hindered face. In contrast, less sterically demanding reagents like sodium borohydride may show lower selectivity. A screening of various hydride reagents is recommended.
-
Substrate Control: The substituents on the pyrrolidine ring play a crucial role in directing the incoming hydride. Large groups at the C2 or C5 positions can effectively block one face of the molecule, leading to preferential attack from the opposite side.
-
Chelation Control: If your substrate contains a nearby coordinating group (e.g., an ester or protected amine), using a chelating reducing agent (e.g., one containing zinc or cerium) can lock the conformation of the molecule and lead to a highly selective reduction.
Issue 2: Inconsistent Diastereomeric Ratios
Your established protocol for hydroxypyrrolidine synthesis is yielding variable diastereomeric ratios from batch to batch, making process scale-up and reproducibility a significant challenge.
Q1: What are the likely sources of inconsistency in my diastereoselective reaction?
A1: Inconsistent diastereoselectivity often points to subtle, uncontrolled variables in your reaction setup. Here’s a checklist of potential culprits:
-
Reagent Purity and Stoichiometry: Ensure the purity of all reagents, especially catalysts and chiral auxiliaries. Minor impurities can sometimes have a significant catalytic or inhibitory effect. Precise control of stoichiometry is also critical.
-
Water Content: Trace amounts of water can dramatically affect the outcome of many stereoselective reactions, particularly those involving organometallic reagents or sensitive catalysts. Always use anhydrous solvents and consider drying your reagents before use.
-
Reaction Temperature Fluctuations: Even small variations in temperature can influence the relative rates of competing reaction pathways, leading to inconsistent d.r. values. Ensure accurate and stable temperature control throughout the reaction.
-
Rate of Addition: The rate at which reagents are added can be crucial, especially for highly exothermic reactions or when transient intermediates are involved. A slow, controlled addition often leads to more reproducible results.
Issue 3: Unexpected Diastereomer Formation
Your reaction is producing a diastereomer that is opposite to the one predicted by established models for your chosen synthetic route.
Q1: My reaction is yielding the "wrong" diastereomer. What could be causing this reversal of selectivity?
A1: The formation of an unexpected diastereomer can be a perplexing but mechanistically informative result. Here are some potential explanations:
-
Change in Reaction Mechanism: A subtle change in reaction conditions (e.g., solvent, temperature, or catalyst) may have shifted the reaction to an alternative mechanistic pathway with a different stereochemical preference. For instance, a reaction that typically proceeds through a chair-like transition state might be forced into a boat-like conformation under certain conditions.
-
Catalyst-Substrate Mismatch: In catalyzed reactions, the stereochemical outcome is a result of the interaction between the catalyst and the substrate. It's possible that your specific substrate has an unfavorable interaction with the catalyst, leading to an unexpected mode of binding and a reversal of selectivity.
-
Epimerization: The initially formed, expected diastereomer might be unstable under the reaction or workup conditions and could be epimerizing to the more thermodynamically stable, unexpected isomer. To test for this, you can take aliquots of the reaction at different time points to monitor the diastereomeric ratio.
Frequently Asked Questions (FAQs)
Q: What is the role of a chiral auxiliary in diastereoselective hydroxypyrrolidine synthesis?
A: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction.[4] In the context of hydroxypyrrolidine synthesis, a chiral auxiliary can be attached to either the nitrogen or a carbon atom of the precursor. The inherent chirality of the auxiliary then directs the formation of new stereocenters with a high degree of selectivity. After the desired stereochemistry is set, the auxiliary can be cleaved and ideally recycled.[5]
Q: How does proline catalysis influence the stereoselectivity of hydroxypyrrolidine synthesis?
A: L-proline is a widely used organocatalyst that can facilitate a variety of asymmetric transformations.[6] In the synthesis of hydroxypyrrolidines, proline can catalyze reactions such as α-aminoxylation of aldehydes or ketones.[7] The mechanism typically involves the formation of an enamine intermediate from proline and the carbonyl compound.[8] The stereochemistry of the proline catalyst then directs the approach of the electrophile, leading to the formation of one enantiomer or diastereomer in excess.[9][10][11]
Q: Can the Sharpless Asymmetric Dihydroxylation be applied to the synthesis of hydroxypyrrolidines?
A: Yes, the Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the enantioselective synthesis of vicinal diols from alkenes and can be a key step in the synthesis of chiral hydroxypyrrolidines.[12][13] For example, an appropriately substituted alkenyl pyrrolidine precursor can undergo SAD to introduce two adjacent hydroxyl groups with high stereocontrol.[14][15] These diols can then be further manipulated to afford the target hydroxypyrrolidine.
Experimental Protocols
Protocol 1: General Procedure for Improving Diastereoselectivity via Solvent and Temperature Screening
This protocol outlines a systematic approach to optimizing the diastereoselectivity of a reaction by screening different solvents and temperatures.
-
Reaction Setup: In parallel, set up a series of small-scale reactions (e.g., in vials) under an inert atmosphere.
-
Solvent Screening: To each vial, add the starting materials and catalyst (if applicable) in a different anhydrous solvent. A good starting point for solvents includes:
-
Toluene (non-polar)
-
Dichloromethane (DCM) (polar aprotic)
-
Tetrahydrofuran (THF) (polar aprotic, coordinating)
-
Acetonitrile (MeCN) (polar aprotic)
-
Methanol (MeOH) (polar protic)
-
-
Temperature Screening: For the most promising solvent(s) from the initial screen, run the reaction at a range of temperatures. For example:
-
-78 °C (dry ice/acetone bath)
-
-20 °C (ice/salt bath)
-
0 °C (ice bath)
-
Room Temperature (RT)
-
40 °C (oil bath)
-
-
Analysis: After a set reaction time, quench each reaction and analyze the crude mixture by an appropriate method (e.g., ¹H NMR, HPLC, or GC) to determine the diastereomeric ratio.
-
Optimization: Based on the results, select the optimal solvent and temperature combination for your desired diastereomer.
Protocol 2: Diastereoselective Reduction of a Pyrrolidin-3-one using L-Selectride®
This protocol provides a general method for the diastereoselective reduction of a substituted pyrrolidin-3-one.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyrrolidin-3-one substrate in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.0 M in THF, typically 1.1-1.5 equivalents) to the cooled solution via syringe.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate, followed by 30% hydrogen peroxide.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the purified product by ¹H NMR or chiral HPLC.
Data Presentation and Visualization
Table 1: Effect of Solvent and Temperature on Diastereoselectivity
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | Toluene | RT | 2:1 |
| 2 | DCM | RT | 3:1 |
| 3 | THF | RT | 5:1 |
| 4 | THF | 0 | 8:1 |
| 5 | THF | -78 | >20:1 |
This table illustrates a hypothetical optimization study where THF at -78 °C provides the highest diastereoselectivity.
Diagrams
Caption: A decision tree for troubleshooting low diastereoselectivity.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. Origins of selectivities in proline-catalyzed alpha-aminoxylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Purification of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Introduction
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a critical chiral building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex nitrogen-containing heterocycles. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the stereochemical integrity of the final active pharmaceutical ingredient. This guide provides detailed troubleshooting protocols and answers to frequently asked questions regarding the identification and removal of common byproducts encountered during its synthesis and use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction produced a mixture of diastereomers. How can I isolate the desired cis-(2S,4S) isomer from the trans-(2S,4R) byproduct?
A1: The Cause & The Challenge
The formation of the undesired trans-(2S,4R) diastereomer is a common challenge, often arising from a lack of complete stereocontrol during the synthesis of the pyrrolidine ring or modification of its stereocenters.[1][2][3] These isomers often exhibit very similar physical properties, making their separation non-trivial. The key to successful separation lies in exploiting subtle differences in their polarity and crystal packing.
Solutions & Protocols
Method 1: Flash Column Chromatography
This is the most common and often the first method attempted for separating diastereomers. The hydroxyl group and the two carbamate functionalities provide sufficient polarity for effective separation on silica gel.
-
Expertise & Causality: The cis and trans isomers will interact differently with the stationary phase (silica). The relative orientation of the polar groups affects the overall molecular dipole and accessibility for hydrogen bonding, leading to different retention times (Rƒ). Generally, the more polar isomer will have a lower Rƒ value.
-
Step-by-Step Protocol:
-
Adsorb the Crude Mixture: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc). Add silica gel (approx. 1-2 times the weight of the crude product) and concentrate the slurry in vacuo until a dry, free-flowing powder is obtained.
-
Pack the Column: Dry or slurry pack a silica gel column (typically 50-100x the weight of the crude product) using your starting eluent.
-
Load and Elute: Carefully load the adsorbed sample onto the top of the column. Elute with a gradient solvent system. A shallow gradient is crucial for separating closely-eluting spots.
-
Monitor Fractions: Monitor the elution by Thin Layer Chromatography (TLC), staining with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) to visualize the spots.
-
Combine and Concentrate: Combine the fractions containing the pure desired isomer and concentrate under reduced pressure.
-
-
Data Presentation: Recommended Solvent Systems
Starting Polarity Gradient System Target Rƒ Notes Low to Medium 20% → 60% Ethyl Acetate in Hexanes 0.25 - 0.35 The most common system. Provides good resolution. | Medium to High | 1% → 5% Methanol in Dichloromethane | 0.30 - 0.40 | Useful if the isomers are not well-separated in Hex/EtOAc. |
Method 2: Recrystallization
If a significant amount of the desired diastereomer is present (>80%), recrystallization can be a highly effective and scalable method for purification.
-
Expertise & Causality: The specific three-dimensional structure of the correct (2S,4S) isomer allows for more efficient packing into a crystal lattice than the (2S,4R) isomer in a given solvent system. This difference in packing efficiency translates to a difference in solubility, allowing the desired, less soluble isomer to crystallize out, leaving the impurity in the mother liquor.
-
Step-by-Step Protocol:
-
Solvent Screening: In parallel vials, test the solubility of small amounts of your product in various solvents (e.g., Ethyl Acetate, Toluene, Isopropanol, Acetonitrile) at room temperature and upon heating.
-
Identify a System: Find a single solvent that dissolves the product when hot but not when cold, or a binary solvent system (one "soluble" solvent, one "anti-solvent"). A common system for this class of molecule is Ethyl Acetate/Hexanes.
-
Perform Recrystallization: Dissolve the crude material in the minimum amount of the hot "soluble" solvent (e.g., Ethyl Acetate).
-
Induce Crystallization: Slowly add the "anti-solvent" (e.g., Hexanes) dropwise at an elevated temperature until the solution becomes faintly turbid.
-
Cool Slowly: Allow the flask to cool slowly to room temperature, then transfer to a refrigerator (4°C) or freezer (-20°C) for several hours to maximize crystal formation.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Method 3: Preparative HPLC or SFC
For very difficult separations or when the highest possible purity is required, preparative chromatography is the method of choice. Supercritical Fluid Chromatography (SFC) is often more successful than traditional HPLC for diastereomer separations.[4]
-
Expertise & Causality: These high-resolution techniques use more efficient stationary phases and optimized mobile phases to amplify the small differences in interaction between the diastereomers and the column, achieving baseline separation where flash chromatography might fail.[5]
Q2: How do I remove unreacted starting materials, such as (2S,4S)-4-hydroxyproline or benzyl chloroformate?
A2: The Cause & The Challenge
Incomplete reactions are a common source of impurities.[6] The starting materials, (2S,4S)-4-hydroxyproline (an amino acid) and benzyl chloroformate (Cbz-Cl, an acid chloride), have drastically different properties from the desired product, which can be leveraged for their removal.
Solutions & Protocols
Workflow: Byproduct Removal Decision Tree
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Removal of Unreacted (2S,4S)-4-Hydroxyproline via Extraction
-
Dissolve: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Ethyl Acetate or DCM.
-
Basic Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL). This deprotonates the carboxylic acid of the hydroxyproline, rendering it a highly water-soluble salt.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Protocol 2: Removal of Excess Benzyl Chloroformate (Cbz-Cl) and Benzyl Alcohol
Cbz-Cl is unstable in the presence of nucleophiles and water. Its primary byproduct upon decomposition or work-up is benzyl alcohol.
-
Quench (Important): Before work-up, ensure all reactive Cbz-Cl is consumed by quenching the reaction with a mild nucleophile, such as a small amount of aqueous ammonium hydroxide or by stirring with aqueous NaHCO₃ for 30 minutes.
-
Aqueous Wash: During the work-up, washing the organic layer with dilute acid (e.g., 1M HCl) can help remove any basic impurities, while water washes will help remove some of the more polar benzyl alcohol.
-
Chromatography: Benzyl alcohol is typically separable from the desired product by standard silica gel chromatography, as it is significantly more polar. It will elute much later than the product in a normal-phase system.
Q3: I'm observing an unknown impurity by NMR that looks like the product but with an extra benzyl group. What is it?
A3: The Cause & The Challenge
This is a classic sign of O-benzylation of the C4 hydroxyl group. This side reaction can occur if the reaction conditions used for N-protection or another step are too harsh or if a strong base is used in the presence of a benzyl source (like Cbz-Cl or benzyl bromide). The resulting byproduct, (2S,4S)-1,2-Dibenzyl 4-(benzyloxy)pyrrolidine-1,2-dicarboxylate, is significantly less polar than the desired product.
Solutions & Protocols
Method: Flash Column Chromatography
-
Expertise & Causality: The conversion of the polar hydroxyl group (-OH) to a non-polar benzyl ether (-OBn) drastically reduces the polarity of the molecule. This large change in polarity makes separation by silica gel chromatography straightforward.
-
Protocol:
-
Follow the general chromatography protocol outlined in A1.
-
The O-benzylated byproduct will have a much higher Rƒ value (it will elute much faster) than the desired hydroxyl-containing product.
-
Use a solvent system like Hexanes/Ethyl Acetate. The byproduct may elute with ~10-20% EtOAc, while the desired product will require ~40-60% EtOAc.
-
Prevention is Key:
To avoid this byproduct, use carefully controlled basic conditions during the Cbz-protection step. Schotten-Baumann conditions using sodium bicarbonate or sodium carbonate in a biphasic system (e.g., Dioxane/Water) at low temperatures (0-5 °C) are recommended to minimize O-alkylation.[7][8]
General Purification Workflow
Caption: Standard purification workflow for the target compound.
References
-
Reddy, P. V., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines . National Institutes of Health (PMC). Available at: [Link]
-
Bakhtin, M. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. Available at: [Link]
-
Spalding, T. A., et al. (2007). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs . ACS Publications. Available at: [Link]
-
Molyneux, R. J., et al. (1996). Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography . PubMed. Available at: [Link]
-
How to identify and remove an impurity in the last step of unnatural amino acid synthesis? . ResearchGate. Available at: [Link]
-
Paderes, M. C., & Chemler, S. R. (2009). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes . National Institutes of Health (PMC). Available at: [Link]
-
Ota, Y., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines . National Institutes of Health (PMC). Available at: [Link]
-
Ganton, M. D., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters . The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
- Process for the preparation of amino alcohol derivatives or salts thereof. Google Patents.
-
Paderes, M. C., & Chemler, S. R. (2009). Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine . PubMed. Available at: [Link]
-
Topczewski, J. J., & Tambar, U. K. (2014). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids . National Institutes of Health (PMC). Available at: [Link]
-
Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds . PubMed. Available at: [Link]
- Process for the purification of an aminoalcohol. Google Patents.
-
Synthesis of 1, 2 Amino Alcohols through Arbuzov Method . CSB and SJU Digital Commons. Available at: [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]
-
Wang, C., et al. (2012). Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade using base and gold catalysis . Chemical Communications (RSC Publishing). Available at: [Link]
-
Protecting Groups: Boc, Cbz, Amine . StudySmarter. Available at: [Link]
-
(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate . PubChem. Available at: [Link]
-
Cbz-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
-
Syam Kumar, U. K., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines . Tetrahedron Letters. Available at: [Link]
-
How to remove excess starting material Pyrenecarboxyaldehyde? . ResearchGate. Available at: [Link]
Sources
- 1. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective pyrrolidine synthesis via copper promoted intramolecular aminooxygenation of alkenes: formal synthesis of (+)-monomorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. total-synthesis.com [total-synthesis.com]
Technical Support Center: Stability of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate Under Acidic Conditions
Welcome to the Technical Support Center for (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this versatile building block, particularly concerning its stability in acidic environments. Our goal is to equip you with the scientific rationale behind experimental choices and to provide robust protocols to ensure the integrity of your results.
Introduction: Understanding the Molecule's Stability
This compound is a chiral synthetic intermediate featuring a pyrrolidine ring, a secondary alcohol, and two key protecting groups: a benzyloxycarbonyl (Cbz) group on the nitrogen and a benzyl ester at the C-2 position. The stability of this molecule, especially under acidic conditions, is a critical factor in its handling, reaction setup, and purification. The primary points of vulnerability to acid-catalyzed degradation are the Cbz and benzyl ester functionalities. This guide will delve into the nuances of their stability, potential degradation pathways, and strategies to mitigate unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound in acidic media?
The main concerns are the acid-catalyzed cleavage of the N-Cbz (benzyloxycarbonyl) protecting group and the hydrolysis of the C-2 benzyl ester. While the Cbz group is generally stable to mild acids, it can be removed under harsher acidic conditions.[1] Similarly, benzyl esters can be hydrolyzed to the corresponding carboxylic acid in the presence of strong acids.[2] The relative lability of these two groups can be influenced by the specific acid, its concentration, the solvent, and the reaction temperature.
Q2: Which protecting group is more labile under acidic conditions, the N-Cbz or the benzyl ester?
There is no universal answer, as the relative rates of cleavage are highly dependent on the reaction conditions and the substrate itself. However, we can make some general comparisons based on their chemical nature:
-
N-Cbz Group: The Cbz group is a carbamate. Its cleavage in acid typically proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack (often by the counter-ion of the acid) on the benzylic carbon in an SN2-like fashion, or through an SN1 mechanism involving a stable benzyl cation, leading to decarboxylation.[1] Strong acids like HBr in acetic acid or trifluoroacetic acid (TFA) are commonly used for Cbz removal.[3]
-
Benzyl Ester: The acid-catalyzed hydrolysis of a benzyl ester also involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[4] The stability of the benzyl cation also makes an SN1-type cleavage of the benzyl-oxygen bond a plausible pathway.
In many synthetic scenarios, the benzyl ester is considered somewhat more labile to acidic conditions than the N-Cbz group, especially in the presence of nucleophilic species. However, this is a generalization, and empirical determination is recommended for your specific application.
Q3: What are the potential side reactions I should be aware of when exposing this molecule to acidic conditions?
Beyond the cleavage of the protecting groups, other side reactions can occur:
-
Incomplete Deprotection: The reaction may stop at the mono-deprotected stage, yielding either the free amine with the benzyl ester intact or the carboxylic acid with the N-Cbz group remaining.
-
Racemization: While the stereocenters at C-2 and C-4 are generally stable, harsh acidic conditions and elevated temperatures could potentially lead to epimerization, particularly at the C-2 position.
-
Reactions involving the 4-hydroxyl group:
-
Dehydration: Under strongly acidic and dehydrating conditions, the secondary alcohol could be eliminated to form an alkene.
-
Intramolecular Cyclization (Lactonization): If the benzyl ester at C-2 is hydrolyzed to a carboxylic acid while the 4-hydroxyl group is present, there is a possibility of intramolecular esterification to form a bicyclic lactone, especially with acid catalysis and heat.
-
-
Reactions with Scavengers: If scavengers are used to trap carbocations generated during deprotection, these can sometimes react with the desired product.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete or No Reaction (Both Protecting Groups Intact) | 1. Insufficient acid strength or concentration. 2. Low reaction temperature. 3. Short reaction time. | 1. Increase the acid concentration or switch to a stronger acid (e.g., from TFA to HBr/AcOH). 2. Gradually increase the reaction temperature while monitoring for side products. 3. Extend the reaction time. Use HPLC or TLC to monitor the reaction progress. |
| Selective Cleavage of Only One Protecting Group | 1. The reaction conditions are too mild to cleave the more stable group. 2. The reaction was not allowed to proceed to completion. | 1. If complete deprotection is desired, intensify the reaction conditions (stronger acid, higher temperature). 2. If selective cleavage is the goal, this may be an advantageous outcome. Optimize conditions to maximize the yield of the desired mono-deprotected product. |
| Formation of Multiple Unidentified Byproducts | 1. Side reactions such as dehydration or cyclization. 2. Re-alkylation of the deprotected molecule by benzylic carbocations. | 1. Use milder acidic conditions if possible. Analyze byproducts by LC-MS to identify their structures. 2. Add a scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS), thioanisole, or water to trap the benzyl cations formed.[6] |
| Low Yield of Desired Product | 1. Degradation of the product under the reaction conditions. 2. Difficulties in isolating the product during workup. | 1. Use the mildest possible conditions that still afford complete deprotection. 2. The deprotected product will be more polar. Adjust your extraction and chromatography methods accordingly. Ion-exchange chromatography may be necessary if the final product is a zwitterionic amino acid. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Acid Stability
This protocol provides a framework for systematically evaluating the stability of this compound under various acidic conditions.
Materials:
-
This compound
-
Selected acid (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent, Acetic acid)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dioxane, Ethyl acetate)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% TFA in Water
-
Mobile phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a series of vials, add a defined volume of the stock solution.
-
Acid Addition: To each vial, add the desired concentration of the acid. It is advisable to test a range of concentrations. Include a control vial with no acid.
-
Incubation: Maintain the vials at a constant temperature (e.g., room temperature, 40 °C).
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a neutralizing solution (e.g., a buffer at pH 7-8 or a dilute solution of sodium bicarbonate).
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC.
-
Suggested HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
-
Data Analysis: Quantify the peak area of the starting material at each time point to determine the rate of degradation. Identify any new peaks that appear as potential degradation products.
Protocol 2: Small-Scale Acid-Catalyzed Deprotection
This protocol describes a general procedure for the complete deprotection of both the N-Cbz and benzyl ester groups.
Materials:
-
This compound
-
33% HBr in acetic acid
-
Anhydrous diethyl ether
-
Centrifuge and vials
Procedure:
-
Dissolution: Dissolve the protected pyrrolidine derivative (1 equivalent) in a minimal amount of glacial acetic acid in a dry glass vial.
-
Reagent Addition: Add 33% HBr in acetic acid (e.g., 5-10 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or HPLC until the starting material is consumed (typically 1-4 hours).
-
Precipitation: Add the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated solid (the hydrobromide salt of the deprotected product) by centrifugation or filtration.
-
Washing: Wash the solid with cold diethyl ether to remove residual acetic acid and HBr.
-
Drying: Dry the product under vacuum. The resulting product can be further purified by recrystallization or chromatography if necessary.
Visualizing Degradation Pathways and Workflows
Acid-Catalyzed Deprotection Mechanism
Caption: Mechanisms of N-Cbz and Benzyl Ester Cleavage.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting Incomplete Deprotection.
References
-
Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. While olefin, Cbz, benzyl ester and azide functionalities were hydrogenated smoothly, benzyl ethers were not cleaved. Tetrahedron Letters, 36(20), 3465-3468. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Vinayagam, V., Sadhukhan, S. K., Botla, D. B., Chittem, R. R., Kasu, S. R., & Kumar, T. V. H. (2024). Aluminum chloride (AlCl3) in fluorinated solvent 1,1,1,3,3,3-hexafluoroisopropanol [HFIP] efectively deprotects N-benzyloxycarbonyl groups (N-Cbz). The Journal of Organic Chemistry, 89(9), 5665–5674. Available at: [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Cbz, Alloc, and methyl carbamate protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C. Organic Letters, 24(21), 3736–3740. Available at: [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070. Available at: [Link]
-
Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as enantiopure p-toluenesulfonate salts. ResearchGate. Available at: [Link]
-
Mayer, J. (2022). Why does my CBz-deprotection not work? ResearchGate. Available at: [Link]
-
Albericio, F., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15263–15271. Available at: [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]
-
Khan, A., & Talley, K. (2025). The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. ResearchGate. Available at: [Link]
-
Vágner, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. PubMed Central. Available at: [Link]
-
Li, G., et al. (2015). Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer. BioResources, 10(4), 7694-7705. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure Hydroxypyrrolidines
Welcome to the technical support center for the synthesis and scale-up of enantiomerically pure hydroxypyrrolidines. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during these complex syntheses. We provide in-depth, field-proven insights in a direct question-and-answer format, moving from high-level strategic planning to specific, in-lab troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses strategic questions and foundational knowledge crucial for planning a successful and scalable synthesis.
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure hydroxypyrrolidines, and which is most suitable for scale-up?
There are three main approaches to synthesizing enantiopure hydroxypyrrolidines:
-
Chiral Pool Synthesis: This is often the most common and robust method for industrial-scale production.[1][2] It utilizes readily available, enantiomerically pure starting materials like L- or D-4-hydroxyproline, glutamic acid, or malic acid.[3][4] The inherent chirality of the starting material is carried through the synthesis, avoiding the need for asymmetric induction or chiral resolution. This strategy is highly reliable but may involve longer synthetic sequences.[2]
-
Asymmetric Synthesis: This involves creating the chiral center during the reaction sequence using a chiral catalyst or auxiliary.[5] Organocatalysis, for example, has emerged as a powerful tool for the asymmetric synthesis of substituted pyrrolidines.[6][7][8][9] While elegant and often shorter, these methods can be sensitive to reaction conditions, and the catalyst cost and removal can be challenging during scale-up.
-
Chiral Resolution: This method involves synthesizing the hydroxypyrrolidine as a racemic mixture and then separating the enantiomers. This can be done via diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.[3] However, this approach is inherently inefficient as it discards at least 50% of the material, making it less desirable for large-scale processes unless an effective racemization and recycling protocol for the unwanted enantiomer is available.
For scalability and reliability, chiral pool synthesis is generally the most trusted and cost-effective strategy.
Q2: How critical is the choice of protecting groups, and what are the key considerations?
Protecting group strategy is paramount for a successful synthesis, especially during scale-up. The choice of protecting groups for both the nitrogen and the hydroxyl functionalities can dramatically impact yield, purity, and the prevention of side reactions.[3][10]
-
For the Pyrrolidine Nitrogen:
-
Boc (tert-butoxycarbonyl): Widely used due to its stability under many reaction conditions and its straightforward removal with acid (e.g., TFA).[11][12] It is an excellent choice for preventing N-alkylation side reactions.
-
Cbz (Carboxybenzyl): Stable to acidic and some basic conditions, it is typically removed by catalytic hydrogenation. This can be advantageous if a hydrogenation step is already part of the synthetic route.
-
Benzyl (Bn): Can be introduced via reductive amination or alkylation. Like Cbz, it is removed by hydrogenolysis. However, the benzyl group can sometimes be difficult to remove from sterically hindered amines.
-
-
For the Hydroxyl Group:
-
Silyl Ethers (e.g., TBDMS, TIPS): Offer a wide range of stabilities and are generally removed with fluoride sources (e.g., TBAF) or acid. They are very effective at preventing the hydroxyl group from participating in unwanted side reactions, such as intermolecular substitutions.[3]
-
Benzyl (Bn): A robust protecting group, applied under basic conditions and removed via hydrogenolysis. It is stable under a wide range of conditions but requires a dedicated deprotection step.
-
The ideal protecting group should be easy to install in high yield, stable to subsequent reaction conditions, and easy to remove cleanly without affecting the rest of the molecule.[11]
Q3: My target is a 3-hydroxypyrrolidine. What is a common and reliable starting material from the chiral pool?
A highly effective and common starting material for chiral (S)-3-hydroxypyrrolidine is (S)-4-amino-2-hydroxybutyric acid.[13] This precursor allows for a logical synthetic sequence involving:
-
Protection of the amine.
-
Reduction of the carboxylic acid to a primary alcohol.
-
Activation of the primary alcohol (e.g., conversion to a halide or sulfonate).
-
Intramolecular cyclization via nucleophilic substitution by the amine to form the pyrrolidine ring.[13]
This approach provides excellent stereochemical control and is amenable to large-scale synthesis.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or Inconsistent Reaction Yield
Q: My intramolecular cyclization step is giving a low yield. What are the likely causes and solutions?
-
Possible Cause 1: Inefficient Ring Closure. The kinetics of a 5-exo-tet cyclization are generally favorable, but can be hampered by poor reaction conditions.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure the solvent is appropriate for an SN2-type reaction. Polar aprotic solvents like DMF or DMSO can accelerate the reaction but can be difficult to remove at scale. Ethers like THF or dioxane are also common.[3]
-
Base Selection: A non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. Consider bases like K₂CO₃, Cs₂CO₃, or a hindered organic base like DBU. The choice of base can significantly influence the reaction rate.
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimize the temperature to find a balance between reaction time and purity. An initial screen from room temperature to 60-80°C is advisable.
-
-
-
Possible Cause 2: Formation of Side Products. On a larger scale, side reactions that were negligible in initial trials can become significant, drastically reducing the yield.[10][14]
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: An unprotected hydroxyl group can act as a nucleophile, leading to intermolecular ether formation or other side reactions. Protecting the hydroxyl group (e.g., as a silyl or benzyl ether) before the cyclization step is a critical strategy to prevent this and improve yield and purity.[3]
-
High Dilution: Intermolecular side reactions can be minimized by running the cyclization under high dilution conditions. This favors the intramolecular pathway. However, this can be a challenge for industrial scale-up due to solvent volume. A slow addition of the substrate to a heated solution of the base can simulate high dilution without requiring massive solvent volumes.
-
-
Problem 2: Poor Enantiomeric Purity (Low ee%)
Q: The enantiomeric excess (ee%) of my final product is lower than expected. Where could the stereochemistry be lost?
-
Possible Cause 1: Racemization During Activation or Cyclization. If a step proceeds through a mechanism with partial Sₙ1 character, or if the chiral center is adjacent to a group that can be enolized, racemization can occur.
-
Troubleshooting Steps:
-
Choice of Leaving Group: When activating a hydroxyl group for cyclization, ensure the conditions are mild. Converting the alcohol to a mesylate or tosylate is generally stereospecific. Avoid strongly acidic conditions (like HBr) that could promote carbocation formation.
-
Base Strength: Using an excessively strong base could potentially deprotonate a C-H bond adjacent to an activating group, leading to racemization. Use the mildest base necessary to effect the desired transformation.
-
-
-
Possible Cause 2: Impure Starting Material. The enantiomeric purity of your final product can never be higher than that of your starting material.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Always verify the enantiomeric purity of your chiral pool starting material using a validated analytical method (e.g., chiral HPLC or GC) before beginning the synthesis.
-
Source from a Reputable Supplier: Ensure that starting materials are sourced from reliable vendors with proper quality control.
-
-
Problem 3: Difficulties in Product Purification
Q: My hydroxypyrrolidine product is difficult to purify. It is highly water-soluble and hard to separate from inorganic salts.
-
Possible Cause 1: High Polarity of the Product. The combination of a hydroxyl group and a secondary amine makes these compounds quite polar and often highly soluble in water, making extraction from aqueous workups inefficient.
-
Troubleshooting Steps:
-
Use a Protecting Group: Purification is often much simpler if the amine is protected (e.g., with a Boc group). N-Boc-3-hydroxypyrrolidine is significantly less polar and more soluble in common organic solvents like ethyl acetate or dichloromethane, facilitating extraction and chromatography. The protecting group can be removed in a final, often clean, step.
-
Continuous Extraction: If the product must be isolated without a protecting group, consider continuous liquid-liquid extraction to efficiently remove the polar product from the aqueous phase.
-
Alternative Isolation: Instead of a standard aqueous workup, consider filtering the reaction mixture to remove salts and then concentrating the filtrate. The crude product can then be purified by distillation (if thermally stable) or column chromatography using a polar mobile phase (e.g., DCM/MeOH with a small amount of NH₄OH to prevent tailing).
-
-
-
Possible Cause 2: Inseparable Impurities. The side products formed may have similar polarity to the desired product.
-
Troubleshooting Steps:
-
Revisit the Reaction: The best way to deal with a difficult-to-remove impurity is to prevent its formation in the first place. Re-optimize the reaction to minimize side product formation.
-
Specialized Chromatography: If impurities persist, specialized techniques may be necessary. Chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used for both analysis and purification of enantiomers and diastereomers.[15][16][]
-
Crystallization: If the product is crystalline, crystallization or diastereomeric salt crystallization can be a highly effective and scalable purification method to improve both chemical and enantiomeric purity.[15][18]
-
-
Part 3: Data Tables & Visual Workflows
Table 1: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Application Conditions | Cleavage Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., NEt₃, NaOH) | Strong acid (TFA, HCl) | Excellent for preventing N-alkylation; stable to hydrogenation and base.[11] |
| Carboxybenzyl | Cbz | CbzCl, base | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to acid/base-labile groups; cleavage is clean. |
| Benzyl | Bn | BnBr, base; or PhCHO, reductive amination | Catalytic Hydrogenation (H₂, Pd/C) | Very stable, but can be difficult to cleave from hindered amines. |
Diagram 1: General Synthetic Workflow from a Chiral Precursor
This diagram illustrates a common pathway for synthesizing enantiopure 3-hydroxypyrrolidine from a chiral amino acid derivative.
Caption: A typical synthetic route for (S)-3-hydroxypyrrolidine.
Diagram 2: Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the cause of low reaction yields during the cyclization step.
Caption: A decision tree for troubleshooting low yields.
Part 4: Experimental Protocol Example
Protocol: Synthesis of (S)-N-Boc-3-hydroxypyrrolidine via Reductive Cyclization
This protocol is adapted from principles described in the synthesis of chiral pyrrolidines starting from protected amino alcohols.[13]
Step 1: Reduction of N-Boc-(S)-4-amino-2-hydroxybutyric acid to N-Boc-(S)-4-amino-1,2-butanediol
-
To a stirred solution of N-Boc-(S)-4-amino-2-hydroxybutyric acid (1.0 eq) in anhydrous THF (10 mL per gram of acid) under a nitrogen atmosphere at 0 °C, add borane-tetrahydrofuran complex (1.0 M solution in THF, 2.5 eq) dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by TLC or LCMS.
-
Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure. Co-evaporate with methanol (3x) to remove borate esters.
-
The resulting crude oil (N-Boc-(S)-4-amino-1,2-butanediol) is typically used in the next step without further purification.
Step 2: Mesylation and In-situ Cyclization
-
Dissolve the crude diol from Step 1 in anhydrous dichloromethane (DCM, 20 mL per gram of starting acid) and cool to 0 °C under a nitrogen atmosphere.
-
Add triethylamine (2.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).
-
Stir the mixture at 0 °C for 2 hours. Monitor the formation of the mesylate by TLC.
-
After mesylation is complete, add potassium carbonate (K₂CO₃, 3.0 eq) and methanol (5 mL per gram of starting acid).
-
Warm the mixture to room temperature and then heat to reflux (approx. 40 °C for DCM/MeOH) for 18 hours to drive the intramolecular cyclization.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude material by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford (S)-N-Boc-3-hydroxypyrrolidine as a pure solid or oil.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
A novel and environmental friendly synthetic route for hydroxypyrrolidines using zeolites. Carbohydrate Research. [Link]
-
Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives. ElectronicsAndBooks. [Link]
- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]
-
Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst. PubMed. [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PubMed Central. [Link]
-
Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst. ResearchGate. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link]
-
Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
Chiral and Achiral Compounds Purification. Neopharm Labs. [Link]
- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. [Link]
-
One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis. ACS Publications. [Link]
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PubMed Central. [Link]
-
High purity preparative purification of chiral compounds by recycling preparation HPLC system. YMC CO., LTD.. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Journal. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 11. ir.uitm.edu.my [ir.uitm.edu.my]
- 12. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES | Journal of Academia [journal.uitm.edu.my]
- 13. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 14. EP1926709A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 15. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 16. High purity preparative purification of chiral compounds by recycling preparation HPLC system | YMC CO., LTD. [ymc.co.jp]
- 18. researchgate.net [researchgate.net]
preventing racemization during the synthesis of hydroxypyrrolidine derivatives
Welcome to the technical support center for the synthesis of hydroxypyrrolidine derivatives. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you overcome challenges related to racemization.
Troubleshooting Guide: Preventing Racemization
This section addresses specific problems you may encounter during the synthesis of chiral hydroxypyrrolidine derivatives. Each issue is followed by a diagnosis of potential causes and actionable solutions.
Problem 1: Significant Loss of Enantiomeric Excess (ee) During N-Deprotection of a Boc-Protected Hydroxypyrrolidine
Symptoms: You start with a Boc-protected hydroxypyrrolidine of >99% ee, but after treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM), the resulting free amine shows a drastic reduction in ee, sometimes as low as 50-60%.
Potential Causes & Solutions:
-
Causality: Strong acidic conditions, especially at elevated temperatures, can facilitate the formation of a cationic intermediate or an aziridinium ion, which is susceptible to nucleophilic attack from either face, leading to racemization. The prolonged presence of a strong conjugate base can also promote epimerization at the adjacent stereocenter.
-
Solution Workflow:
-
Modify Deprotection Conditions: Switch to milder acidic conditions. Using HCl (4M in dioxane) or HCl gas bubbled through an ethereal or alcoholic solvent at 0°C to room temperature often minimizes racemization. The chloride counter-ion is less nucleophilic than trifluoroacetate, reducing the risk of S(_N)2-type ring-opening of any potential aziridinium intermediate.
-
Alternative Protecting Groups: If acidic conditions remain problematic, consider a protecting group that can be removed under neutral or basic conditions. A Cbz (carboxybenzyl) group, removable by hydrogenolysis (e.g., H(_2), Pd/C), is an excellent alternative that completely avoids acidic treatment.
-
Reaction Monitoring: Carefully monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid unnecessarily long reaction times, which increase the likelihood of side reactions and racemization.
-
Experimental Protocol: Mild N-Boc Deprotection
-
Dissolve the Boc-protected hydroxypyrrolidine in a minimal amount of 1,4-dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 4M solution of HCl in dioxane (typically 4-5 equivalents).
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature over 2-4 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO(_3)) during workup.
Problem 2: Racemization at C2 During Esterification or Sulfonylation of the Hydroxyl Group
Symptoms: You are attempting to activate the hydroxyl group of a 3- or 4-hydroxypyrrolidine derivative (e.g., converting it to a tosylate, mesylate, or ester), but you observe significant epimerization at the adjacent C2 position.
Potential Causes & Solutions:
-
Causality: This is often caused by base-promoted epimerization. Common bases like triethylamine (Et(_3)N) or pyridine, when used in excess or at elevated temperatures, can deprotonate the C2 position, which is acidic due to the adjacent electron-withdrawing nitrogen atom (especially if it's part of an amide or carbamate). The resulting carbanion or enolate can then be protonated from either face, leading to racemization.
-
Solution Workflow:
-
Choice of Base: Switch to a non-nucleophilic, sterically hindered base. Diisopropylethylamine (DIPEA) or 2,6-lutidine are often better choices as their bulkiness disfavors direct interaction with the C2 proton.
-
Control Stoichiometry and Temperature: Use the minimum required amount of base (typically 1.1-1.5 equivalents). Perform the reaction at low temperatures (e.g., 0°C or -20°C) to slow down the rate of deprotonation relative to the desired O-acylation or O-sulfonylation.
-
Mitsunobu Reaction: For esterification, consider using the Mitsunobu reaction (with triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD). This reaction proceeds via an S(_N)2 mechanism with inversion of configuration at the hydroxyl-bearing carbon and generally avoids basic conditions that could affect other stereocenters.
-
Decision Workflow for Hydroxyl Activation
Caption: A common and stereoretentive route from L-proline.
References
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
An Objective Comparison with Stereochemical and Protecting Group Alternatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Scaffolds
In the landscape of modern drug discovery and advanced chemical synthesis, chiral building blocks are indispensable tools.[1][] These enantiomerically pure compounds are foundational to constructing complex molecules with precise three-dimensional arrangements, a critical factor for ensuring target specificity and pharmacological efficacy.[3] (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a prominent member of this class, valued for its rigid, stereochemically defined pyrrolidine core, which is a common motif in a multitude of bioactive compounds.
This guide provides an in-depth analysis of this key molecule using Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, our goal is not merely to present data, but to explain the underlying principles that govern the spectral output. We will detail a robust analytical protocol, interpret the resulting spectra to confirm the molecule's specific stereochemistry, and objectively compare its spectral signature against two critical alternatives: its (2S,4R) diastereomer and an N-Boc protected analog. This comparative approach will highlight the sensitivity of NMR in distinguishing subtle, yet vital, structural and stereochemical variations.
Part 1: The Experimental Protocol: A Foundation for Reliable Data
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol is designed as a self-validating system, ensuring that the resulting spectra are an accurate representation of the molecule's structure.
Step-by-Step NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing power for this class of compounds and its relatively clean spectral window.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Cap the tube and gently agitate until the sample is fully dissolved. Causality: A fully dissolved sample is crucial for obtaining sharp, well-resolved NMR signals by ensuring a homogeneous solution within the magnetic field.
-
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.[4]
-
Spectral Width: Set to approximately 16 ppm to ensure all proton signals are captured.[4]
-
Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[4]
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for near-complete relaxation of the protons, ensuring accurate integration.[4]
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each unique carbon, simplifying analysis.[5]
-
Spectral Width: A range of 0-220 ppm is standard for most organic molecules.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Confirmation: 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be run to definitively correlate proton and carbon signals, validating the assignments made from 1D spectra.[6][7]
-
Workflow for Comparative NMR Analysis
Caption: Workflow for the preparation, acquisition, and comparative analysis of NMR data.
Part 2: Spectral Analysis of this compound
Expected ¹H and ¹³C NMR Spectral Data
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H (Cbz & Benzyl Ester) | 7.25 - 7.40 | Multiplet | 127.5 - 128.8, 135.5, 136.2 |
| CH₂ (Cbz) | ~5.15 | Singlet (or AB quartet) | ~67.5 |
| CH₂ (Benzyl Ester) | ~5.20 | Singlet (or AB quartet) | ~67.0 |
| H2 (Pyrrolidine) | ~4.50 | Doublet of doublets | ~58.5 |
| H3α / H3β (Pyrrolidine) | ~2.20, ~2.40 | Multiplets | ~37.0 |
| H4 (Pyrrolidine) | ~4.45 | Multiplet | ~69.0 |
| H5α / H5β (Pyrrolidine) | ~3.60, ~3.80 | Multiplets | ~53.0 |
| C=O (Cbz) | - | - | ~155.0 |
| C=O (Ester) | - | - | ~172.0 |
Note: Data is predicted based on analogous structures. Chemical shifts are approximate and can vary with solvent and concentration.
Expert Interpretation: Confirming the (2S,4S) Stereochemistry
The true power of NMR lies in its ability to reveal stereochemistry through coupling constants (J-values) and nuclear Overhauser effects (NOE).
-
The Pyrrolidine Ring Protons: The key to confirming the cis relationship between the substituents at C2 and C4 lies in analyzing the protons H2, H3, and H4.
-
H2 and H4: In the (2S,4S) isomer, the carboxylate at C2 and the hydroxyl at C4 are on the same face of the ring (cis). The proton H2 is therefore trans to one of the H3 protons and cis to the other. Similarly, H4 is trans to one H3 proton and cis to the other. This arrangement leads to characteristic coupling patterns.
-
H4 Signal: The proton at C4 (H4), being attached to the carbon bearing the hydroxyl group, is expected to appear downfield around 4.45 ppm. Its multiplicity will be complex due to coupling with the two H3 protons and the H5 protons.
-
Distinguishing Diastereomers: The crucial difference between the (2S,4S)-cis isomer and the (2S,4R)-trans isomer is the spatial relationship between H2 and H4. While they are too far apart for direct through-bond coupling, their relative orientation influences the entire ring conformation, which in turn alters the coupling constants of all ring protons. A definitive assignment can often be made using 2D NOESY experiments, where a cross-peak between H2 and H4 would provide strong evidence for their cis relationship.
-
-
Protecting Groups:
-
Dibenzyl Groups: The two benzyl groups (one from the Cbz protector and one from the benzyl ester) produce overlapping multiplets in the aromatic region (7.25-7.40 ppm), integrating to 10 protons. The two benzylic CH₂ groups will appear as sharp singlets or, if magnetically non-equivalent, as a pair of doublets (an AB quartet) around 5.15-5.20 ppm.
-
Carbonyl Carbons: The two carbonyl carbons are distinct and appear far downfield in the ¹³C spectrum. The carbamate carbonyl (Cbz) is typically found around 155 ppm, while the ester carbonyl is further downfield at approximately 172 ppm.[11]
-
Part 3: Comparative Analysis with Key Alternatives
To fully appreciate the analytical power of NMR, we will compare the target molecule with two structurally similar compounds: its diastereomer, (2S,4R)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, and an analog with a different protecting group, (2S,4S)-1-Boc-2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate.
Structural Comparison of Analytes
Caption: Structural relationships between the target molecule and its comparative alternatives.
Comparative NMR Data Overview
| Compound | Key ¹H Signal | Approx. δ (ppm) | Key Differentiator & Rationale |
| (2S,4S)-Dibenzyl (Target) | H2, H4 | ~4.50, ~4.45 | Cis relationship between substituents. Ring conformation leads to specific coupling constants for H2, H3, H4, and H5 protons. |
| (2S,4R)-Dibenzyl (Alternative 1) | H2, H4 | Shifted | Trans relationship alters the dihedral angles between ring protons, significantly changing the observed J-couplings compared to the cis isomer. Chemical shifts of H2, H3, H4, and H5 will differ.[12] |
| (2S,4S)-1-Boc-2-benzyl (Alternative 2) | H2, H5 | Shifted | The electron-donating tert-butyl group of the Boc protector shields adjacent protons (H2, H5) more than the Cbz group, causing their signals to shift upfield. The characteristic Boc methyl singlet appears around 1.4 ppm. |
In-Depth Discussion of Spectral Differences
-
Stereochemistry (Target vs. Alternative 1): The most profound differences will be seen in the coupling constants of the pyrrolidine ring protons. In the trans isomer ((2S,4R)), the hydroxyl group at C4 is on the opposite face of the ring from the C2 substituent. This forces the five-membered ring into a different envelope conformation compared to the cis isomer. According to the Karplus relationship, this change in dihedral angles between adjacent protons (e.g., H3-H4) will directly alter their coupling constants. A detailed analysis of the coupling patterns in the multiplets for H2, H3, and H4 is therefore the primary method for distinguishing these diastereomers.[12]
-
Protecting Group (Target vs. Alternative 2): The change from a Cbz group to a Boc group is easily identified.
-
Absence of Cbz Signals: The ¹H spectrum of the Boc-protected analog will lack the aromatic signals (7.25-7.40 ppm, 5H) and the benzylic CH₂ signal (~5.15 ppm) corresponding to the Cbz group.
-
Presence of Boc Signal: A large, sharp singlet integrating to 9 protons will appear in the upfield region (~1.4 ppm), which is characteristic of the magnetically equivalent methyl groups of the tert-butyl carbamate.
-
Shifts in Ring Protons: The electronic nature of the protecting group influences the chemical environment of the pyrrolidine ring. The Boc group is generally considered more electron-donating than the Cbz group. This increased electron density leads to greater shielding of the adjacent H2 and H5 protons, causing their signals to shift to a higher field (upfield) compared to the Cbz-protected compound. This effect provides a secondary confirmation of the protecting group identity.
-
Conclusion
The NMR analysis of this compound is a clear demonstration of how modern spectroscopy serves as an indispensable tool for structural elucidation in organic chemistry and drug development. Beyond simple verification, a detailed interpretation of both ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of stereochemistry. By comparing the spectral data of the target molecule with its diastereomer and a Boc-protected analog, we have demonstrated that NMR spectroscopy is exquisitely sensitive to subtle changes in both stereochemical configuration and protecting group strategy. This level of analytical precision is fundamental to ensuring the quality, purity, and structural integrity of chiral building blocks, which are the cornerstones of rational drug design.
References
- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.
- ResearchGate. (2024). Comparison of the ¹H NMR spectra of diastereomers 4a, 5a and 6a in the....
- Enamine. Chiral Building Blocks Selection.
- BenchChem. Comparative NMR Analysis of (S)-3-(Difluoromethyl)pyrrolidine and Structurally Related Fluorinated Pyrrolidines.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- National Institutes of Health (NIH). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- BOC Sciences. Precision Chiral Building Block Synthesis.
- ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers.
- PubMed. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives.
- National Institutes of Health (NIH). (2024). Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93.
- MDPI. Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate.
- UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES.
- PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate.
- ScienceDirect. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.
- Organic Chemistry Data. 13C NMR Chemical Shifts.
- PubChem. (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate.
- Sigma-Aldrich. (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid dibenzyl amide.
- National Institutes of Health (NIH). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid;(2S)-pyrrolidine-2-carboxylic acid.
- Combination of 1H and 13C NMR Spectroscopy.
- PubChem. (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.
- Advanced ChemBlocks. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid.
- ResearchGate. (2002). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.
- National Institutes of Health (NIH). (2023). Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging.
- ResearchGate. (2015). 1 H NMR spectrum of N-(benzyl)-2,5-diphenyl-3,4-fulleropyrrolidine (3a).
- CymitQuimica. (2S,4R)-2-Benzyl 1-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate.
- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts.
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A Senior Application Scientist's Guide to the Mass Spectrometry of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Abstract
This guide provides an in-depth analysis of the mass spectrometric behavior of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a pivotal chiral building block in modern organic synthesis and drug development. We move beyond simple data reporting to offer a comparative analysis of ionization techniques, a detailed exploration of predictable fragmentation pathways under collision-induced dissociation (CID), and a validated, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its unambiguous characterization. This document is designed for researchers, synthetic chemists, and drug development professionals who require robust analytical methods to confirm the identity and purity of complex synthetic intermediates.
Introduction: The Analytical Imperative for a Versatile Building Block
This compound is a highly functionalized derivative of 4-hydroxyproline, a non-canonical amino acid that is a fundamental constituent of collagen.[1] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The stereospecific functionalization at the C2 and C4 positions, combined with the orthogonal protecting groups—a benzyloxycarbonyl (Cbz) group on the nitrogen and a benzyl ester at the C2 carboxylic acid—makes this molecule a versatile precursor for the stereoselective synthesis of complex heterocyclic compounds.[2][3]
Given its role as a high-value intermediate, confirming its structural integrity is paramount. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the definitive tool for this purpose. This guide explains the causal links between the molecule's structure and its mass spectrometric behavior, providing the necessary framework for method development, data interpretation, and troubleshooting.
Molecular Structure and Physicochemical Properties
A precise understanding of the analyte's structure is the foundation of any mass spectrometric analysis. The dibenzyl protection strategy imparts significant hydrophobicity while the hydroxyl group and carbamate/ester functionalities provide sites for protonation.
| Property | Value |
| IUPAC Name | Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
| Molecular Formula | C₂₀H₂₁NO₅ |
| Monoisotopic Mass | 355.1420 Da |
| Average Molar Mass | 355.39 g/mol |
| Key Structural Features | Pyrrolidine core, C4-hydroxyl, C1-Cbz (N-carbamate), C2-benzyl (ester) |
Analytical Strategy: Ionization and Workflow
The choice of ionization technique is dictated by the analyte's properties. For a polar, non-volatile, and thermally labile molecule like our target compound, Electrospray Ionization (ESI) is the superior choice over methods like Electron Ionization (EI), which would cause excessive and uninformative fragmentation. ESI is a soft ionization technique that generates intact molecular ions, making it ideal for subsequent tandem MS (MS/MS) experiments.[4][5]
A typical analytical workflow for the confirmation of a synthetic intermediate is outlined below. This process ensures not only the detection of the target mass but also provides structural confirmation through fragmentation analysis.
Caption: General LC-MS/MS workflow for synthetic intermediate analysis.
ESI-MS Analysis: Predicting the Precursor Ion
In positive ion mode ESI, the presence of multiple polar functional groups (ester, carbamate, hydroxyl) and the nitrogen atom makes the molecule highly susceptible to protonation. The use of an acidic mobile phase additive like formic acid ensures a robust and stable signal for the protonated molecule, [M+H]⁺.
Causality: The nitrogen of the pyrrolidine ring is the most basic site and the likely primary site of protonation. This localization of charge is a key determinant of the subsequent fragmentation pathways observed in MS/MS experiments.[4]
| Ion Species | Formula | Calculated m/z (Monoisotopic) | Notes |
| Protonated Molecule | [C₂₀H₂₁NO₅ + H]⁺ | 356.1492 | The primary ion for MS/MS selection. |
| Sodium Adduct | [C₂₀H₂₁NO₅ + Na]⁺ | 378.1312 | Commonly observed; useful for mass confirmation. |
| Potassium Adduct | [C₂₀H₂₁NO₅ + K]⁺ | 394.1051 | Less common than sodium but possible. |
Tandem MS (MS/MS) Fragmentation Analysis: A Structural Fingerprint
Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 356.15) provides a reproducible fragmentation pattern that serves as a structural fingerprint. The fragmentation is driven by the molecule's inherent chemical stability, with cleavages occurring at the weakest bonds and leading to the formation of stable neutral molecules and fragment ions. The fragmentation of this molecule is dominated by the lability of the two benzyl-containing protecting groups.
Key Fragmentation Pathways:
-
Loss of Toluene (C₇H₈, 92 Da): A hallmark of benzyl-containing groups (both Cbz and benzyl esters) under CID conditions. This occurs via a charge-remote rearrangement, resulting in a highly stable fragment ion.
-
Loss of the Benzyl Radical (C₇H₇, 91 Da): A common homolytic cleavage resulting in the formation of the stable benzyl radical and a corresponding fragment ion.
-
Decarboxylation (CO₂, 44 Da): Loss of carbon dioxide from the carbamate or ester functionalities is a predictable pathway.
-
Ring Fragmentation: Cleavage of the pyrrolidine ring itself, often initiated by the loss of water (H₂O, 18 Da) from the hydroxyl group.[6]
The predicted fragmentation cascade is visualized below.
Caption: Predicted major fragmentation pathways for [M+H]⁺.
Table of Predicted Fragment Ions
| Predicted m/z | Proposed Neutral Loss | Loss Mass (Da) | Interpretation |
| 338.14 | H₂O | 18.01 | Initial loss of water from the C4-hydroxyl group. |
| 264.10 | C₇H₈ (Toluene) | 92.06 | Characteristic loss from either the N-Cbz or C2-benzyl ester group. Highly diagnostic. |
| 246.09 | C₇H₈ + H₂O | 110.07 | Sequential loss of water and toluene. |
| 220.08 | C₇H₈ + CO₂ | 136.06 | Loss of toluene followed by decarboxylation. Confirms the carbamate/ester structure. |
| 172.07 | 2 x C₇H₈ | 184.12 | Loss of both benzyl groups as toluene. Represents the core hydroxypyrrolidine backbone. |
| 91.05 | - | - | Formation of the stable tropylium ion (C₇H₇⁺). A ubiquitous fragment for benzyl-containing compounds. |
Comparison with an Alternative Structure: The N-Boc Analogue
To highlight the diagnostic power of the fragmentation pattern, we can compare it to a common alternative: (2S,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid benzyl ester (N-Boc analogue). While having a similar retention time and precursor mass (m/z 322.16 for [M+H]⁺), its MS/MS spectrum would be fundamentally different.
| Feature | This compound (N-Cbz) | N-Boc Analogue | Rationale for Difference |
| Precursor [M+H]⁺ | m/z 356.15 | m/z 322.16 | Different mass of protecting groups. |
| Major Neutral Loss | Toluene (92 Da) | Isobutylene (56 Da) | The N-Boc group fragments via elimination of isobutylene, a highly characteristic pathway.[7] |
| Secondary Major Loss | Benzyl Radical (91 Da) | tert-Butanol (74 Da) | Another common fragmentation route for the N-Boc group. |
| Diagnostic Ion | Tropylium ion (m/z 91.05) | Loss of 100 Da (Boc group) | The presence of m/z 91 is a strong indicator of a benzyl group, while a neutral loss of 56 or 100 Da is diagnostic for a Boc group. |
This comparison underscores a critical principle: mass spectrometry does not merely measure mass; it probes chemical structure. The fragmentation pattern provides definitive evidence that distinguishes between structurally similar molecules.
Validated Experimental Protocol
This protocol is designed to be a self-validating system, providing robust and reproducible results for the analysis of this compound.
A. Sample Preparation
-
Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.
-
Create a working solution for injection by diluting the stock solution to 1-10 µg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Expertise Note: Preparing the working solution in the initial mobile phase composition prevents peak distortion.
-
B. Liquid Chromatography (LC) Method
-
Column: C18 Reverse Phase, 2.1 mm x 50 mm, 1.8 µm particle size (or equivalent high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
C. Mass Spectrometry (MS) Method
-
Instrument: Any ESI-equipped tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, Orbitrap).
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
MS1 (Full Scan) Range: m/z 100 - 500.
-
MS2 (Product Ion Scan):
-
Precursor Ion: m/z 356.15.
-
Isolation Width: ~1.5 Da.
-
Collision Energy (CID): Ramped 15-30 eV.
-
Trustworthiness Note: Ramping the collision energy ensures that both low-energy (e.g., loss of H₂O) and high-energy (e.g., formation of m/z 91) fragments are observed in a single acquisition.
-
Conclusion
The mass spectrometric analysis of this compound is a clear example of how modern analytical techniques provide unambiguous structural confirmation. By understanding the interplay between chemical structure, ionization, and fragmentation, researchers can confidently identify this key synthetic intermediate. The characteristic fragmentation pattern, dominated by the loss of toluene (m/z 264.10) and the presence of the tropylium ion (m/z 91.05), serves as a definitive fingerprint. The comparative data and validated protocol provided herein offer a robust framework for routine analysis, ensuring the quality and integrity of materials used in the critical path of research and development.
References
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Suresh M, Ali Padusha MS, Raja A (2016) Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/ piperidine derivatives. SOJ Pharm Pharm Sci, 3(1), 1-6. [Link]
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Reid, M. A., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of chemical research, 50(7), 1644–1653. [Link]
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Vrkic, B., & O'Hair, R. A. (2006). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 17(1), 88-96. [Link]
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NIST. L-Proline, 2TMS derivative. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Vrkic, B., & O'Hair, R. A. (2006). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 17(1), 88–96. [Link]
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Suresh, M., et al. (2016). Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. SOJ Pharmacy & Pharmaceutical Sciences, 3(1). [Link]
-
Hanif, M., et al. Mass fragmentation pattern for complexes 1-4. ResearchGate. [Link]
-
Kumar, U. K. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(38), 5324-5327. [Link]
-
Wang, C. C., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(26), 15890-15895. [Link]
-
Ramakrishna, V., & Srinivas, R. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions. Rapid communications in mass spectrometry : RCM, 26(22), 2591–2600. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
PubChem. (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link]
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Kersten, H., et al. (2021). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. ChemistryOpen, 10(12), 1238–1252. [Link]
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Awad, L., et al. (2003). Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. Rapid communications in mass spectrometry : RCM, 17(14), 1651–1656. [Link]
-
PubChem. (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. An XPS Characterization of Novel Fulleropyrrolidine Derivatives. [Link]
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PubChem. (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
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Gumnicka, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6598. [Link]
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A Comparative Guide to the Chiral HPLC Analysis of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
Introduction
(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a pivotal chiral building block in modern medicinal chemistry and drug development. As a substituted proline derivative, its rigid pyrrolidine scaffold provides a defined three-dimensional orientation for its functional groups, making it an invaluable synthon for complex, biologically active molecules. The compound possesses two stereocenters (at the C2 and C4 positions), giving rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S).
The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic.[1] Consequently, the ability to accurately separate and quantify the desired (2S,4S) isomer from its enantiomeric ((2R,4R)) and diastereomeric ((2S,4R), (2R,4S)) counterparts is not merely an analytical task; it is a critical requirement for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of this compound. We will explore direct and indirect separation strategies, compare the performance of various chiral stationary phases (CSPs), and provide detailed, field-proven protocols to guide researchers in developing robust and reliable analytical methods.
Part 1: The Direct Approach: Enantioseparation on Chiral Stationary Phases (CSPs)
The direct separation of enantiomers using a chiral stationary phase (CSP) is the most prevalent and efficient method in pharmaceutical analysis.[2] This technique relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in differential retention times, enabling separation.[3]
The Mechanism of Chiral Recognition
The fundamental principle of chiral recognition involves a "three-point interaction model," where one enantiomer forms a more stable complex with the CSP than the other. These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The selection of an appropriate CSP and mobile phase is paramount to exploit these subtle differences.
Caption: Chiral recognition mechanism on a CSP.
Comparison of Recommended Chiral Stationary Phases
For pyrrolidine derivatives, polysaccharide-based CSPs are the undisputed front-runners due to their broad applicability and high success rates.[4][5]
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Principle of Separation | Best For this compound |
| Polysaccharide (Immobilized) | Lux® i-Cellulose-5, Chiralpak® IA/IB/IC | The analyte enters helical grooves ("chiral pockets") of the derivatized cellulose or amylose polymer. Separation is driven by a combination of hydrogen bonding (with the hydroxyl group), π-π interactions (with benzyl groups), and steric fit. Immobilized phases allow for a wider range of solvents.[3][6] | Primary Recommendation. High probability of resolving both enantiomers and diastereomers. The presence of aromatic rings and a hydroxyl group makes it an ideal candidate for this CSP type. |
| Polysaccharide (Coated) | Lux® Cellulose-2, Chiralpak® AD/OD | Similar mechanism to immobilized phases, but the polymer is physically coated onto the silica. This restricts the use of certain solvents (e.g., THF, DCM) that can damage the column.[7] | Strong Candidate. Often provides complementary selectivity to immobilized phases. A cost-effective option for initial screening if solvent compatibility is not an issue. |
| Macrocyclic Glycopeptide | Chirobiotic® V, T | Based on vancomycin or teicoplanin, these CSPs offer a complex surface with multiple interaction points (ionic, hydrogen bonding, inclusion). They are highly versatile and can be operated in normal, reversed, and polar organic modes.[8] | Secondary Recommendation. A powerful alternative if polysaccharide columns fail to provide adequate resolution. Particularly useful in polar ionic mode for MS compatibility.[9] |
A Systematic Approach to Method Development
A trial-and-error approach to chiral method development is inefficient. A systematic screening strategy is essential for success.[2][9] The following workflow outlines a logical and proven path to developing a robust chiral separation method.
Caption: Workflow for Chiral HPLC Method Development.
Protocol 1: Direct Chiral HPLC Method (Polysaccharide CSP)
This protocol is a robust starting point based on established methods for similar proline and pyrrolidine derivatives.[5][10]
1. Column and Instrumentation:
-
Column: Lux i-Cellulose-5 (250 x 4.6 mm, 5 µm) or Chiralpak IA (250 x 4.6 mm, 5 µm).
-
HPLC System: A standard HPLC system with a UV detector.
2. Mobile Phase Preparation (Normal Phase):
-
Prepare Mobile Phase A: n-Hexane (HPLC Grade).
-
Prepare Mobile Phase B: Isopropanol (IPA) or Ethanol (EtOH) (HPLC Grade).
-
Prepare a starting mobile phase of 90:10 (v/v) n-Hexane:IPA .
-
Scientist's Note: Alcohols (IPA, EtOH) act as the polar modifier, competing with the analyte for sites on the CSP. Adjusting the alcohol percentage is the primary tool for controlling retention and resolution.[10]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm (for the benzyl chromophores).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5 mg/mL.
4. Optimization Strategy:
-
No/Poor Resolution: Decrease the percentage of alcohol (e.g., to 95:5 Hexane:IPA). This increases retention and enhances interactions with the CSP.
-
Excessive Retention Time: Increase the percentage of alcohol (e.g., to 80:20 Hexane:IPA).
-
Poor Peak Shape: Add a small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) to the alcohol portion of the mobile phase. This can suppress unwanted ionic interactions with residual silanols on the silica support.[11]
Part 2: Alternative Analytical Approaches
While direct CSP-HPLC is preferred, alternative methods can be valuable for orthogonal verification or when direct separation proves challenging.
Indirect HPLC Method via Chiral Derivatization
This classic approach involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).[11]
Advantages vs. Disadvantages:
| Aspect | Direct CSP Method | Indirect Derivatization Method |
| Columns | Requires expensive, specialized chiral columns. | Uses standard, inexpensive achiral columns (C18, C8). |
| Sample Prep | Simple "dissolve and inject." | Requires a chemical reaction; method development for derivatization is needed. |
| Risk | Low risk. | Potential for racemization during derivatization; CDA must be 100% enantiomerically pure. |
| Throughput | High. | Lower, due to the extra derivatization step. |
Protocol 2: Indirect HPLC Method (Illustrative Example)
This protocol illustrates the concept using a common CDA that would react with the analyte's hydroxyl group.
1. Derivatization Step:
-
React this compound with a CDA like (S)-(-)-α-Methylbenzyl isocyanate in an aprotic solvent (e.g., acetonitrile) with a suitable catalyst. This forms diastereomeric carbamates.
-
Quench the reaction and dilute the sample for HPLC analysis.
2. HPLC Conditions (Achiral):
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).
-
Detection: UV at 215 nm.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to normal phase HPLC, using compressed carbon dioxide as the primary mobile phase. For separating pyrrolidine derivatives, SFC often yields superior results.[6][7]
Performance Comparison: HPLC vs. SFC
| Parameter | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Mobile Phase | Organic solvents (e.g., Hexane, IPA). | Supercritical CO₂ with a small amount of alcohol co-solvent (e.g., Methanol). |
| Speed | Standard run times (10-30 min). | Significantly faster run times (2-10 min) due to low mobile phase viscosity.[6] |
| Resolution | Good. | Often higher resolution and efficiency.[5] |
| Environmental Impact | High solvent consumption. | "Greener" technology with drastically reduced organic solvent waste. |
Conclusion
For the robust chiral analysis of this compound, a direct chromatographic approach is unequivocally the most efficient and reliable strategy. The primary recommendation is to begin method development by screening immobilized polysaccharide-based chiral stationary phases, such as Lux i-Cellulose-5 or Chiralpak IA, using a normal phase mobile phase system (n-Hexane/alcohol). This combination is ideally suited to the structural features of the analyte, leveraging π-π, hydrogen bonding, and steric interactions to achieve separation.
Alternative methods, such as indirect analysis via derivatization or the use of Supercritical Fluid Chromatography, serve as valuable orthogonal techniques for method validation and problem-solving. SFC, in particular, should be considered a superior alternative to normal phase HPLC if available, offering significant advantages in speed, efficiency, and environmental sustainability. By employing the systematic workflow and protocols outlined in this guide, researchers and drug development professionals can confidently develop and implement a precise and accurate method to ensure the stereoisomeric purity of this critical chiral intermediate.
References
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- Phenomenex. HPLC Technical Tip: Chiral Method Development.
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Abou-Taleb, N. H., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. [Link]
- I.B.S. Chiral HPLC Method Development.
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-
PubMed Central. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]
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ResearchGate. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. [Link]
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Zhao, Y., & Pritts, W. A. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Journal of Chromatography A, 1156(1-2), 228-35. [Link]
-
ResearchGate. Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
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-
ResearchGate. Design and Process Study of Chiral Separation of (2S, 4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for Green Manufacturing. [Link]
- Drexel University. Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds.
-
PubMed. Analysis of chiral pharmaceuticals using HPLC with CD detection. [Link]
- Creative Peptides. (2S,4S)
-
ResearchGate. Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. [Link]
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A Senior Application Scientist's Guide to Protecting Group Strategies for 4-Hydroxypyrrolidine
For researchers and professionals in drug development, 4-hydroxypyrrolidine is a cornerstone chiral building block, integral to the synthesis of a vast array of bioactive molecules and pharmaceuticals.[1][2] Its bifunctional nature, possessing both a secondary amine and a secondary alcohol, presents a classic synthetic challenge: how to selectively functionalize one group while the other remains inert. The key to unlocking its synthetic potential lies in the judicious selection and application of protecting groups.
This guide provides an in-depth comparison of common protecting group strategies for 4-hydroxypyrrolidine. We will move beyond a simple catalog of groups to explain the causality behind experimental choices, offering field-proven insights and detailed protocols to empower your synthetic campaigns. Our focus is on creating self-validating systems, where the choice of protection and deprotection methods logically enables complex molecular construction with high fidelity.
The Strategic Importance of Orthogonality
In multistep synthesis, the concept of orthogonality is paramount. Orthogonal protecting groups are those that can be removed under distinct sets of conditions, allowing for the selective deprotection of one functional group in the presence of others.[3][4] This principle is the foundation for efficient and controlled synthesis, preventing the need for repetitive protection and deprotection steps which add to step-count and reduce overall yield.[3] For 4-hydroxypyrrolidine, an ideal strategy allows for the independent manipulation of the N-H and O-H groups.
Part 1: Protection of the Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is nucleophilic and requires protection to prevent unwanted side reactions during the functionalization of the hydroxyl group.[5] The most common and effective strategy is to convert the amine into a carbamate, which significantly tempers its nucleophilicity.[6]
tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most utilized amine protecting group in modern organic synthesis. Its popularity stems from its robust stability across a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis, nucleophilic attack) and its clean, straightforward removal under acidic conditions.[5]
Causality of Choice: The Boc group is ideal for syntheses that require basic or reductive steps. Its acid-lability provides a clear orthogonal pathway when paired with protecting groups on the hydroxyl that are stable to acid but labile to other conditions (e.g., silyl ethers).
Experimental Protocol: N-Boc Protection of 4-Hydroxypyrrolidine
-
Materials: 4-Hydroxypyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Methanol, Potassium Carbonate.
-
Procedure:
-
To a solution of 4-hydroxypyrrolidine (1.0 eq) in methanol, add potassium carbonate (1.5 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture for 6-8 hours at 25-30 °C.[7]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter off the insoluble salts and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system like petroleum ether to yield N-Boc-4-hydroxypyrrolidine as a white crystalline solid.[7]
-
Experimental Protocol: N-Boc Deprotection
-
Materials: N-Boc-4-hydroxypyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected pyrrolidine (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 5-10 equivalents) to the solution at 0 °C.[8]
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue is the TFA salt of 4-hydroxypyrrolidine, which can be neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent if the free amine is required.
-
Benzyloxycarbonyl (Cbz or Z) Group
The Cbz group is a classic amine protecting group that offers a different deprotection pathway, making it an excellent orthogonal partner to acid- or base-labile groups.[9] It is stable to a wide range of acidic and basic conditions.[5]
Causality of Choice: The primary value of the Cbz group lies in its removal by catalytic hydrogenolysis.[10] This makes it fully orthogonal to both acid-labile (Boc, silyl ethers) and base-labile (ester) protecting groups. It is the group of choice when subsequent steps involve strong acids or bases where a Boc group would be cleaved.
Experimental Protocol: N-Cbz Protection of 4-Hydroxypyrrolidine
-
Materials: 4-Hydroxypyrrolidine, Benzyl Chloroformate (Cbz-Cl), Sodium Carbonate, Water, Dichloromethane (DCM).
-
Procedure (Schotten-Baumann conditions):
-
Dissolve 4-hydroxypyrrolidine (1.0 eq) and sodium carbonate (2.5 eq) in a mixture of water and DCM.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise with vigorous stirring, ensuring the temperature remains below 5 °C.[9]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-Cbz-4-hydroxypyrrolidine.
-
Experimental Protocol: N-Cbz Deprotection (Hydrogenolysis)
-
Materials: N-Cbz-4-hydroxypyrrolidine, Palladium on Carbon (10% Pd/C), Methanol (or Ethanol), Hydrogen source (H₂ gas balloon or transfer hydrogenation agent like ammonium formate).
-
Procedure:
-
Dissolve the N-Cbz protected pyrrolidine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).
-
Purge the flask with nitrogen, then introduce hydrogen gas via a balloon and stir vigorously at room temperature.[9]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 4-hydroxypyrrolidine. The byproducts, toluene and CO₂, are volatile.[10]
-
Part 2: Protection of the 4-Hydroxy Group
The secondary alcohol can be protected as an ether, which is generally more stable than an ester. The two most common and synthetically useful ether protecting groups are the Benzyl (Bn) ether and the tert-Butyldimethylsilyl (TBDMS) ether.
Benzyl (Bn) Ether
The benzyl ether is a robust protecting group, stable to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[11]
Causality of Choice: Similar to the Cbz group, the benzyl ether's primary deprotection method is catalytic hydrogenolysis.[10][12] This makes it an ideal protecting group for the hydroxyl function when the pyrrolidine nitrogen is protected with an acid-labile group like Boc, creating a powerful orthogonal system.
Experimental Protocol: O-Bn Protection of N-Boc-4-hydroxypyrrolidine
-
Materials: N-Boc-4-hydroxypyrrolidine, Sodium Hydride (NaH, 60% dispersion in mineral oil), Benzyl Bromide (BnBr), Anhydrous Tetrahydrofuran (THF).
-
Procedure (Williamson Ether Synthesis):
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of N-Boc-4-hydroxypyrrolidine (1.0 eq) in THF dropwise at 0 °C.[10]
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to yield N-Boc-4-(benzyloxy)pyrrolidine.
-
Experimental Protocol: O-Bn Deprotection (Hydrogenolysis)
-
Procedure: The protocol is identical to that described for N-Cbz deprotection, using H₂ and a Palladium catalyst.[12]
tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers are among the most versatile and widely used hydroxyl protecting groups due to their ease of introduction, general stability, and, most importantly, their unique deprotection condition: fluoride ion cleavage.[13][14] The TBDMS group is particularly popular due to its good stability towards many non-acidic reagents and its resistance to cleavage under mildly acidic conditions that would remove a Boc group.[15]
Causality of Choice: The TBDMS group's lability towards fluoride ions (e.g., Tetrabutylammonium fluoride, TBAF) provides a deprotection method that is orthogonal to almost all other common protecting groups, including acid-labile (Boc), base-labile (esters), and hydrogenolysis-labile (Cbz, Bn) groups.[16] This makes the N-Boc/O-TBDMS pairing one of the most powerful and commonly employed orthogonal strategies.[5]
Experimental Protocol: O-TBDMS Protection of N-Boc-4-hydroxypyrrolidine
-
Materials: N-Boc-4-hydroxypyrrolidine, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve N-Boc-4-hydroxypyrrolidine (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.[17]
-
Add TBDMS-Cl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 4-12 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain N-Boc-4-(tert-butyldimethylsilyloxy)pyrrolidine.
-
Experimental Protocol: O-TBDMS Deprotection
-
Materials: N-Boc-4-(tert-butyldimethylsilyloxy)pyrrolidine, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the O-TBDMS protected pyrrolidine (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture.
-
The crude residue can be purified by silica gel chromatography to remove the silyl byproducts and any remaining TBAF, yielding the deprotected alcohol.
-
Part 3: Comparative Analysis and Orthogonal Strategies
The true power of protecting groups is realized when they are used in concert. The choice of which N- and O-protecting groups to use depends entirely on the planned synthetic route.
Data Presentation: Comparison of Protecting Group Stability
| Protecting Group | Conditions | Stability | Deprotection Method |
| N-Boc | Strong Base (e.g., NaOH) | Stable | - |
| H₂/Pd-C | Stable | - | |
| Fluoride (TBAF) | Stable | - | |
| Strong Acid (e.g., TFA, HCl) | Labile | Acid Hydrolysis | |
| N-Cbz | Strong Acid (e.g., TFA) | Generally Stable[9] | (Harsh conditions: HBr/AcOH)[10] |
| Strong Base (e.g., NaOH) | Stable | - | |
| Fluoride (TBAF) | Stable | - | |
| H₂/Pd-C | Labile | Hydrogenolysis [9] | |
| O-Bn | Strong Acid (e.g., TFA) | Stable | (Harsh conditions)[11] |
| Strong Base (e.g., NaOH) | Stable | - | |
| Fluoride (TBAF) | Stable | - | |
| H₂/Pd-C | Labile | Hydrogenolysis [11] | |
| O-TBDMS | Strong Base (e.g., NaOH) | Stable[15] | - |
| H₂/Pd-C | Stable | - | |
| Mild Acid (e.g., AcOH) | Labile[15] | Acid Hydrolysis | |
| Fluoride (TBAF) | Labile | Fluoride Cleavage [15][16] |
Mandatory Visualization: Orthogonal Deprotection Workflow
The following diagram illustrates the N-Boc / O-TBDMS orthogonal strategy, a workhorse in medicinal chemistry.
Caption: Orthogonal deprotection of N-Boc-4-O-TBDMS-pyrrolidine.
Field-Proven Insight: The N-Boc / O-Bn Strategy
While the N-Boc/O-TBDMS pair is excellent, the O-Bn group offers superior stability in syntheses that might involve acidic conditions stronger than those required for Boc removal (e.g., certain Lewis acids). This strategy allows for the selective removal of the N-Boc group with acid, leaving the O-Bn group intact. The O-Bn group can then be removed later in the synthesis via hydrogenolysis. This provides a robust two-stage deprotection sequence.
Sources
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Hydroxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The hydroxypyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The efficient and economical synthesis of these chiral building blocks is a critical consideration in drug development, directly impacting the overall cost of goods (COGs) for the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the most common synthetic strategies for preparing hydroxypyrrolidine derivatives, with a focus on their cost-effectiveness, scalability, and green chemistry credentials.
The Chiral Pool Approach: Leveraging Nature's Bounty
The use of readily available and inexpensive chiral starting materials, such as L-proline and L-hydroxyproline, is a cornerstone of many industrial syntheses of hydroxypyrrolidine derivatives.[1]
Reduction of Proline and its Derivatives
The direct reduction of the carboxylic acid moiety of proline or its esters is a common and straightforward approach.
-
Methodology: This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes (e.g., BH3·THF, BH3·DMS).
-
Cost-Effectiveness Analysis:
-
Advantages: The starting materials, particularly L-proline, are abundant and inexpensive. The reactions are often high-yielding.
-
Disadvantages: Strong reducing agents like LiAlH4 and diborane are expensive, hazardous to handle on a large scale, and generate significant amounts of waste, which adds to the overall cost.[2] The use of such reagents is often not amenable to industrial-scale production due to safety and cost concerns.[2]
-
Chemical Modification of Hydroxyproline
(2S,4R)-4-Hydroxyproline is another readily available and inexpensive chiral starting material. It can be converted to various hydroxypyrrolidine derivatives through functional group manipulations.
-
Methodology: This can involve protection of the hydroxyl and amino groups, followed by reduction of the carboxylic acid and subsequent deprotection.
-
Cost-Effectiveness Analysis:
-
Advantages: The starting material is inexpensive. This approach allows for the synthesis of a variety of substituted hydroxypyrrolidines.
-
Disadvantages: Multiple protection and deprotection steps add to the overall step count, reducing the overall yield and increasing the process mass intensity (PMI). Each additional step also increases solvent usage and waste generation, negatively impacting the cost-effectiveness and environmental footprint.
-
De Novo Synthesis from Acyclic Precursors
Building the pyrrolidine ring from acyclic starting materials offers greater flexibility in accessing a wider range of derivatives. However, the cost-effectiveness of these routes is highly dependent on the choice of starting materials and the efficiency of the cyclization step.
Synthesis from Malic Acid
D-Malic acid can serve as an inexpensive chiral starting material for the synthesis of (S)-3-hydroxypyrrolidine.
-
Methodology: A known method involves the condensation of D-malic acid with benzylamine, followed by reduction of the resulting succinimide derivative with a strong reducing agent.[3]
-
Cost-Effectiveness Analysis:
-
Advantages: D-malic acid is a relatively inexpensive starting material.
-
Disadvantages: Similar to the proline reduction, this method often relies on expensive and hazardous reducing agents like LiAlH4 or B2H6, making it less suitable for industrial applications.[2] The multi-step nature of the process can also lead to lower overall yields.[2]
-
Synthesis from 4-Chloro-3-hydroxybutyronitrile
This approach involves the reduction of the nitrile group and subsequent intramolecular cyclization to form the hydroxypyrrolidine ring.
-
Methodology: The process starts with commercially available chiral epichlorohydrin, which is converted to 4-chloro-3-hydroxybutyronitrile. The nitrile is then reduced, typically via catalytic hydrogenation, which also induces cyclization.[3]
-
Cost-Effectiveness Analysis:
-
Advantages: This method can be very efficient, with the key ring-forming step proceeding in high yield. Catalytic hydrogenation is a scalable and relatively "green" reaction. The starting material, epichlorohydrin, is a bulk chemical.
-
Disadvantages: The initial synthesis of the nitrile precursor can involve the use of toxic cyanide reagents. Side reactions can occur during the hydrogenation/cyclization step, leading to impurities that may be difficult to remove.[3]
-
Biocatalysis and Chemoenzymatic Approaches: The "Green" Alternative
Enzymatic and chemoenzymatic methods are gaining traction as they offer high selectivity under mild reaction conditions, often leading to cleaner and more cost-effective processes in the long run.[4]
Enzymatic Resolution
Racemic mixtures of hydroxypyrrolidine derivatives can be resolved using enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the two.
-
Methodology: A racemic mixture of N-protected 3-hydroxypyrrolidine is treated with a lipase in the presence of an acyl donor. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted enantiomer.
-
Cost-Effectiveness Analysis:
-
Advantages: Enzymes operate under mild conditions (room temperature, neutral pH), reducing energy costs and the need for specialized equipment. They are highly enantioselective, often leading to products with very high enantiomeric excess (ee). Enzymes are biodegradable and present a lower environmental burden than many chemical catalysts.[4]
-
Disadvantages: The maximum theoretical yield for a resolution is 50%, which can be a significant drawback. The cost of the enzyme and the need for specific reaction media can sometimes be higher than for traditional chemical processes, although the overall process cost may be lower due to savings in other areas.[4][5]
-
Asymmetric Synthesis using Transaminases or Ketoreductases
A one-pot photoenzymatic synthesis has been reported for the conversion of pyrrolidine to chiral N-Boc-protected 3-amino/hydroxypyrrolidines.[6]
-
Methodology: This approach combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction.[6]
-
Cost-Effectiveness Analysis:
-
Advantages: This one-pot approach reduces the number of unit operations, leading to potential cost savings. It operates under mild conditions and can achieve high conversions and enantioselectivities.[6]
-
Disadvantages: The scalability of photochemical reactions can be a challenge. The cost and availability of the specific enzymes (transaminases or ketoreductases) may be a limiting factor.
-
Comparative Summary of Synthetic Methods
| Synthetic Method | Starting Material(s) | Key Reagents/Catalysts | Advantages | Disadvantages | Estimated Cost-Effectiveness |
| Reduction of Proline | L-Proline | LiAlH4, BH3 complexes | Inexpensive starting material, high yield.[1] | Expensive and hazardous reagents, significant waste.[2] | Low to Medium |
| From Malic Acid | D-Malic Acid | Benzylamine, LiAlH4, B2H6 | Inexpensive starting material.[3] | Multi-step, use of expensive/hazardous reagents.[2] | Low to Medium |
| From 4-Chloro-3-hydroxybutyronitrile | Epichlorohydrin, NaCN | Metal catalysts (e.g., Pd, Pt, Raney Ni) | Potentially high overall yield, scalable hydrogenation.[3] | Use of toxic cyanide, potential for side products.[3] | Medium to High |
| Enzymatic Resolution | Racemic hydroxypyrrolidine | Lipases | Mild conditions, high ee, environmentally friendly.[4] | Max. 50% yield, enzyme cost.[5] | Medium |
| Photoenzymatic Synthesis | Pyrrolidine | Photochemical reactor, Transaminases/Ketoreductases | One-pot, mild conditions, high ee.[6] | Scalability of photochemistry, enzyme cost/availability.[6] | Medium |
Green Chemistry Metrics: A Quantitative Look at Efficiency
To provide a more objective comparison, we can utilize established green chemistry metrics.
| Metric | Definition | Goal | Relevance to Cost-Effectiveness |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize | Higher AE means less waste, which translates to lower raw material and waste disposal costs. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize | A lower PMI indicates a more efficient process with less solvent usage and waste, leading to significant cost savings.[7] |
| E-Factor | Total waste (kg) / Product (kg) | Minimize | Directly quantifies waste generation, a major cost driver in chemical manufacturing.[8] |
Illustrative Workflow for Cost-Effectiveness Analysis:
Caption: A workflow diagram for evaluating the cost-effectiveness of different synthetic routes.
Detailed Experimental Protocols
Protocol 1: Synthesis of (S)-3-Hydroxypyrrolidine from (S)-4-Amino-2-hydroxybutyric Acid (Illustrative, based on patent literature[2])
-
Esterification and Lactam Cyclization:
-
(S)-4-Amino-2-hydroxybutyric acid is suspended in a suitable alcohol (e.g., methanol) and an acid catalyst (e.g., sulfuric acid) is added.
-
The mixture is heated to reflux to effect esterification.
-
After completion, the reaction is cooled and a base (e.g., sodium methoxide) is added to promote lactam cyclization.
-
The resulting lactam is isolated.
-
-
Amide Reduction:
-
The lactam is dissolved in a high-boiling ether solvent (e.g., diglyme).
-
A reducing agent, such as sodium borohydride in the presence of sulfuric acid, is added portion-wise at a controlled temperature.[2]
-
The reaction is stirred until the reduction is complete.
-
The reaction is quenched, and the product is extracted.
-
The crude product is purified by distillation under reduced pressure to yield (S)-3-hydroxypyrrolidine.[2]
-
Protocol 2: Chemoenzymatic Synthesis of Chiral Cyanohydrins (A key intermediate for some hydroxypyrrolidine syntheses)[5]
-
Reaction Setup:
-
Reaction Execution:
-
Work-up and Isolation:
-
After the reaction is complete, the phases are separated.
-
The organic phase containing the chiral cyanohydrin is washed and the solvent is removed to yield the product.
-
Logical Relationship of Cost-Effectiveness Factors:
Caption: Key factors influencing the overall cost-effectiveness of a synthetic route.
Conclusion and Future Outlook
The most cost-effective method for synthesizing a particular hydroxypyrrolidine derivative will depend on a variety of factors, including the scale of production, the required purity, and the available infrastructure. For large-scale manufacturing, routes that utilize inexpensive starting materials, avoid hazardous and expensive reagents, and have a low step count are generally preferred. The synthesis starting from 4-chloro-3-hydroxybutyronitrile appears to be a strong candidate for industrial production due to its efficiency and the use of scalable catalytic hydrogenation.
However, the increasing emphasis on green and sustainable chemistry is driving innovation in this field. Biocatalytic and chemoenzymatic methods, while perhaps having higher initial investment costs, offer the potential for significant long-term savings through reduced energy consumption, less waste generation, and milder operating conditions.[4] As enzyme technology continues to advance and the costs of enzymes decrease, these methods are likely to become increasingly competitive with traditional chemical syntheses.
Ultimately, a holistic approach that considers not only the immediate costs of raw materials and reagents but also the long-term costs associated with waste disposal, energy consumption, and environmental impact will be essential for identifying truly cost-effective and sustainable methods for the synthesis of hydroxypyrrolidine derivatives.
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- A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDI
- Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline deriv
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- difference between chemical synthesis and enzym
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Safety Operating Guide
Navigating the Disposal of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate: A Guide to Safe and Compliant Laboratory Practices
For researchers at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring that all laboratory operations, including the disposal of chemical waste, are conducted with the highest regard for safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a compound featuring a hydroxylated pyrrolidine core with dibenzyl dicarboxylate functionalities.
Part 1: Hazard Assessment and Initial Preparations
The cornerstone of safe disposal is a thorough understanding of the potential hazards. Based on analogous structures like N-protected hydroxypyrrolidine derivatives, we can infer the primary risks and necessary precautions.
1.1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound in any form—pure, in solution, or as waste—it is imperative to be equipped with the appropriate PPE. The goal is to prevent all routes of exposure: dermal, ocular, and inhalation.[1][2]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[3]
-
Eye Protection: Use splash goggles and a face shield to protect against accidental splashes.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[2]
-
Respiratory Protection: If handling the compound as a fine powder or creating aerosols, a dust respirator (e.g., N95) or work within a chemical fume hood is essential.[2][4]
1.2. Spill Management: Preparedness Prevents Escalation
Accidents can occur despite the best precautions. A well-stocked and accessible spill kit is non-negotiable.
-
For Minor Spills (Solid):
-
Alert personnel in the immediate area.[4]
-
Wearing full PPE, gently cover the spill with an inert absorbent material like sand, vermiculite, or dry lime.[3][5]
-
Avoid generating dust.[4]
-
Carefully sweep or vacuum (using an explosion-proof vacuum) the absorbed material into a clearly labeled, sealable hazardous waste container.[4][6]
-
Decontaminate the area with an appropriate solvent and wash thoroughly with soap and water.
-
-
For Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.[3]
-
Part 2: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is to treat it as a non-halogenated, hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [2][7]
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[1]
-
Labeling: All waste containing this compound must be clearly labeled with its full chemical name: "this compound".
-
Incompatible Materials: This compound is a carboxylate ester and a pyrrolidine derivative. Keep this waste stream separate from:
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Primary Container: Collect waste in a designated, leak-proof hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name of all contents, their approximate concentrations, and relevant hazard warnings (e.g., "Irritant").[3]
-
Closure: Keep the container securely sealed when not actively adding waste to it.[9]
Step 3: On-Site Accumulation and Storage
Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation before it is collected for final disposal.[10]
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.
-
Time and Volume Limits: Be aware of your institution's and region's limits on the volume (e.g., up to 55 gallons in an SAA) and accumulation time for hazardous waste.[10][11]
Step 4: Final Disposal
The ultimate disposal of the chemical waste must be handled by trained professionals.
-
Coordination: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[3] These professionals are trained to manage waste in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][12]
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory bodies.[2]
Quantitative Data and Hazard Summary
Since specific data for the target compound is unavailable, this table summarizes key information inferred from structurally related pyrrolidine and carboxylate compounds to guide safe handling and disposal decisions.
| Parameter | Inferred Information for this compound | Source Justification |
| Physical Form | Likely a solid at room temperature. | Similar complex pyrrolidine derivatives are solids.[13] |
| Primary Hazards | May cause skin irritation. Causes serious eye irritation. May cause respiratory irritation if inhaled as dust. | Based on GHS classifications for similar N-protected hydroxypyrrolidine derivatives.[4][14] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents, metals. | General incompatibility for pyrrolidines and carboxylates.[1][3][8] |
| Storage Class | Consider as Non-Combustible Solids (Storage Class 13). | Based on data for a structurally similar dibenzyl amide derivative.[13] |
| Disposal Route | Authorized hazardous or special waste collection point. | Standard procedure for non-halogenated organic chemical waste.[9][15][16] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste from generation to final removal.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific research. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and compliant containerization, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's Environmental Health and Safety department to ensure full alignment with local, state, and national regulations.[10][17] This proactive approach to chemical handling builds a culture of safety and trust that is the bedrock of scientific advancement.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of specialized reagents like (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate, a key building block in synthetic chemistry, requires a nuanced understanding of its potential hazards and the corresponding protective measures. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure both personal safety and experimental integrity.
Hazard Assessment: The 'Why' Behind the 'What'
Specific safety data for this compound is not extensively published.[1] Therefore, a robust safety protocol is built upon analyzing its structural components—the pyrrolidine ring and dibenzyl dicarboxylate functionalities—and data from closely related analogs.[2] This approach allows us to anticipate and mitigate risks effectively.
The primary hazards associated with this compound and its structural class are:
-
Serious Eye Irritation : Analogs are classified under GHS as causing serious eye irritation (H319).[3][4] Direct contact with the solid powder or solutions could lead to significant eye damage.
-
Skin Irritation : Pyrrolidinone derivatives and related compounds are known skin irritants.[2][3][5] Prolonged or repeated contact may cause inflammation or dermatitis.
-
Respiratory Tract Irritation : As a fine powder, the compound poses an inhalation risk. Dusts of similar chemicals can cause respiratory irritation (H335).[3][5]
-
Hazardous Decomposition : When heated to decomposition, it may release toxic fumes, including nitrogen and carbon oxides.[2][6]
Core PPE Recommendations: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE strategy is mandatory. The following table summarizes the required equipment.
| Protection Area | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Safety Goggles | Must meet ANSI Z87.1 (US) or EN166 (EU) standards.[6] Essential to protect against dust particles and splashes, mitigating the primary hazard of serious eye irritation.[4] |
| Face Shield (Task-Dependent) | Recommended in addition to goggles when handling bulk quantities or creating solutions, where the risk of splashing is elevated.[7][8] | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a suitable first choice.[9] Gloves must be inspected for tears or punctures before each use.[6] Always wash hands after removing gloves.[10] |
| Body | Laboratory Coat | A standard, long-sleeved lab coat protects skin and personal clothing from minor spills and dust contamination.[9] For larger scale work, consider disposable gowns.[8] |
| Respiratory | NIOSH-Approved Respirator | A minimum of an N95 dust mask is required when handling the powder outside of a certified chemical fume hood.[11] This prevents the inhalation of fine particles that can cause respiratory irritation.[3] |
Procedural Integrity: Protocols for Safe Handling
The effectiveness of PPE is directly tied to its correct usage. The following protocols provide a self-validating system for safe handling from preparation to cleanup.
Step 1: Pre-Operational Safety Check
-
Verify Engineering Controls : Ensure the chemical fume hood has a current certification and is functioning correctly. Verify that safety showers and eyewash stations are unobstructed and operational.[12][13]
-
Inspect Your PPE : Before donning, meticulously inspect each item. Check gloves for holes, goggles for cracks, and the lab coat for contamination from previous work.[6]
-
Prepare Your Workspace : Line the work area with absorbent, disposable bench paper. Ensure all necessary equipment is within the fume hood to minimize reaching outside the containment area.
Step 2: PPE Donning & Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
